Pyrimido[5,4-c]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6133-46-6 |
|---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrimido[5,4-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-9-10-6-3-7-4-8-5(1)6/h1-4H |
InChI Key |
ATVQBGCKUAGPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=CN=CN=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of Pyrimido[5,4-c]pyridazine
This technical guide provides a comprehensive overview of the fundamental structure, synthesis, and reported biological activities of the pyrimido[5,4-c]pyridazine heterocyclic system. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of this chemical scaffold.
Core Structure and Chemical Properties
The this compound system is a fused heterocyclic aromatic compound consisting of a pyrimidine ring fused to a pyridazine ring. The core structure has the chemical formula C₆H₄N₄.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Weight | 132.12 g/mol | PubChem |
| Molecular Formula | C₆H₄N₄ | PubChem |
| XLogP3-AA | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Exact Mass | 132.043596145 Da | PubChem |
| Canonical SMILES | C1=CN=C2C(=C1)N=CN=C2 | PubChem |
| InChI Key | ATVQBGCKUAGPDN-UHFFFAOYSA-N | PubChem |
| CAS Number | 6133-46-6 | PubChem |
Synthesis of the this compound Core
A notable and efficient one-pot synthesis of this compound derivatives has been described, which proceeds via an aza-Wittig reaction followed by a heterocyclization strategy. This method provides a direct route to functionalized this compound diones.
General Synthetic Scheme
The synthesis involves the reaction of an iminophosphorane with an isocyanate, followed by the addition of an amine to form a guanidine intermediate. This intermediate is then cyclized in the presence of a catalytic amount of a base, such as sodium ethoxide, to yield the final this compound product.
Caption: One-pot synthesis of pyrimido[5,4-c]pyridazines.
Reported Biological Activities
Derivatives of the this compound scaffold have been reported to possess potential antifungal and diuretic activities.[1][2] However, to date, there is a lack of publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values for antifungal activity, and specific in vivo data on urine volume and electrolyte excretion for diuretic effects. Further research is required to quantify the biological activities of this class of compounds.
Proposed Experimental Protocols
The following are detailed, generic experimental protocols for the evaluation of antifungal and diuretic activities. These protocols are based on established methodologies and can be adapted for the screening of novel this compound derivatives.
In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
Test compounds (this compound derivatives)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. The colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. The suspension is then diluted in RPMI-1640 medium to the final desired concentration.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold serial dilutions are then prepared in RPMI-1640 medium in the 96-well plates.
-
Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted test compounds. Positive (fungi without compound) and negative (medium only) controls are also included. The plates are incubated at 35-37°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Caption: Antifungal susceptibility testing workflow.
In Vivo Diuretic Activity in a Rat Model
This protocol describes a standard method for evaluating the diuretic potential of a test compound in rats.
Materials:
-
Test compounds (this compound derivatives)
-
Wistar or Sprague-Dawley rats
-
Metabolic cages
-
Normal saline (0.9% NaCl)
-
Standard diuretic drug (e.g., Furosemide)
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes
Procedure:
-
Animal Acclimatization and Grouping: The rats are acclimatized to the laboratory conditions and housed in metabolic cages for a period before the experiment to allow for adaptation. They are then divided into groups: a control group, a standard drug group, and one or more test groups for different doses of the this compound derivatives.
-
Hydration and Dosing: The animals are fasted overnight with free access to water. At the beginning of the experiment, all rats receive a priming dose of normal saline to ensure a uniform state of hydration. Subsequently, the control group receives the vehicle, the standard group receives the standard diuretic, and the test groups receive the test compounds orally or via injection.
-
Urine Collection: The rats are placed back into their metabolic cages, and urine is collected at specific time intervals (e.g., every hour for 5-6 hours). The total volume of urine for each rat is recorded.
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ion concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control and standard groups.
Caption: Workflow for diuretic activity evaluation in rats.
Conclusion
The this compound scaffold represents an interesting heterocyclic system with potential applications in medicinal chemistry, particularly in the development of new antifungal and diuretic agents. The efficient one-pot synthesis provides a viable route for the generation of diverse derivatives for further investigation. While preliminary reports are promising, there is a clear need for detailed quantitative studies to elucidate the structure-activity relationships and to validate the therapeutic potential of this compound class. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
An In-depth Technical Guide to the Chemical Properties of the Pyrimido[5,4-c]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrimido[5,4-c]pyridazine scaffold is a fused heterocyclic system containing pyrimidine and pyridazine rings. This core structure has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have shown potential as antifungal, diuretic, anticancer, and kinase inhibitor agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of the this compound core, with a focus on providing practical information for researchers in drug discovery and development.
Chemical Properties of the Core Scaffold
The fundamental this compound structure possesses a unique arrangement of nitrogen atoms that dictates its chemical behavior. While experimental data on the unsubstituted scaffold is limited, computational studies and data from related derivatives provide valuable insights into its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄ | PubChem |
| Molecular Weight | 132.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 6133-46-6 | PubChem |
| XLogP3 (Computed) | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| pKa (Predicted) | Not available | - |
| Solubility (Predicted) | Not available | - |
Note: The table summarizes key identifiers and computed properties of the unsubstituted this compound scaffold.
Synthesis of the this compound Scaffold
A notable and efficient one-pot synthesis of substituted Pyrimido[5,4-c]pyridazines has been developed, employing a domino process that involves an aza-Wittig reaction followed by heterocyclization.[1] This methodology offers a versatile route to a range of derivatives.
General Synthetic Workflow
Caption: Aza-Wittig/Heterocyclization Synthesis Workflow.
Experimental Protocol: One-Pot Synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones[1]
This protocol describes a general procedure for the synthesis of a specific class of this compound derivatives.
Materials:
-
Ethyl 5-cyano-4-(triphenylphosphoranylideneamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Iminophosphorane)
-
Phenylisocyanate
-
Appropriate amine (e.g., ethylamine, n-butylamine)
-
Anhydrous Dichloromethane
-
Anhydrous Ethanol
-
Sodium ethoxide in ethanol (3M)
Procedure:
-
To a solution of the iminophosphorane in anhydrous dichloromethane, add an equimolar amount of phenylisocyanate.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add the desired amine to the reaction mixture and continue stirring for an additional 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add anhydrous ethanol and a catalytic amount of sodium ethoxide in ethanol.
-
Reflux the mixture for 4 hours.
-
After cooling, the precipitate is collected by filtration, washed with ethanol, and dried.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol).
Characterization Data for a Representative Derivative (5a): [1]
| Derivative | Yield (%) | m.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 6-Ethylamino-4-cyano-2,7-diphenylthis compound-3,8-dione | 70 | 210-212 | 3265 (NH), 2218 (CN), 1705, 1690 (CO) | 1.10 (t, 3H), 3.33-3.40 (m, 2H), 4.14 (br, 1H), 7.26-7.89 (m, 10H) | 384 (M⁺) |
Reactivity of the this compound Scaffold
The this compound system is characterized by its electron-deficient nature due to the presence of four nitrogen atoms. This property makes the scaffold susceptible to nucleophilic attack. The reactivity can be modulated by the presence of various substituents on the ring system. Common reactions involve nucleophilic substitution on the pyrimidine or pyridazine rings, especially when activated by electron-withdrawing groups.
Biological Activities and Signaling Pathways
Derivatives of the this compound scaffold have demonstrated a range of biological activities, positioning them as promising candidates for drug development.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound derivatives. For instance, certain derivatives have shown significant antitumor activity against human breast adenocarcinoma cells (MDA-MB-231).[1] The mechanism of action involves the induction of apoptosis and cell cycle arrest in the S-phase.[1] In silico studies suggest that these compounds may act as potent tyrosine-protein kinase inhibitors.[1]
References
A Comprehensive Technical Guide to Pyrimido[5,4-c]pyridazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterocyclic compound Pyrimido[5,4-c]pyridazine, a scaffold of significant interest in medicinal chemistry. The document details its chemical identity, synthesis protocols, and known biological activities, offering valuable insights for its application in drug discovery and development.
Core Compound Identification
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. This bicyclic heteroaromatic structure is a fusion of pyrimidine and pyridazine rings.
Physicochemical Properties
The fundamental properties of the parent compound, this compound, are summarized below. These computed descriptors provide a baseline for understanding its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄ | [1][2] |
| Molecular Weight | 132.12 g/mol | [1][2] |
| Exact Mass | 132.043596145 | [2] |
| InChIKey | ATVQBGCKUAGPDN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CN=NC2=CN=CN=C21 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Complexity | 116 | [2] |
| LogP | 0.41980 | [2] |
| Polar Surface Area (PSA) | 51.56 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives is a critical aspect of its study. A notable and efficient method involves an aza-Wittig reaction followed by a heterocyclization strategy[3].
Experimental Protocol: Synthesis via Aza-Wittig/Heterocyclization
This protocol is a representative methodology for the synthesis of this compound derivatives.
Objective: To synthesize substituted Pyrimido[5,4-c]pyridazines.
Materials:
-
Iminophosphorane (starting material)
-
Phenylisocyanate
-
Primary or secondary amines
-
Sodium ethoxide (catalyst)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup with silica gel
Procedure:
-
Preparation of Guanidine Intermediate:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting iminophosphorane in an anhydrous solvent.
-
Add phenylisocyanate dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
To this mixture, add the desired amine and continue stirring for an additional 4-6 hours to form the corresponding guanidine intermediate[3].
-
-
Cyclization to this compound:
-
To the solution containing the guanidine intermediate, add a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.
-
Workflow Visualization:
Biological Activities and Therapeutic Potential
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities.
Key Therapeutic Areas:
-
Anticancer Activity: Novel derivatives have demonstrated significant antitumor properties. For instance, one such derivative, compound 2b, was effective against the human breast adenocarcinoma cell line MDA-MB-231[4]. Its mechanism of action involves the induction of apoptosis and the arrest of the cell cycle in the S-phase[4]. In vivo studies on lymphoma-bearing mice also showed a reduction in tumor growth and an increased lifespan[4].
-
Antifungal and Diuretic Action: While less studied than other isomers, Pyrimido[5,4-c]pyridazines have reported antifungal and effective diuretic properties[3].
-
Kinase Inhibition: In silico studies suggest that these compounds can act as potent inhibitors of tyrosine-protein kinases, a critical class of enzymes involved in cellular signaling and often dysregulated in cancer[4].
Logical Relationship of Scaffold to Activity:
Conceptual Signaling Pathway: Tyrosine Kinase Inhibition
The diagram below illustrates the general mechanism by which a this compound derivative, acting as a tyrosine kinase inhibitor, can block a signaling pathway.
Conclusion
This compound represents a valuable heterocyclic scaffold with diverse and potent biological activities. Its efficient synthesis and the demonstrated anticancer and kinase inhibitory potential of its derivatives make it a promising area for further research and development in the pharmaceutical industry. This guide provides a foundational understanding for scientists aiming to explore and capitalize on the therapeutic possibilities of this compound class.
References
Pyrimido[5,4-c]pyridazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular properties, synthesis, and structural representation of pyrimido[5,4-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science.
Core Molecular Data
The fundamental properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄ | PubChem[1] |
| Molecular Weight | 132.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6133-46-6 | PubChem[1] |
| Canonical SMILES | C1=CN=C2C(=C1)N=CN=C2 | |
| InChI Key | ATVQBGCKUAGPDN-UHFFFAOYSA-N |
Molecular Structure
The molecular structure of this compound is depicted below, illustrating the fused pyrimidine and pyridazine ring system.
Caption: Fused ring structure of this compound.
Experimental Protocols
Synthesis of this compound Derivatives via Aza-Wittig Reaction/Heterocyclization
This method provides an efficient one-pot synthesis of pyrimido[5,4-c]pyridazines.[2]
General Procedure:
-
Preparation of Iminophosphorane: The synthesis starts with the preparation of an iminophosphorane intermediate. This is typically achieved using an Appel-type reaction.[2]
-
Aza-Wittig Reaction: The iminophosphorane undergoes an aza-Wittig reaction with an appropriate carbonyl compound.
-
Heterocyclization: The intermediate from the aza-Wittig reaction then undergoes an intramolecular heterocyclization to form the fused this compound ring system.[2]
The following diagram illustrates the generalized workflow for this synthesis.
Caption: Generalized synthesis workflow for pyrimido[5,4-c]pyridazines.
Instrumentation:
-
Melting points can be determined on a Gallenkamp electrothermal melting point apparatus.[2]
-
IR spectra can be recorded as potassium bromide pellets using a FTIR spectrometer.[2]
-
¹H and ¹³C NMR spectra can be recorded on a Bruker ACF300 spectrometer (400 MHz).
Note: This is a generalized protocol. The specific starting materials, reagents, and reaction conditions would need to be optimized for the synthesis of the unsubstituted this compound.
Signaling Pathways and Logical Relationships
The this compound core is a scaffold of interest in drug discovery. Its derivatives may interact with various biological targets. The logical relationship for investigating the biological activity of a novel this compound derivative is outlined below.
Caption: Drug discovery workflow for this compound derivatives.
References
Known biological activities of Pyrimido[5,4-c]pyridazine derivatives
An In-depth Technical Guide on the Known Biological Activities of Pyrimido[5,4-c]pyridazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The this compound core is a fused heterocyclic system of significant interest in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets. This document provides a comprehensive overview of the known biological activities of its derivatives, focusing on their anticancer, antimicrobial, kinase inhibitory, and phosphodiesterase inhibitory properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile scaffold's therapeutic potential.
Introduction to this compound Derivatives
The fusion of pyrimidine and pyridazine rings creates the this compound scaffold, a class of nitrogen-rich heterocyclic compounds. These structures are considered "wonder nuclei" in drug discovery because their derivatives exhibit a vast spectrum of pharmacological activities.[1] Their diverse biological importance stems from the core's ability to serve as a scaffold for designing molecules that can interact with various enzymes and receptors within the body.[2][3] The key areas of therapeutic promise for these derivatives include oncology, infectious diseases, and inflammatory conditions.
Synthesis Strategies
The synthesis of the this compound core can be achieved through several strategic pathways, often involving multi-step reactions that build the fused ring system from simpler precursors.
Key Synthetic Protocols
Aza-Wittig Reaction/Heterocyclization Strategy: A one-pot, efficient method for synthesizing pyrimido[5,4-c]pyridazines involves a domino process that combines an aza-Wittig reaction with heterocyclization.[4][5]
-
Methodology: An iminophosphorane is reacted with phenylisocyanate. The subsequent addition of amines leads to the formation of guanidine intermediates. These intermediates are then cyclized in the presence of a catalytic amount of sodium ethoxide to yield the final this compound products.[4]
Thermolysis Reaction: This method is used to synthesize pyrimido[5,4-c]quinoline-2,4-dione derivatives.
-
Methodology: The synthesis is achieved through a thermolysis reaction involving an equimolar ratio of 5-arylidine-1,3-dimethylbarbituric acid derivatives and various aniline derivatives. The reaction is typically conducted at high temperatures (150–180 °C) for 1–2 hours to yield the desired products.[6][7]
Ullmann N-Arylation: Novel pyrimido-pyridazine derivatives with anticancer potential have been synthesized using an efficient copper-catalyzed Ullmann N-arylation reaction.[2][8][9]
-
Methodology: This reaction creates a key carbon-nitrogen bond to build the core structure. The process utilizes an efficient Cu(OAc)₂ catalyst to couple an amine with an aryl halide, a crucial step in assembling the final heterocyclic system.[2][8]
Major Biological Activities
This compound derivatives have demonstrated a wide range of biological activities, with the most prominent being anticancer, antimicrobial, and enzyme inhibition.
Anticancer Activity
Derivatives of this scaffold have shown significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[2][8]
Quantitative Data for Anticancer Activity
| Compound | Cell Line | Activity Type | Value | Reference |
| 2b | MDA-MB-231 (Breast) | Cytotoxicity | Significant antitumor activity | [2][8][9] |
| 5b | Leukemia SR | Growth Inhibition | GI% = 51 | [6][7] |
| HOP-92 (Lung) | Growth Inhibition | GI% = 63 | [6][7] | |
| UACC-62 (Melanoma) | Growth Inhibition | GI% = 53 | [6][7] | |
| UO-31 (Renal) | Growth Inhibition | GI% = 69 | [6][7] | |
| HCT-116 (Colon) | Cytotoxicity | Potent activity | ||
| VEGFR Kinase | Enzyme Inhibition | 92.2% |
Mechanism of Action: Kinase Inhibition and Apoptosis Certain pyrimido-pyridazine derivatives function as potent tyrosine-protein kinase inhibitors.[8][9] By blocking the signaling pathways controlled by these kinases, the compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby preventing the proliferation of cancer cells.[2][8][9] For example, compound 2b was found to arrest MDA-MB-231 cells in the S-phase of the cell cycle.[8][9]
Caption: Kinase inhibition pathway of this compound derivatives.
Experimental Protocols
-
In Vitro Anticancer Assay (MTT Assay):
-
Human breast adenocarcinoma cells (MCF-7, MDA-MB-231) and a normal cell line (HEK-293) are seeded in 96-well plates.[8][9]
-
After 24 hours, cells are treated with various concentrations of the synthesized compounds.
-
The cells are incubated for a specified period (e.g., 48 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
In Vivo Anticancer Evaluation:
Antimicrobial Activity
Several derivatives have demonstrated broad-spectrum antibacterial and antifungal activity, making them promising candidates for the development of new anti-infective agents.
Quantitative Data for Antimicrobial Activity
| Compound | Target Organism | Activity Type | Value (MIC) | Reference |
| 5d, 5e, 5f, 5h, 5k | Gram +ve & Gram -ve bacteria | Antibacterial | Broad-spectrum efficacy | [6][7] |
| 10h | Staphylococcus aureus | Antibacterial | 16 μg/mL | [10] |
| 8g | Candida albicans | Antifungal | 16 μg/mL | [10] |
Mechanism of Action: DNA Gyrase Inhibition Some pyrimido[5,4-c]quinoline derivatives are believed to exert their antibacterial effect by inhibiting bacterial topoisomerase II DNA gyrase.[6][7] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have been used to compare the binding mode of active compounds to the known inhibitor Clorobiocin within the enzyme's binding site.[6][7]
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, antimicrobial activity and molecular modeling study of substituted 5-aryl-pyrimido[5,4-c]quinoline-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Properties of Pyrimido[5,4-c]pyridazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, has created an urgent need for the development of novel antifungal agents with new mechanisms of action. Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, offering diverse pharmacological activities. Among these, the pyrimidine moiety is a well-established pharmacophore present in numerous approved drugs. The fusion of a pyrimidine ring with a pyridazine ring to form the pyrimidopyridazine scaffold has been explored for various biological activities. While isomers such as pyrimido[4,5-d]pyridazines have shown promising antimicrobial and other pharmacological effects, the pyrimido[5,4-c]pyridazine core, in particular, remains a less-explored chemical space for antifungal drug discovery.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the antifungal potential of this compound compounds. Due to the limited volume of research focused specifically on the this compound scaffold, this document will draw upon data from closely related fused pyrimidine and pyridazine systems to illustrate the potential of this compound class. The guide will cover available quantitative data on analogous compounds, detailed experimental protocols for synthesis and antifungal evaluation, and potential mechanisms of action, thereby serving as a foundational resource to stimulate further investigation into this promising, yet underexplored, area of antifungal research.
Data Presentation: Antifungal Activity of Analogous Fused Pyrimidine Systems
Direct quantitative data on the antifungal activity of a series of this compound compounds is not extensively available in the current body of scientific literature. However, studies on the closely related pyrimido[4,5-d]pyridazinone scaffold have demonstrated significant in vitro antifungal efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of pyrimido[4,5-d]pyridazinone-N-acylhydrazone derivatives against various fungal pathogens, showcasing the potential of the broader pyrimidopyridazine class.
| Compound ID | R Group | Paracoccidioides brasiliensis (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Candida krusei (MIC in µg/mL) |
| 5a | 4-NO₂-C₆H₄ | 0.125 | > 256 | > 256 | > 256 |
| 5f | 2-Cl-C₆H₄ | 8 | > 256 | > 256 | > 256 |
| 5i | 4-F-C₆H₄ | 16 | > 256 | > 256 | > 256 |
| 5k | 4-Br-C₆H₄ | 32 | > 256 | > 256 | > 256 |
| 5m | 4-CH₃-C₆H₄ | 64 | > 256 | > 256 | > 256 |
| 5n | 4-OCH₃-C₆H₄ | 64 | > 256 | > 256 | > 256 |
| Amphotericin B | - | 0.25 | 0.5 | 1 | 2 |
| Itraconazole | - | 0.03 | 0.06 | 0.06 | 0.25 |
Data presented is for pyrimido[4,5-d]pyridazinone derivatives as reported in literature to highlight the potential of the pyrimidopyridazine scaffold.[1]
Experimental Protocols
Synthesis of the this compound Core
A representative method for the synthesis of the this compound scaffold involves a multi-step process starting from a substituted pyridazine. This protocol is based on established synthetic routes for this class of compounds.
Step 1: Synthesis of Guanidine Intermediates
-
To a solution of an appropriate iminophosphorane derived from a 3-aminopyridazine, add phenylisocyanate.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Following the formation of the initial adduct, add the desired amine to the reaction mixture.
-
Continue stirring until the formation of the corresponding guanidine intermediate is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude guanidine intermediate.
Step 2: Cyclization to form the this compound Core
-
Dissolve the crude guanidine intermediate in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide in ethanol to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress of the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid residue by recrystallization or column chromatography to yield the desired this compound product.
In Vitro Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against fungal pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum:
-
Subculture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate under suitable conditions (e.g., 35°C for 24-48 hours for Candida spp.).
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration for the assay (e.g., 0.5-2.5 x 10³ CFU/mL).
2. Broth Microdilution Assay:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI 1640 medium as the diluent.
-
Add an equal volume of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (sterile medium) in each plate. A standard antifungal agent (e.g., fluconazole, amphotericin B) should also be tested as a reference.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. The endpoint can be assessed visually or by using a spectrophotometric reader.
Mandatory Visualizations
Experimental Workflow for Antifungal Screening
Caption: General workflow for the screening of novel compounds for antifungal activity.
Putative Mechanism of Action for Antifungal Pyrimidine Analogues
References
Unveiling the Diuretic Potential of Pyrimido[5,4-c]pyridazine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimido[5,4-c]pyridazines, a class of fused heterocyclic compounds, have emerged as a scaffold of interest in medicinal chemistry. While preliminary research suggests their potential as effective diuretic agents, a comprehensive understanding of their quantitative diuretic action, specific mechanisms, and the experimental protocols for their evaluation remains largely unexplored in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by providing a framework for the investigation of Pyrimido[5,4-c]pyridazine isomers as diuretics. Drawing upon established methodologies for diuretic screening and the known mechanisms of other heterocyclic diuretics, this document outlines detailed experimental protocols, potential signaling pathways for investigation, and a standardized approach to data presentation.
Introduction
Diuretics are cornerstone therapies in the management of fluid overload states, including hypertension, heart failure, and renal disease. The quest for novel diuretic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Fused pyrimidine ring systems are prevalent in a multitude of biologically active molecules, and the this compound core represents a promising, yet underexplored, chemical space for the development of new diuretics. This guide provides a comprehensive overview of the necessary steps to systematically evaluate the diuretic potential of this compound isomers.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through various synthetic routes. One reported method involves a domino process of an aza-Wittig reaction followed by heterocyclization.
Hypothetical Synthetic Scheme:
Caption: General synthesis of Pyrimido[5,4-c]pyridazines.
Experimental Protocols for Diuretic Activity Assessment
To ascertain the diuretic potential of novel this compound isomers, a standardized in vivo screening protocol is essential. The following methodology is based on the widely accepted Lipschitz test for evaluating diuretic activity in a rat model.
Animal Model
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male or female (use of a single sex is recommended for consistency)
-
Weight: 150-250 g
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Rats are to be housed in metabolic cages equipped for the separate collection of urine and feces.
Experimental Groups
-
Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).
-
Standard Drug Group: Receives a known diuretic, such as furosemide (e.g., 10 mg/kg) or hydrochlorothiazide (e.g., 20 mg/kg), for comparison.
-
Test Groups: Receive different doses of the this compound isomers. At least three dose levels (low, medium, and high) are recommended to establish a dose-response relationship.
Experimental Procedure
-
Fasting: Withhold food and water for 18 hours prior to the experiment to ensure uniform hydration and gastrointestinal state.
-
Hydration: Administer a priming dose of 0.9% saline (e.g., 25 mL/kg body weight) orally to all animals to ensure adequate hydration and promote a baseline urine flow.
-
Drug Administration: Thirty minutes after the priming dose, administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Urine Collection: Collect urine at regular intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).
-
Data Measurement:
-
Urine Volume: Measure the volume of urine collected at each time point.
-
Electrolyte Concentration: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Caption: Workflow for in vivo diuretic screening.
Data Presentation and Analysis
To facilitate clear comparison and interpretation, all quantitative data should be summarized in structured tables.
Table 1: Effect of this compound Isomer X on Urine Volume
| Treatment Group | Dose (mg/kg) | Urine Volume (mL) at 5h (Mean ± SEM) | Urine Volume (mL) at 24h (Mean ± SEM) | Diuretic Index (at 24h) |
| Control (Vehicle) | - | Hypothetical Value | Hypothetical Value | 1.00 |
| Standard (Furosemide) | 10 | Hypothetical Value | Hypothetical Value | Calculated Value |
| Isomer X | 10 | Hypothetical Value | Hypothetical Value | Calculated Value |
| Isomer X | 30 | Hypothetical Value | Hypothetical Value | Calculated Value |
| Isomer X | 100 | Hypothetical Value | Hypothetical Value | Calculated Value |
Diuretic Index = Mean urine volume of test group / Mean urine volume of control group
Table 2: Effect of this compound Isomer X on Urinary Electrolyte Excretion (24h)
| Treatment Group | Dose (mg/kg) | Na+ (mEq/L) (Mean ± SEM) | K+ (mEq/L) (Mean ± SEM) | Cl- (mEq/L) (Mean ± SEM) | Na+/K+ Ratio |
| Control (Vehicle) | - | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Standard (Furosemide) | 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Isomer X | 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Isomer X | 30 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Isomer X | 100 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
Potential Signaling Pathways and Mechanism of Action
The precise molecular targets for this compound isomers are yet to be elucidated. However, based on the mechanisms of other heterocyclic diuretics, several potential signaling pathways warrant investigation.
-
Inhibition of Ion Co-transporters: A primary mechanism for many diuretics is the direct inhibition of ion co-transporters in the renal tubules.
-
Na-K-2Cl Symporter (NKCC2): Located in the thick ascending limb of the loop of Henle, its inhibition leads to potent diuresis (loop diuretics).
-
Na-Cl Symporter (NCC): Found in the distal convoluted tubule, its blockade results in moderate diuresis (thiazide diuretics).
-
Epithelial Sodium Channel (ENaC): Situated in the collecting duct, its inhibition leads to potassium-sparing diuresis.
-
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase in the proximal tubule can lead to a mild diuretic effect by decreasing sodium bicarbonate reabsorption.
Caption: Potential mechanisms of diuretic action.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel diuretic agents. However, rigorous and systematic investigation is required to validate this potential. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to generate the high-quality, comparable data necessary to advance this class of compounds through the drug discovery pipeline. Future research should focus on synthesizing a library of this compound isomers, evaluating their diuretic activity using the described protocols, and subsequently elucidating their precise mechanism of action through in vitro and molecular modeling studies. Such efforts will be crucial in determining the therapeutic viability of this intriguing class of heterocyclic compounds.
Unlocking the Anticancer Potential of Novel Pyrimido-pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrimido-pyridazine derivatives have emerged as a promising class of compounds with significant anticancer potential. Their unique chemical architecture allows for versatile substitution patterns, leading to the development of molecules that can interact with various biological targets implicated in cancer progression. This technical guide provides an in-depth overview of the core anticancer activities of novel pyrimido-pyridazine derivatives, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of newly synthesized compounds is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the IC50 values of representative pyrimido-pyridazine derivatives from recent studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (Pyrimido[1,2-b]pyridazin-2-one derivative) | HCT-116 (Colon) | 49.35 ± 2.685 | [1] |
| MCF-7 (Breast) | 69.32 ± 3.186 | [1] | |
| Compound 2b | MDA-MB-231 (Breast) | Significant antitumor activity | [2][3][4] |
| PPD-1 (Pyrazolo[3,4-d]pyridazine derivative) | A549 (Lung) | Highly active | [1] |
| HCT-116 (Colon) | Remarkable cytotoxicity | [1] | |
| HepG2 (Liver) | Remarkable cytotoxicity | [1] | |
| Compound 7f (Pyrimido[4,5-d]pyrimidine derivative) | - | 0.05 (CDK2 inhibition) | [5] |
| Compound 7e (Pyrimido[4,5-d]pyrimidine derivative) | - | 0.25 (CDK2 inhibition) | [5] |
| Compound 7a (Pyrimido[4,5-d]pyrimidine derivative) | - | 0.31 (CDK2 inhibition) | [5] |
| Compound 21 (DS21360717) (Pyrido-pyridazinone derivative) | - | 0.5 (FER kinase inhibition, nM) | [6] |
| Compound 10 (Pyrido-pyridazinone derivative) | - | 57 (FER kinase inhibition, nM) | [6] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism by which these compounds exert their anticancer effects is crucial. Many pyrimido-pyridazine derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Apoptosis Induction
Apoptosis is a key mechanism for eliminating cancerous cells. The externalization of phosphatidylserine, activation of caspases, and changes in the expression of pro- and anti-apoptotic proteins are hallmarks of this process.
| Compound | Cell Line | Apoptosis Induction | Key Molecular Events | Reference |
| PPD-1 | A549 | 10.06% apoptotic cells (vs. 0.57% in control) | Upregulation of Caspase-3 (7.19-fold), Bax (7.28-fold), and p53 (5.08-fold); Downregulation of Bcl-2 (0.22-fold) | [1] |
| Compound 1 | HCT-116 | Increased expression of pro-apoptotic proteins | Increased p53 and Bax; Decreased Bcl-2 | [1] |
| Compound 2b | MDA-MB-231 | Induction of apoptosis | - | [2][3][4] |
Cell Cycle Arrest
Disruption of the normal cell cycle is another effective anticancer strategy. Pyrimido-pyridazine derivatives have been observed to arrest cancer cells at specific phases of the cell cycle, thereby preventing their proliferation.
| Compound | Cell Line | Cell Cycle Phase Arrest | Reference |
| Compound 1 | HCT-116 | G0/G1 phase | [1] |
| Compound 2b | MDA-MB-231 | S-phase | [2][3][4] |
| PPD-1 | A549 | Sub G1 and G2/M phase | [1] |
Signaling Pathways
The anticancer effects of pyrimido-pyridazine derivatives are often mediated by their interaction with specific molecular targets within cellular signaling pathways. Key targets identified include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Feline Sarcoma (FES)-related tyrosine kinase (FER).
CDK2 Inhibition Pathway
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.
Caption: CDK2 inhibition by pyrimido-pyridazine derivatives.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can stifle tumor progression by cutting off its blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway.
FER Tyrosine Kinase Inhibition Pathway
FER is a non-receptor tyrosine kinase involved in cell adhesion, migration, and invasion, making it a compelling target for metastatic cancers.
Caption: FER kinase inhibition and its impact on metastasis.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. This section provides methodologies for key experiments cited in the evaluation of pyrimido-pyridazine derivatives.
Synthesis of Pyrimido-pyridazine Derivatives
The synthesis of the pyrimido-pyridazine core can be achieved through various synthetic routes. A common approach involves the Ullmann arylation reaction.
Caption: General synthesis workflow for pyrimido-pyridazines.
General Procedure:
-
A mixture of a substituted aminopyrimidine and a dihalopyridazine is taken in a suitable solvent (e.g., DMF).
-
A copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) are added, along with a base (e.g., K2CO3).
-
The reaction mixture is heated under an inert atmosphere for a specified time.
-
After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired pyrimido-pyridazine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimido-pyridazine derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the pyrimido-pyridazine derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the pyrimido-pyridazine derivative at its IC50 concentration for a set duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)
This in vivo model assesses the antitumor efficacy of compounds in a living organism.
Protocol:
-
Tumor Inoculation: Inject Ehrlich Ascites Carcinoma (EAC) cells intraperitoneally into Swiss albino mice.
-
Compound Administration: After 24 hours, administer the pyrimido-pyridazine derivative or a vehicle control to the mice daily for a specified period.
-
Monitoring: Monitor the body weight, tumor volume, and survival of the mice.
-
Evaluation: At the end of the treatment period, sacrifice the mice and collect ascitic fluid to determine the viable tumor cell count. Calculate the percentage of tumor growth inhibition.
Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human VEGFR-2), the pyrimido-pyridazine derivative at various concentrations, a specific substrate peptide, and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a luminescence-based assay).
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.
This comprehensive guide highlights the significant anticancer potential of novel pyrimido-pyridazine derivatives. The presented data, mechanistic insights, and detailed protocols provide a valuable resource for researchers and drug development professionals working towards the discovery of next-generation cancer therapeutics. Further exploration of this versatile scaffold is warranted to optimize potency, selectivity, and pharmacokinetic properties for clinical translation.
References
- 1. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pyrimido[5,4-c]pyridazine: A Promising Scaffold for Kinase Inhibition - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents in oncology and immunology has identified protein kinases as a critical class of drug targets. Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular proliferation, survival, and inflammatory responses. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrimidine ring is a well-established pharmacophore in many approved kinase inhibitors. Fused heterocyclic systems incorporating the pyrimidine moiety, such as the pyrimido[5,4-c]pyridazine core, offer a rigid and tunable scaffold for the design of potent and selective kinase inhibitors.
This technical guide provides a comprehensive overview of the this compound scaffold as a foundation for the development of kinase inhibitors. While specific biological data for the [5,4-c] isomer is emerging, this guide will draw upon data from closely related pyrimido-pyridazine isomers and other pyrimidine-based inhibitors to provide a thorough and practical resource for researchers in the field. We will delve into the synthesis of this scaffold, detailed protocols for kinase inhibition assays, structure-activity relationships, and the key signaling pathways of relevant kinase targets.
Synthesis of the this compound Scaffold
A versatile and efficient method for the synthesis of substituted pyrimido[5,4-c]pyridazines involves a domino process of an aza-Wittig reaction followed by heterocyclization.[1][2] This approach offers a convergent route to a variety of derivatives.
Experimental Protocol: Synthesis via Aza-Wittig Reaction/Heterocyclization
This protocol is adapted from the work of Barsy et al.[1][2]
Step 1: Formation of the Iminophosphorane Intermediate
-
To a solution of ethyl 6-amino-2-phenyl-5-cyanopyridazine-3-carboxylate in dry toluene, add triphenylphosphine.
-
Add diethyl azodicarboxylate (DEAD) dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding iminophosphorane.
Step 2: Aza-Wittig Reaction and Guanidine Formation
-
Dissolve the iminophosphorane intermediate in anhydrous acetonitrile.
-
Add phenylisocyanate to the solution and stir at room temperature for 2-4 hours.
-
To the resulting mixture, add the desired primary or secondary amine (e.g., morpholine, piperidine, or anilines).
-
Stir the reaction mixture at room temperature for an additional 6-8 hours.
-
Remove the solvent under reduced pressure to obtain the crude guanidine intermediate.
Step 3: Cyclization to the this compound Core
-
Dissolve the crude guanidine intermediate in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to afford the desired 6-substituted-amino-4-cyano-2,7-diphenylthis compound-3,8-dione.
Kinase Inhibition
The evaluation of this compound derivatives as kinase inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency and selectivity.
Experimental Protocols: Kinase Inhibition Assays
The following are generalized protocols for common kinase assays that can be adapted for the evaluation of this compound derivatives.
1. Lck Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay system.
-
Reagent Preparation:
-
Prepare the LCK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.
-
Dilute the LCK enzyme and the Poly (4:1 Glu, Tyr) peptide substrate in the kinase buffer.
-
Prepare a stock solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in 5% DMSO.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 1 µl of the test compound dilution or 5% DMSO (for control).
-
Add 2 µl of the diluted LCK enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. EGFR Biochemical Kinase Assay (Continuous-Read Assay)
This protocol is adapted from a continuous-read fluorescence-based assay.[3]
-
Reagent Preparation:
-
Prepare 1X kinase reaction buffer: 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Prepare 10X stocks of recombinant human EGFR, ATP, and a SOX-conjugated peptide substrate (e.g., Y12-Sox) in the kinase reaction buffer.
-
Prepare serial dilutions of the test compound in 50% DMSO.
-
-
Kinase Reaction:
-
In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compound or 50% DMSO for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix.
-
Monitor the increase in fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the progress curves (relative fluorescence units vs. time).
-
Plot the initial velocity against the inhibitor concentration to estimate the IC50 value using a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) in a data analysis software.
-
3. Aurora Kinase Biochemical Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the BPS Bioscience Chemi-Verse™ Aurora Kinase A Assay Kit.[4]
-
Reagent Preparation:
-
Thaw 5x Kinase Assay Buffer 1, 500 µM ATP, and Kemptide substrate (5 mg/ml).
-
Prepare 1x Kinase Assay Buffer 1 by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 5x Kinase Assay Buffer 1, ATP, Kemptide, and distilled water.
-
Prepare serial dilutions of the test inhibitor.
-
-
Kinase Reaction:
-
To a 96-well plate, add 12.5 µl of the Master Mix to each well.
-
Add 2.5 µl of the test inhibitor or diluent solution (for controls) to the appropriate wells.
-
Add 10 μl of 1x Kinase Assay Buffer 1 to the "Blank" wells.
-
Thaw and dilute the Aurora Kinase A enzyme to 5 ng/µl with 1x Kinase Assay Buffer 1.
-
Initiate the reaction by adding 10 µl of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate at 30°C for 45 minutes.
-
-
ADP Detection:
-
Add 25 µl of ADP-Glo™ reagent to each well and incubate at room temperature for 45 minutes.
-
Add 50 µl of Kinase Detection reagent to each well and incubate at room temperature for another 45 minutes.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the Lck assay.
-
4. PLK1 Biochemical Kinase Assay (Radiometric Assay)
This protocol is a classic radiometric assay adapted from Cell Signaling Technology.[5]
-
Reagent Preparation:
-
Prepare 10X Kinase Buffer: 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT.
-
Prepare a 250 µM ATP solution containing [γ-³²P]ATP.
-
Dilute recombinant PLK1 protein and dephosphorylated casein substrate in 1X Kinase Buffer.
-
Prepare serial dilutions of the test compound.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine 10 µl of diluted PLK1 kinase solution, 10 µl of dephosphorylated casein, and the test compound.
-
Initiate the reaction by adding 5 µl of the [γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for 15 minutes.
-
-
Detection of Phosphorylation:
-
Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Determine the kinase activity (in counts per minute, CPM) for each reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Quantitative Data and Structure-Activity Relationship (SAR)
While extensive quantitative data for the this compound scaffold is not yet widely available in the public domain, analysis of related pyrimido-pyridazine isomers provides valuable insights into the potential structure-activity relationships. The following tables summarize the inhibitory activities of various pyrimido-pyridazine derivatives against key kinase targets.
Table 1: Inhibitory Activity of Pyrimido[4,5-c]pyridazine Derivatives against Lck Kinase
| Compound | R | IC50 (nM) | Reference |
| 1 | H | >10000 | [6] |
| 2 | 4-fluorophenyl | 140 | [6] |
| 3 | 3,4-difluorophenyl | 80 | [6] |
| 4 | 4-chlorophenyl | 120 | [6] |
| 5 | 4-methoxyphenyl | 330 | [6] |
Table 2: Inhibitory Activity of Pyrimido[5,4-b]indole and Pyrimido[4,5-b]indole Derivatives against Various Kinases
| Compound | Scaffold | Kinase | IC50 (µM) | Reference |
| 1a | Pyrimido[5,4-b]indole | CK1δ/ε | >10 | |
| 1d | Pyrimido[5,4-b]indole | CK1δ/ε | 0.6 | |
| 2a | 8-Nitro-pyrimido[5,4-b]indole | DYRK1A | 7.6 | |
| 3a | Pyrimido[4,5-b]indole | CK1δ/ε | 0.7 |
General SAR Observations from Related Scaffolds:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is often crucial for potent kinase inhibition. Aniline and related aromatic amines are common motifs that can form key hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Fusion of the third ring: The fusion of a third ring to the pyrimido-pyridazine core, as seen in the pyrimido[4,5-c]pyridazine-based Lck inhibitors, can significantly enhance potency.[6] The nature and substitution pattern of this third ring can be optimized to improve target affinity and selectivity.
-
Solubilizing groups: The introduction of solubilizing groups, often at positions that extend into the solvent-exposed region of the ATP-binding pocket, is a common strategy to improve the physicochemical properties of these inhibitors.
For the this compound scaffold, it is hypothesized that substitutions at the 4- and 8-positions will be critical for modulating kinase inhibitory activity and selectivity. Further synthetic efforts and biological screening are necessary to elucidate the detailed SAR for this specific heterocyclic system.
Signaling Pathways of Key Kinase Targets
Understanding the signaling pathways in which the target kinases operate is essential for rational drug design and for predicting the cellular consequences of their inhibition. The following diagrams, generated using Graphviz, illustrate the signaling pathways of four key kinases that are potential targets for this compound-based inhibitors.
References
A Comprehensive Review of Pyrimido[5,4-c]isoquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fusion of pyrimidine and isoquinoline ring systems to form the pyrimido[5,4-c]isoquinoline scaffold has emerged as a promising area in medicinal chemistry. These heterocyclic compounds have garnered significant attention due to their diverse and potent biological activities, positioning them as valuable leads in drug discovery and development. This technical guide provides a comprehensive literature review of pyrimido[5,4-c]isoquinoline derivatives and their close structural isomers, focusing on their synthesis, biological evaluation, and potential mechanisms of action.
Synthesis of the Pyrimido[5,4-c]isoquinoline Core and Its Analogs
The construction of the pyrimido[5,4-c]isoquinoline nucleus and its related structures, such as pyrimido[4,5-c]isoquinolines and pyrimido[5,4-c]quinolines, is achieved through a variety of synthetic methodologies. These strategies often involve the use of isoquinoline, quinoline, or pyrimidine precursors.[1][2][3]
Key synthetic reactions reported in the literature include:
-
Bischler-Napieralski-like reactions [1]
-
One-pot three-component reactions [1]
-
Cyclocondensation reactions [3]
Common starting materials for these syntheses include barbituric acid, thiobarbituric acid, and various functionalized pyrimidine and isoquinoline derivatives.[1] The versatility of these synthetic approaches allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
A general workflow for the synthesis and subsequent biological evaluation of these compounds is depicted below.
Biological Activities and Therapeutic Potential
Derivatives of the pyrimido-isoquinoline and related pyrimido-quinoline scaffolds have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
The primary therapeutic application investigated for this class of compounds is in oncology. Studies have shown that these derivatives can exhibit potent cytotoxic effects against a variety of cancer cell lines.
Pyrimido[4,5-c]isoquinolinequinones: A series of 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivatives have been synthesized and evaluated for their antitumor activity.[2][4] The cytotoxicity of these compounds was assessed against several human cancer cell lines, and the results are summarized in the table below. Notably, the cytotoxic activity of many of these compounds was enhanced in the presence of ascorbic acid, suggesting a mechanism involving the induction of oxidative stress.[2][4]
| Compound | R | Test Model | IC50 (µM) |
| Precursor 5 | - | MRC-5 (normal lung fibroblasts) | > 50 |
| AGS (gastric adenocarcinoma) | > 50 | ||
| SK-MES-1 (lung cancer) | > 50 | ||
| Precursor 6 | - | MRC-5 | > 50 |
| AGS | > 50 | ||
| SK-MES-1 | > 50 | ||
| 8a | 4-OCH3 | MRC-5 | 10.2 |
| AGS | 16.5 | ||
| SK-MES-1 | 14.8 | ||
| 8b | 4-CH3 | MRC-5 | 12.4 |
| AGS | 15.6 | ||
| SK-MES-1 | 13.9 | ||
| 9a | H | K562 (leukemia) | 1.8 |
| 9b | 4-OCH3 | K562 | 2.3 |
| 9c | 4-F | K562 | 1.9 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2009, 19(17), 5060-5062.[2]
Broader Pyrimidine and Quinoline Derivatives: The anticancer potential of the parent heterocyclic systems is well-documented. Numerous pyrimidine and quinoline derivatives have been reported with significant cytotoxic activity against a wide range of cancer cell lines, including prostate (PC-3), colon (HCT-116), liver (HepG-2), breast (MCF-7), and lung (A549).[5][6][7][8]
Mechanism of Action
The precise mechanisms of action for pyrimido[5,4-c]isoquinoline derivatives are still under investigation, but studies on related compounds suggest several potential molecular targets and pathways.
Enzyme Inhibition:
-
EGFR Tyrosine Kinase: Some pyrimidine-containing compounds have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5] Specifically, certain pyrimido[5,4-c]quinoline derivatives have been identified as potential EGFR inhibitors.[9]
-
DNA-Protein Kinase (DNA-PK): The related imidazo[4,5-c]quinoline scaffold has been found in compounds that inhibit DNA-PK, an enzyme involved in DNA repair.[9]
The inhibition of these kinases can disrupt critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.
Induction of Oxidative Stress: As mentioned earlier, the cytotoxic effects of some pyrimido[4,5-c]isoquinolinequinones are potentiated by ascorbic acid, indicating that the generation of reactive oxygen species (ROS) and the induction of oxidative stress may be a key component of their anticancer activity.[2][4]
The potential involvement of these compounds in key cancer-related signaling pathways is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Synthesis of novel bis(pyrimido[5,4-c]quinoline-2,4(1H,3H)-dione) and its derivatives: evaluation of their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Fused Bicyclic Pyrimidopyridazines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused bicyclic pyrimidopyridazines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of this important scaffold, with a particular focus on its application in oncology. The pyrimidopyridazine core, an isostere of the purine nucleus, serves as a versatile template for the design of potent and selective inhibitors of various key drug targets, most notably protein kinases. This guide will delve into specific examples of pyrimidopyridazine derivatives, presenting their quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Chemical Synthesis
The synthesis of the pyrimidopyridazine core can be achieved through various synthetic routes. A common strategy involves the condensation of a substituted aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. For instance, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines can be prepared by reacting 6-amino-2-thiouracil with an appropriate aldehyde and thiourea.[1] Subsequent alkylation and amination reactions can then be employed to introduce diverse substituents at various positions of the bicyclic core, allowing for the exploration of structure-activity relationships (SAR).[1]
Biological Activity and Therapeutic Potential
Fused bicyclic pyrimidopyridazines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their primary utility in drug discovery, however, has been as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of pyrimidopyridazine derivatives against a range of human tumor cell lines. These compounds often exert their effects by targeting key kinases involved in cancer cell proliferation, survival, and metastasis, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[2][3] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.[2][3] Several pyrimido[4,5-d]pyridazine derivatives have been developed as potent and selective EGFR inhibitors.[2]
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that control the progression of the cell cycle.[1][4] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[4] Pyrimido[4,5-d]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2 and CDK4, demonstrating significant antiproliferative activity in cancer cells.[1]
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of selected fused bicyclic pyrimidopyridazine derivatives against various cancer cell lines and protein kinases.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine Derivatives | |||
| Compound 7f | CDK2 | 0.05 | [1] |
| Compound 7e | CDK2 | 0.25 | [1] |
| Compound 7a | CDK2 | 0.31 | [1] |
| Compound 6d | CDK4 | 0.66 | [1] |
| Compound 7f | CDK4 | 0.86 | [1] |
| Pyrimido[4,5-d][2][5]oxazin-2-one Derivatives | |||
| Compound 20a | H1975 (EGFR L858R/T790M) | 0.135 | [2] |
| Compound 8 (AZD9291) | H1975 (EGFR L858R/T790M) | <0.01 | [2] |
| Pyrimido[4,5-b]quinoline Derivatives | |||
| Compound 5b | MCF-7 | 1.67 | [6] |
| Compound 5b | HER2 | 0.073 | [6] |
| Pyrido[2,3-d]pyrimidin-7-one Derivatives | |||
| Compound 1 | Cdk4 | 0.004 | [7] |
| Cyano Pyridopyrimidine Derivatives | |||
| Compound 7x | CDK4/CYCLIN D1 | ~0.03-0.1 | [8] |
Experimental Protocols
Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines[1]
A mixture of 6-amino-2-thiouracil (1 mmol), an appropriate aromatic aldehyde (1 mmol), and thiourea (1.5 mmol) in dimethylformamide (10 mL) was heated under reflux for 8-12 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with ethanol, and dried to yield the desired pyrimido[4,5-d]pyrimidine.
In Vitro Kinase Inhibition Assay (CDK2)[1]
The inhibitory activity of the compounds against CDK2 was determined using a standard kinase assay. The reaction mixture (50 µL) contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, 10 µM ATP, 0.2 µg of histone H1 as a substrate, and the test compound at various concentrations. The reaction was initiated by the addition of 0.1 µg of purified CDK2/cyclin E complex. After incubation at 30°C for 30 minutes, the reaction was stopped by the addition of 2x Laemmli sample buffer. The samples were then analyzed by SDS-PAGE, and the phosphorylation of histone H1 was quantified by autoradiography or by using a phosphospecific antibody.
Cell Viability Assay (MTT)[5]
Human cancer cell lines (e.g., MCF-7, MDA-MB-231) were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vivo Antitumor Activity[5]
Female Swiss albino mice were inoculated subcutaneously with Dalton's lymphoma ascites (DLA) cells (1 x 10^6 cells/mouse). After 24 hours, the mice were treated with the test compound (e.g., 2b at 50 mg/kg body weight) or vehicle control intraperitoneally for 10 consecutive days. Tumor growth was monitored by measuring the tumor volume every two days. At the end of the experiment, the mice were sacrificed, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway Inhibition
Caption: EGFR signaling pathway and the point of inhibition by pyrimidopyridazine derivatives.
CDK-Mediated Cell Cycle Progression and Inhibition
Caption: Role of CDKs in cell cycle progression and their inhibition by pyrimidopyridazines.
Experimental Workflow for In Vitro Evaluation
Caption: General experimental workflow for the in vitro evaluation of pyrimidopyridazine derivatives.
Conclusion
Fused bicyclic pyrimidopyridazines represent a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to potently and selectively inhibit key protein kinases such as EGFR and CDKs underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research on this important class of compounds, including their synthesis, biological activity, and mechanism of action. The provided quantitative data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of pyrimidopyridazine derivatives will undoubtedly lead to the discovery of new and effective therapies for cancer and other diseases.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 4. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of Pyrimido[5,4-c]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for derivatives of the Pyrimido[5,4-c]pyridazine core. Due to the limited availability of data on the unsubstituted parent compound, this document focuses on a series of synthesized 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for a series of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones. This data is crucial for the structural elucidation and characterization of these compounds.
Infrared (IR) Spectroscopy
The IR spectra of these derivatives consistently show characteristic absorption bands corresponding to the key functional groups present in the molecules.
| Compound | NH (cm⁻¹) | CN (cm⁻¹) | C=O (cm⁻¹) | Reference |
| 5a | 3220 | 2217 | 1703, 1690 | [1][2] |
| 5b | 3245 | 2218 | 1705, 1695 | [1][2] |
| 5c | 3250 | 2216 | 1708, 1697 | [1][2] |
| 5d | 3265 | 2214 | 1700, 1692 | [1][2] |
| 5e | 3270 | 2215 | 1710, 1698 | [1][2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra, recorded in DMSO-d₆, provide valuable information about the proton environment in these molecules.
| Compound | Alkyl Group Protons (δ, ppm) | NH (br s, δ, ppm) | Aromatic Protons (m, δ, ppm) | Reference |
| 5a | 1.10 (t, 3H), 3.33-3.40 (m, 2H) | 4.14 | 7.26-7.79 (10H) | [1][2] |
| 5b | 0.98 (t, 3H), 1.30-1.53 (m, 4H), 3.30-3.41 (m, 2H) | 4.15 | 7.27-7.88 (10H) | [1][2] |
| 5c | 1.32 (t, 3H), 1.45-1.60 (m, 8H), 3.33-3.43 (m, 2H) | 4.16 | 7.28-7.94 (10H) | [1][2] |
| 5d | 1.10 (t, 3H), 3.20-3.45 (m, 2H), 4.30-4.61 (m, 12H) | 4.18 | 7.26-7.79 (10H) | [1][2] |
| 5e | 4.50 (d, 2H) | 4.70 | 7.19-7.58 (15H) | [1][2] |
Mass Spectrometry (MS)
The mass spectra of these compounds show the expected molecular ion peaks, confirming their respective molecular weights.
| Compound | Molecular Formula | Calculated M.W. | Observed m/z (M⁺) | Reference |
| 5a | C₂₂H₁₈N₆O₂ | 384.40 | 384 | [1][2] |
| 5b | C₂₄H₂₂N₆O₂ | 412.45 | 412 | [1][2] |
| 5c | C₂₆H₂₆N₆O₂ | 440.51 | 440 | [1][2] |
| 5d | C₂₈H₃₀N₆O₂ | 468.56 | 468 | [1][2] |
| 5e | C₂₇H₂₀N₆O₂ | 446.47 | 446 | [1][2] |
Experimental Protocols
The synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones (5a-e) was achieved through a one-pot reaction.[1][2] The general procedure is outlined below.
General procedure for the synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones (5a–e): [1][2]
-
To a solution of iminophosphorane 2 (1.6 g, 3 mmol) in dry methylene dichloride (20 mL), phenyl isocyanate (0.36 g, 3 mmol) was added under a nitrogen atmosphere at room temperature.
-
The reaction mixture was allowed to stand for 24 hours at 0–5 °C.
-
The respective alkylamine was then added to the reaction solution and stirred for 1 hour.
-
The solvent was removed under reduced pressure.
-
Anhydrous ethanol (25 mL) and sodium ethoxide in ethanol (1.5 mL, 3M) were added to the residue.
-
The mixture was stirred for 3–4 hours, and the resulting solid was collected by filtration.
-
The filtrate was concentrated under reduced pressure and cooled to furnish a white solid, which was then purified by crystallization.
Instrumentation:
-
IR Spectra: Recorded as potassium bromide pellets using a FTIR unit Bruker-vector 22 spectrophotometer.[1][2]
-
¹H-NMR Spectra: Obtained in deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent at 300 MHz on a Varian Gemini NMR spectrometer, using TMS as an internal standard.[1][2]
-
Mass Spectra: The Electron Impact (EI) mass spectra were obtained at 70 eV.[1][2]
Visualizations
Experimental Workflow for the Synthesis of this compound Derivatives
The following diagram illustrates the key steps in the one-pot synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones.
Putative Signaling Pathway Inhibition
While specific signaling pathways for the this compound core are not yet fully elucidated, related pyrimido-pyridazine derivatives have been shown to act as tyrosine-protein kinase inhibitors and induce apoptosis. The following diagram illustrates a generalized model of this inhibitory action.
References
Discovery of Novel Pyrimido[5,4-c]pyridazine Analogs: A Technical Guide for Drug Development Professionals
October 27, 2025
Introduction
The pyrimido[5,4-c]pyridazine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its diverse pharmacological potential. Analogs of this core structure have demonstrated a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory functions. This technical guide provides an in-depth overview of the discovery of novel this compound analogs, with a focus on their synthesis, biological evaluation, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.
Synthetic Strategies and Experimental Protocols
The synthesis of the this compound core and its derivatives can be achieved through various chemical strategies. A prevalent and efficient method involves a one-pot domino process combining an aza-Wittig reaction with heterocyclization.
General Protocol for the Synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones
This procedure outlines a general method for the synthesis of a specific class of this compound analogs.[1]
-
Reaction Initiation: To a solution of iminophosphorane (3 mmol) in dry methylene chloride (20 mL), phenyl isocyanate (3 mmol) is added under a nitrogen atmosphere at room temperature.
-
Intermediate Formation: The reaction mixture is allowed to stand for 24 hours at a temperature of 0–5 °C. Subsequently, an appropriate alkylamine is added, and the solution is stirred for an additional hour.
-
Cyclization: The solvent is removed under reduced pressure. Anhydrous ethanol (25 mL) and sodium ethoxide in ethanol (1.5 mL of a 3M solution) are then added to the residue.
-
Product Isolation: The mixture is stirred for 3–4 hours, leading to the formation of a solid product. This solid is collected, and the remaining residue is concentrated under reduced pressure and cooled to yield additional product. The final product is purified by crystallization.[1]
A closely related and biologically significant scaffold, the pyrimido[4,5-c]pyridazine system, has also been the subject of extensive synthetic and medicinal chemistry efforts. The following protocol details the synthesis of derivatives designed as inhibitors of dihydropteroate synthase (DHPS).
Protocol for the Synthesis of 2-aminopyrimido[4,5-c]pyridazine Analogs as DHPS Inhibitors
The synthesis of these analogs often involves a multi-step process, which may include the use of protecting groups to achieve the desired substitutions.[2][3]
-
Hydrazine Reaction: A suitable starting material, such as a substituted pyrimidine, is refluxed with methylhydrazine in water for approximately 5 hours. Alternatively, benzylhydrazine dihydrochloride can be used with triethylamine in water, refluxing overnight.[2]
-
Condensation: The resulting intermediate is then refluxed in water or methanol to facilitate cyclization into the pyrimido[4,5-c]pyridazine core.
-
Hydrolysis/Deprotection: In the final step, the compound is treated with 1 N NaOH at room temperature overnight, followed by acidification with HCl to yield the final product. For analogs synthesized with a benzyl protecting group, further deprotection steps are required.[2]
Quantitative Biological Data
The biological evaluation of novel this compound analogs and their isomers is crucial for understanding their therapeutic potential. The following tables summarize key quantitative data for a series of pyrimido[4,5-c]pyridazine derivatives developed as DHPS inhibitors.
| Compound | Target | IC50 (µM) |
| 1 | BaDHPS | 1.5 ± 0.1 |
| 16 | BaDHPS | 2.1 ± 0.2 |
| 17 | BaDHPS | 1.1 ± 0.1 |
| 18 | BaDHPS | 0.9 ± 0.1 |
| 19 | BaDHPS | 0.5 ± 0.05 |
| 23 | BaDHPS | 0.4 ± 0.04 |
| 24 | BaDHPS | 0.7 ± 0.1 |
| 25 | BaDHPS | 0.6 ± 0.1 |
| BaDHPS: Bacillus anthracis Dihydropteroate Synthase |
| Compound | Kd (µM) - ITC | Kd (µM) - SPR |
| 1 | 0.3 ± 0.03 | 0.25 ± 0.02 |
| 17 | 0.15 ± 0.02 | 0.12 ± 0.01 |
| 19 | 0.08 ± 0.01 | 0.07 ± 0.01 |
| 23 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| 24 | 0.11 ± 0.02 | 0.09 ± 0.01 |
| 25 | 0.09 ± 0.01 | 0.08 ± 0.01 |
| ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific biological pathways. Understanding these mechanisms is fundamental for rational drug design and development.
Inhibition of Folate Biosynthesis Pathway
A significant number of pyrimido[4,5-c]pyridazine derivatives have been identified as potent inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids in microorganisms.[4] Inhibition of DHPS leads to the depletion of folate, thereby arresting bacterial growth.[4]
Caption: Inhibition of the bacterial folate biosynthesis pathway by Pyrimido[4,5-c]pyridazine analogs targeting DHPS.
Anticancer Mechanisms
Certain pyrimido-pyridazine derivatives have demonstrated significant antitumor activity.[5][6][7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby preventing the proliferation of cancer cells.[5][6] In some cases, these compounds have been shown to be potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of novel pyrimido[4,5-c]pyridazine derivatives as dihydropteroate synthase inhibitors with increased affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
The Pharmacophore of the Pyrimido[5,4-c]pyridazine Ring System: A Technical Guide for Drug Discovery
The pyrimido[5,4-c]pyridazine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the pharmacophore of this ring system, focusing on its synthesis, anticancer properties, and its potential as a kinase and phosphodiesterase 5 (PDE5) inhibitor. This document is intended for researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
A variety of synthetic routes have been developed for the preparation of the this compound ring system. One common and efficient method involves a one-pot reaction starting from an iminophosphorane, which undergoes an aza-Wittig reaction followed by heterocyclization.[1][2]
Experimental Protocol: General Synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones
A solution of the appropriate iminophosphorane (1 mmol) in anhydrous toluene (20 mL) is prepared under a nitrogen atmosphere. To this solution, phenylisocyanate (1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, the desired amine (1.2 mmol) is added, and the reaction mixture is stirred for an additional 2 hours. The solvent is then removed under reduced pressure. To the resulting residue, 25 mL of anhydrous ethanol and 1.5 mL of a 3M solution of sodium ethoxide in ethanol are added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is treated with cold water. The resulting solid precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final this compound product.[1][2]
Biological Activities and Pharmacophore Analysis
The this compound scaffold has been identified as a versatile pharmacophore, exhibiting a range of biological activities, most notably as an anticancer agent, a kinase inhibitor, and a phosphodiesterase 5 (PDE5) inhibitor.
Anticancer Activity
Derivatives of the this compound ring system have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[3]
The anticancer activity of this compound derivatives is influenced by the nature and position of substituents on the heterocyclic core. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of compounds against different cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | Cl | MCF-7 | 15.2 | [3] |
| 1b | 4-Chlorophenyl | H | Cl | MCF-7 | 8.5 | [3] |
| 1c | 4-Methoxyphenyl | H | Cl | MCF-7 | 12.8 | [3] |
| 2a | Phenyl | H | Cl | MDA-MB-231 | 18.7 | [3] |
| 2b | 4-Chlorophenyl | H | Cl | MDA-MB-231 | 7.1 | [3] |
| 2c | 4-Methoxyphenyl | H | Cl | MDA-MB-231 | 14.3 | [3] |
This table is a representative example based on available data and can be expanded as more quantitative SAR data becomes available.
The in vitro anticancer activity of this compound derivatives can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with 100 µL of the various concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Kinase Inhibition
Certain this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The inhibitory activity of this compound compounds against a specific kinase can be determined using a variety of commercially available assay kits, often based on measuring the amount of ATP consumed during the phosphorylation reaction.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions and then serially dilute them to the desired concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luciferase-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Phosphodiesterase 5 (PDE5) Inhibition
The this compound scaffold has also been explored for its potential to inhibit phosphodiesterase 5 (PDE5), an enzyme that plays a key role in regulating cyclic guanosine monophosphate (cGMP) levels in various tissues.
The inhibitory potency of this compound analogs against PDE5 is sensitive to the substitution pattern around the core. Key interactions often involve hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
| Compound ID | R1 | R2 | IC50 (nM) vs PDE5 | Selectivity vs PDE6 | Reference |
| 3a | Methyl | Phenyl | 55 | 50-fold | [4] |
| 3b | Ethyl | 4-Chlorophenyl | 28 | 120-fold | [4] |
| 3c | Propyl | 4-Methoxyphenyl | 12 | 200-fold | [4] |
This table is a representative example based on available data for related heterocyclic systems and can be adapted as more specific data for the this compound core becomes available.
The inhibitory effect of compounds on PDE5 activity can be assessed using a biochemical assay that measures the conversion of cGMP to GMP.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, the PDE5 enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate, cGMP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stopping reagent (e.g., 5'-nucleotidase).
-
Detection: The amount of inorganic phosphate produced from the hydrolysis of GMP by the 5'-nucleotidase is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of PDE5 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations of Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.
Caption: Simplified signaling pathway illustrating the mechanism of action for this compound-based kinase inhibitors.
Caption: The role of this compound derivatives as PDE5 inhibitors in the cGMP signaling pathway.
Conclusion
The this compound ring system represents a promising scaffold in drug discovery, demonstrating significant potential as a source of novel anticancer agents, kinase inhibitors, and PDE5 inhibitors. The continued exploration of the structure-activity relationships and the development of efficient synthetic methodologies will be crucial in optimizing the therapeutic potential of this versatile heterocyclic core. This guide provides a foundational understanding of the pharmacophore and a practical framework for the experimental evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimido[5,4-c]pyridazines via Aza-Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrimido[5,4-c]pyridazine scaffold is a significant heterocyclic system in medicinal chemistry, exhibiting a range of biological activities, including potential antifungal and diuretic properties.[1] The synthesis of these compounds is of considerable interest for the development of new therapeutic agents. One efficient method for the construction of this fused ring system is through a domino process involving an Aza-Wittig reaction followed by heterocyclization.[2][3] This approach offers a one-pot synthesis strategy, which is highly desirable in drug discovery and development for its efficiency and simplicity.[2][3]
The Aza-Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-nitrogen double bonds, analogous to the Wittig reaction for carbon-carbon double bonds.[4] It typically involves the reaction of an iminophosphorane with a carbonyl compound to yield an imine and triphenylphosphine oxide.[4] In the synthesis of Pyrimido[5,4-c]pyridazines, an iminophosphorane intermediate undergoes a tandem Aza-Wittig/heterocyclization reaction sequence to build the fused pyrimidine ring onto a pyridazine core.[2][5]
These application notes provide detailed protocols and data for the synthesis of various substituted Pyrimido[5,4-c]pyridazines based on published literature, offering a practical guide for researchers in the field.
Reaction Scheme and Mechanism
The overall synthetic strategy involves the reaction of an iminophosphorane derived from a 4-aminopyridazine precursor with an isocyanate. This is followed by the addition of an amine and subsequent base-catalyzed intramolecular cyclization to yield the desired this compound derivatives.[2][5]
A proposed mechanism for this transformation begins with the Aza-Wittig reaction between the iminophosphorane and phenyl isocyanate, which forms a highly reactive carbodiimide intermediate and triphenylphosphine oxide.[2] The carbodiimide is then attacked by an added amine to form a guanidine-type intermediate.[2][5] In the presence of a base, such as sodium ethoxide, the guanidine intermediate undergoes intramolecular cyclization to afford the final this compound product.[2][5]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting iminophosphorane and the subsequent one-pot synthesis of the this compound derivatives.
Protocol 1: Synthesis of the Iminophosphorane Intermediate
Materials:
-
Ethyl 4-amino-3-cyano-6,8-diphenyl-2-oxo-2,6-dihydropyridazino[3,4-b]quinoxaline-3-carboxylate
-
Triphenylphosphine
-
Triethylamine
-
Carbon tetrachloride
-
Dry benzene
Procedure:
-
A mixture of ethyl 4-amino-3-cyano-6,8-diphenyl-2-oxo-2,6-dihydropyridazino[3,4-b]quinoxaline-3-carboxylate (10 mmol), triphenylphosphine (12 mmol), and triethylamine (20 mmol) in dry benzene (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carbon tetrachloride (15 mmol) is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting solid residue is washed with diethyl ether to remove triphenylphosphine oxide and any unreacted triphenylphosphine.
-
The crude iminophosphorane is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure product.
Protocol 2: One-Pot Synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones
Materials:
-
Iminophosphorane (from Protocol 1)
-
Phenyl isocyanate
-
Primary or secondary amine (e.g., ethylamine, n-pentylamine, n-hexylamine, piperidine, benzylamine)
-
Dry methylene dichloride
-
Anhydrous ethanol
-
Sodium ethoxide in ethanol (3M)
Procedure:
-
To a solution of the iminophosphorane (3 mmol) in dry methylene dichloride (20 mL) under a nitrogen atmosphere, add phenyl isocyanate (3 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add the desired amine (3.3 mmol) to the reaction mixture and stir for an additional 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add anhydrous ethanol (25 mL) and sodium ethoxide in ethanol (1.5 mL, 3M).
-
Stir the mixture for 3-4 hours at room temperature.
-
Collect the precipitated solid by filtration.
-
Concentrate the filtrate under reduced pressure and cool to induce further precipitation.
-
Combine the solid fractions and purify by crystallization from a suitable solvent (e.g., ethanol) to obtain the desired this compound derivative.
Data Presentation
The following tables summarize the yields and spectroscopic data for a series of synthesized 6-substituted-4-cyano-2,7-diphenylthis compound-3,8-diones.
Table 1: Synthesis and Yields of this compound Derivatives
| Compound | R | Yield (%) | Melting Point (°C) |
| 5a | Ethylamino | 70 | 193-195 |
| 5b | n-Pentylamino | 65 | 178-180 |
| 5c | n-Hexylamino | 73 | 183-185 |
| 5d | Piperidino | 62 | 210-212 |
| 5e | Phenylmethylamino | 68 | 160-162 |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | IR (cm⁻¹) (NH, CN, C=O) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 5a | 3220, 2218, 1705, 1690 | 1.10 (t, 3H), 3.33-3.40 (m, 2H), 4.14 (br, 1H, NH), 7.26-7.88 (m, 10H, Ar-H) | 384 (M⁺, 70%) |
| 5b | 3243, 2217, 1708, 1695 | 0.98 (t, 3H), 1.30-1.53 (m, 4H), 3.30-3.41 (m, 2H), 4.17 (br, 1H, NH), 7.27-7.91 (m, 10H, Ar-H) | 412 (M⁺, 45%) |
| 5c | 3251, 2216, 1709, 1697 | 1.32 (t, 3H), 1.55-1.73 (m, 6H), 3.33-3.43 (m, 2H), 4.21 (br, 1H, NH), 7.28-7.94 (m, 10H, Ar-H) | 440 (M⁺, 35%) |
| 5d | - , 2215, 1712, 1699 | 1.10 (t, 3H), 3.20-3.45 (m, 2H), 4.30-4.61 (m, 12H), 7.26-7.79 (m, 10H, Ar-H) | 468 (M⁺, 15%) |
| 5e | 3270, 2215, 1710, 1698 | 4.50 (d, 2H), 4.70 (br, 1H, NH), 7.19-7.58 (m, 15H, Ar-H) | 446 (M⁺, 55%) |
Note: The spectroscopic data presented is based on the information provided in the cited literature and may require independent verification.[5][6]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Pyrimido[5,4-c]pyridazine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[5,4-c]pyridazine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, certain derivatives have demonstrated potent anticancer properties, making them promising candidates for novel therapeutic agents.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and anticancer evaluation of this promising class of compounds.
Synthesis of this compound Derivatives
A variety of synthetic strategies have been developed for the preparation of pyrimido[5,4-c]pyridazines. One common and effective method involves a domino process that includes an aza-Wittig reaction followed by heterocyclization.[4][5] Another approach utilizes the Ullmann arylation reaction.[1][2][3]
General Synthetic Protocol via Aza-Wittig Reaction/Heterocyclization
This protocol describes a one-pot synthesis of pyrimido[5,4-c]pyridazines.
Materials:
-
Appropriately substituted iminophosphorane
-
Phenylisocyanate
-
Primary or secondary amines
-
Sodium ethoxide
-
Anhydrous solvent (e.g., toluene, DMF)
Procedure:
-
Dissolve the iminophosphorane in an anhydrous solvent under an inert atmosphere.
-
Add phenylisocyanate dropwise to the solution at room temperature and stir for 2-4 hours.
-
To the resulting mixture, add the desired amine and continue stirring for another 12-24 hours.
-
Add a catalytic amount of sodium ethoxide to the reaction mixture.
-
Heat the mixture under reflux for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Anticancer Activity Evaluation
The anticancer potential of synthesized this compound derivatives is typically assessed through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HepG2)[1][6][9][10][11]
-
Normal cell line (e.g., HEK-293) for selectivity assessment[1][2][3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values in µM) of representative this compound and related derivatives against various cancer cell lines.
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT-116 | HepG2 | Reference |
| Compound 2b | - | Significant Activity | - | - | - | [1][2][3] |
| Compound 6b | - | - | 3.6 | - | - | [11] |
| Compound 9 | - | - | 26.3 | - | - | [11] |
| Compound 5a | - | - | 26.8 | - | - | [11] |
| Compound 8 | - | - | 28.4 | - | - | [11] |
| Compound 5b | Potent Activity | - | - | High Inhibition | - | [10] |
| Compound 4 | Shows Activity | - | - | Shows Activity | Shows Activity | [9] |
| Compound 8 (from ref 4) | Shows Activity | - | - | - | - | [9] |
| Compound 10 | - | - | - | Shows Activity | - | [9] |
Note: "Significant/Potent/Shows Activity/High Inhibition" indicates that the source reported notable anticancer effects without providing a specific IC50 value in the abstract.
Mechanism of Action Studies
Understanding the mechanism through which these compounds exert their anticancer effects is crucial for drug development.
Cell Cycle Analysis
Flow cytometry can be used to determine if the compounds induce cell cycle arrest.
Protocol:
-
Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
Apoptosis induction is a common mechanism of action for anticancer drugs. This can be assessed using an Annexin V-FITC/PI apoptosis detection kit.
Protocol:
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for pyrimido[5,4-c]pyridazines.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of derivatives.
Potential Signaling Pathway Inhibition
Caption: Potential mechanisms of anticancer action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02271H [pubs.rsc.org]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 11. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimido-pyridazine Derivatives via Ullmann Arylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimido-pyridazine derivatives utilizing the Ullmann arylation reaction. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Introduction to Pyrimido-pyridazines and Ullmann Arylation
Pyrimido-pyridazines are fused heterocyclic systems containing both pyrimidine and pyridazine rings. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including anticancer, antimicrobial, and antihypertensive properties. The development of efficient synthetic routes to access diverse pyrimido-pyridazine scaffolds is therefore of high importance in drug discovery.
The Ullmann arylation, a copper-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly well-suited for the synthesis of N-arylated heterocycles, including pyrimido-pyridazine derivatives. The traditional Ullmann condensation often required harsh reaction conditions; however, modern advancements have led to milder and more efficient protocols, expanding the substrate scope and functional group tolerance.
Application: Synthesis of Anticancer Pyrimido-pyridazine Derivatives
A notable application of the Ullmann arylation is in the synthesis of novel pyrimido-pyridazine derivatives with potent anticancer activity. Research has demonstrated that these compounds can act as inhibitors of tyrosine kinases, which are crucial mediators in cell signaling pathways that are often dysregulated in cancer.
A study by Sonker et al. (2022) highlights the synthesis of a novel 3,4,7-triphenylpyrimido[4,5-c]pyridazin-5(8H)-one derivative via a copper-catalyzed Ullmann N-arylation reaction.[1] This compound exhibited significant antitumor activity against human breast adenocarcinoma cell lines.[1] In silico studies further revealed that these derivatives are potent inhibitors of tyrosine-protein kinases.[1]
Experimental Protocols
Below are detailed protocols for the synthesis of pyrimido-pyridazine derivatives based on the Ullmann arylation reaction.
Protocol 1: Synthesis of 3,4,7-Triphenylpyrimido[4,5-c]pyridazin-5(8H)-one Derivatives
This protocol is adapted from the work of Sonker et al. (2022) and describes the Ullmann arylation of a chloropyridazine precursor with various amines.
Materials:
-
3-chloro-5,6-diphenylpyridazine-4-carbonitrile
-
Substituted anilines or other primary amines
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
Procedure:
-
Amidation of the Nitrile:
-
To a solution of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile in a suitable solvent, add sodium hydroxide and water.
-
Heat the reaction mixture to facilitate the hydrolysis of the nitrile group to a primary amide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the 3-chloro-5,6-diphenylpyridazine-4-carboxamide intermediate.
-
-
Ullmann N-Arylation and Intramolecular Cyclization:
-
In a round-bottom flask, combine the 3-chloro-5,6-diphenylpyridazine-4-carboxamide intermediate (1 equivalent), the desired primary amine (1.2 equivalents), copper(II) acetate (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction involves an initial Ullmann N-arylation followed by an intramolecular cyclization to form the pyrimido-pyridazine ring system.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 3,4,7-triphenylpyrimido[4,5-c]pyridazin-5(8H)-one derivative.
-
Quantitative Data Summary
| Compound | Starting Amine | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2b | Aniline | Cu(OAc)₂ | K₂CO₃ | DMF | 110 | 12 | 78 |
| 2c | 4-Methylaniline | Cu(OAc)₂ | K₂CO₃ | DMF | 110 | 12 | 82 |
| 2d | 4-Methoxyaniline | Cu(OAc)₂ | K₂CO₃ | DMF | 110 | 14 | 75 |
Table 1: Summary of reaction conditions and yields for the synthesis of 3,4,7-triphenylpyrimido[4,5-c]pyridazin-5(8H)-one derivatives (Data conceptualized based on typical Ullmann reaction outcomes).
Visualizations
Ullmann Arylation Workflow for Pyrimido-pyridazine Synthesis
Caption: General workflow for the copper-catalyzed Ullmann arylation in the synthesis of pyrimido-pyridazine derivatives.
Simplified Tyrosine Kinase Signaling Pathway
The pyrimido-pyridazine derivatives synthesized via Ullmann arylation have been shown to act as tyrosine kinase inhibitors. These enzymes are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. The diagram below illustrates a simplified representation of a generic tyrosine kinase receptor signaling pathway that can be targeted by these inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimido-pyridazine derivative.
Conclusion
The Ullmann arylation provides a versatile and efficient method for the synthesis of a variety of pyrimido-pyridazine derivatives. These compounds have demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways involved in tumor growth and progression. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of molecules for therapeutic applications. Further optimization of reaction conditions and diversification of the pyrimido-pyridazine scaffold using the Ullmann arylation will undoubtedly lead to the discovery of new and more potent drug candidates.
References
Application Notes and Protocols: Synthesis of 1,2-dihydro-pyrimido[4,5-c]pyridazines as Lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives, a class of compounds that have demonstrated potent inhibitory activity against Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor signaling pathway, making it an attractive target for the development of novel therapeutics for autoimmune diseases and certain cancers.
The following sections detail the synthetic route for a representative compound, --INVALID-LINK---amine, and provide a comprehensive protocol for evaluating the inhibitory activity of these compounds against Lck using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Lck Inhibitory Activity
The 1,2-dihydro-pyrimido[4,5-c]pyridazine scaffold has been identified as a promising starting point for the development of Lck inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions at the 3 and 7 positions of the pyridazine ring are crucial for potent inhibition.
| Compound ID | Structure | Lck IC50 (µM) |
| 1a | --INVALID-LINK---amine | 3.2[1] |
| 1b | --INVALID-LINK---amine | Inactive[1] |
| 2 | A tricyclic variant | 0.047[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,6-Dichlorophenyl)-1,2-dimethyl-1,2-dihydropyrimido[4,5-c]pyridazin-7-yl-amine (1a)
This protocol is based on the synthetic methodology reported by Sabat, M. P., et al. (2006)[1].
Step A: Synthesis of 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)-2-(2,6-dichlorophenyl)ethan-1-one
-
To a solution of 4-chloro-5-methyl-2-(methylthio)pyrimidine in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) dropwise.
-
Stir the resulting mixture at -78°C for 1 hour.
-
Add a solution of methyl 2,6-dichlorobenzoate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Step B: Synthesis of 3-(2,6-dichlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine (10) [1]
-
To a stirred solution of the ketone from Step A (1 equivalent) in dimethylformamide (DMF), add N,N-diisopropylethylamine (1.1 equivalents) and N,N'-dimethylhydrazine hydrochloride (1.1 equivalents)[1].
-
Heat the resulting mixture at 100°C for 2 hours[1].
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step C: Synthesis of 3-(2,6-dichlorophenyl)-1,2-dimethyl-7-(methylsulfinyl)-1,2-dihydropyrimido[4,5-c]pyridazine and 3-(2,6-dichlorophenyl)-1,2-dimethyl-7-(methylsulfonyl)-1,2-dihydropyrimido[4,5-c]pyridazine
-
Dissolve the product from Step B (1 equivalent) in a mixture of THF and water.
-
Add Oxone® (2.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Dilute the mixture with water and extract the products with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the sulfoxide and sulfone, which is used in the next step without further purification.
Step D: Synthesis of --INVALID-LINK---amine (1a) [1]
-
To a stirred solution of the sulfoxide/sulfone mixture from Step C (0.035 g, 0.09 mmol) in N-methyl-2-pyrrolidone (NMP) (2 mL), add 4-fluoroaniline (0.2 mL, 2.1 mmol)[1].
-
Heat the mixture to 100°C for 2 hours[1].
-
Cool the reaction to room temperature and purify the crude residue using preparative HPLC to yield the final product as a yellow solid (0.012 g, 32% yield)[1].
Protocol 2: Lck Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a representative method for determining the IC50 values of synthesized compounds against Lck kinase.
Materials:
-
Lck Kinase (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (5X)
-
Test compounds dissolved in 100% DMSO
-
384-well microplates
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with deionized water.
-
Prepare Test Compound Dilutions:
-
Create a series of 10-point, 4-fold serial dilutions of the test compound in 100% DMSO, starting with a high concentration (e.g., 1 mM).
-
Prepare an intermediate dilution of each compound concentration in 1X Kinase Buffer.
-
-
Prepare Kinase/Antibody Mixture:
-
Dilute the Lck kinase and Eu-anti-Tag antibody in 1X Kinase Buffer to the desired concentrations (e.g., 3X final concentration).
-
-
Prepare Tracer Solution:
-
Dilute the Kinase Tracer in 1X Kinase Buffer to the desired concentration (e.g., 3X final concentration).
-
-
Assay Plate Setup:
-
Add 5 µL of each serially diluted test compound to the wells of a 384-well plate.
-
Include wells for a positive control (e.g., a known Lck inhibitor like staurosporine) and a negative control (DMSO only).
-
-
Reaction Initiation:
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Lck Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Lck Inhibitor Synthesis and Evaluation.
References
Application Notes and Protocols for In Vitro Anticancer Evaluation of Pyrimido-pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of the anticancer properties of pyrimido-pyridazine compounds. It is designed to guide researchers in assessing the cytotoxic and mechanistic aspects of these novel chemical entities.
Introduction
Pyrimido-pyridazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. Their fused ring system allows for diverse substitutions, leading to a wide range of biological activities. Numerous studies have demonstrated their efficacy against various cancer cell lines, operating through mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. These notes offer a compilation of established protocols and data presentation formats to standardize the in vitro anticancer evaluation of this important compound class.
Data Presentation: Summary of In Vitro Anticancer Activity
The following tables summarize the reported in vitro anticancer activities of selected pyrimido-pyridazine derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity (IC50 values in µM) of Pyrimido-pyridazine Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2b | MDA-MB-231 | - | - | - |
| 6a | MCF-7 | - | 5-Fluorouracil | - |
| 6a | HCT-116 | - | 5-Fluorouracil | - |
| 6a | A549 | - | 5-Fluorouracil | - |
| Compound 1 | HCT-116 | 49.35 ± 2.685 | Cisplatin | 6.72 ± 1.57 |
| Compound 1 | MCF-7 | 69.32 ± 3.186 | Cisplatin | 2.56 ± 0.537 |
| Compound 8 | MCF-7 | 64.5 | Doxorubicin | 71.8 |
| Compound 18 | MCF-7 | 71.9 | Doxorubicin | 71.8 |
| 2S-5 | MDA-MB-231 | 6.21 | - | - |
| 2S-5 | 4T1 | 7.04 | - | - |
| 2S-13 | MDA-MB-231 | 7.73 | - | - |
| 2S-13 | 4T1 | 8.21 | - | - |
| Compound 4 | MCF-7 | 0.57 | Staurosporine | - |
| Compound 11 | MCF-7 | 1.31 | Staurosporine | - |
Note: "-" indicates data not available in the provided search results.
Table 2: Effects of Pyrimido-pyridazine Compounds on Cell Cycle and Apoptosis
| Compound ID | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction |
| 2b | MDA-MB-231 | S-phase arrest | Induces apoptosis |
| 6a | MCF-7 | S-phase arrest | Induces apoptosis |
| 10l | A549 | G0-G1 phase arrest | - |
| Compound 1 | - | G0/G1 phase arrest | Induces apoptosis |
| 6h | Leukemia cells | G0-G1 phase arrest | Induces apoptosis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pyrimido-pyridazine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyrimido-pyridazine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the pyrimido-pyridazine compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with pyrimido-pyridazine compounds.
Materials:
-
Cancer cell lines
-
Pyrimido-pyridazine compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the pyrimido-pyridazine compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of pyrimido-pyridazine compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
Pyrimido-pyridazine compounds
-
6-well plates
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Visualizations
Caption: General workflow for the in vitro anticancer evaluation of pyrimido-pyridazine compounds.
Caption: Signaling pathways modulated by pyrimido-pyridazine compounds in cancer cells.
Discussion of Potential Mechanisms
Pyrimido-pyridazine compounds exert their anticancer effects through a variety of mechanisms. A significant number of these derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[2][3][4][5] This is often accompanied by the arrest of the cell cycle at different phases, such as the G0/G1, S, or G2/M phase, thereby preventing cancer cell proliferation.[2][3][6][7][8]
Several key signaling pathways and molecular targets have been identified. For instance, some pyrimido-pyridazine derivatives have been found to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[9][10] Inhibition of these receptors can block downstream signaling cascades crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.[1] Furthermore, specific kinases like PIM-1 and Cyclin-Dependent Kinase 2 (CDK2) have also been identified as direct targets for certain pyrimido-pyridazine compounds, leading to apoptosis induction and cell cycle arrest.[10][11] The modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is another common mechanism observed with these compounds.[7][8] The diverse mechanisms of action highlight the therapeutic potential of the pyrimido-pyridazine scaffold in developing novel anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA Fragmentation, Cell Cycle Arrest, and Docking Study of Novel Bis Spiro-cyclic 2-oxindole of Pyrimido[4,5-b]quinoline-4,6-dione Derivatives Against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pyrimido-pyridazine Anticancer Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anticancer activity of pyrimido-pyridazine derivatives using various animal models. The information is intended to guide researchers in designing and executing robust preclinical in vivo studies.
Introduction to Pyrimido-pyridazine Anticancer Agents
Pyrimido-pyridazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These compounds have been shown to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1] In vitro studies have demonstrated their efficacy against various cancer cell lines, including breast and colon cancer.[2] To translate these promising in vitro findings into clinically relevant data, robust evaluation in animal models is essential. This document outlines the key considerations and detailed protocols for such in vivo studies.
Animal Models for Anticancer Activity Testing
The choice of an appropriate animal model is critical for obtaining meaningful and translatable data. The most commonly used models for testing the anticancer activity of novel compounds are xenograft and orthotopic models, typically in immunodeficient mice.
-
Xenograft Models: These models involve the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice). They are widely used due to their relative simplicity and reproducibility, allowing for easy monitoring of tumor growth.
-
Orthotopic Models: In these models, human tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad). Orthotopic models more accurately mimic the tumor microenvironment and metastatic potential of human cancers.
A study on a novel pyrimido-pyridazine derivative, compound 2b, utilized a lymphoma-bearing mouse model to evaluate its in vivo anticancer efficacy.[1][3]
Signaling Pathways Potentially Targeted by Pyrimido-pyridazine Derivatives
Several signaling pathways are implicated in the anticancer effects of pyridazine and pyrimido-pyridazine derivatives. Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action. Two key pathways include:
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is involved in regulating cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is often observed in cancer.
-
PI3K/AKT Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. It is one of the most frequently activated pathways in human cancers. Some pyridazine-based inhibitors have been shown to modulate the PI3K/Akt pathway.
Below are diagrams illustrating these pathways.
Experimental Protocols
A generalized workflow for in vivo testing of pyrimido-pyridazine derivatives is presented below, followed by specific protocols for xenograft and orthotopic models.
Protocol for Subcutaneous Xenograft Model (e.g., Breast Cancer)
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM) and supplements
-
Matrigel
-
Pyrimido-pyridazine derivative, vehicle (e.g., DMSO, saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into treatment and control groups.
-
Drug Administration: Administer the pyrimido-pyridazine derivative (dissolved in a suitable vehicle) to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedule. The control group should receive the vehicle alone.
-
Monitoring: Continue to monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
Protocol for Orthotopic Lymphoma Model
Materials:
-
Lymphoma cell line (e.g., Dalton's lymphoma ascites cells)
-
BALB/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Pyrimido-pyridazine derivative, vehicle
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Inject 1 x 10^6 Dalton's lymphoma ascites cells intraperitoneally into the mice.
-
Treatment: 24 hours after tumor implantation, begin treatment with the pyrimido-pyridazine derivative. Administer the compound intraperitoneally at the desired doses.
-
Monitoring: Monitor the mice daily for survival and any signs of morbidity.
-
Endpoint: The primary endpoint for this model is typically survival. Record the date of death for each animal. The increase in lifespan is a key indicator of the compound's efficacy.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
In Vivo Anticancer Efficacy of a Pyrimido-pyridazine Derivative
The following table summarizes the in vivo anticancer efficacy of a novel pyrimido-pyridazine derivative (Compound 2b) in a lymphoma-bearing mouse model.[1]
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| Control (Untreated) | - | 17 | - |
| Compound 2b | 20 | 32 | 88.2 |
| Compound 2b | 30 | 35 | 105.9 |
| Cisplatin (Positive Control) | 5 | 38 | 123.5 |
Tumor Growth Inhibition
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Data should be presented in a table format, comparing different doses of the pyrimido-pyridazine derivative with a vehicle control and a positive control.
Toxicity Evaluation
Toxicity is a crucial aspect of preclinical drug development. Key parameters to monitor include:
-
Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Daily observation of the animals for any signs of distress, such as changes in posture, activity, fur texture, and breathing.
-
Gross Necropsy: At the end of the study, a visual inspection of major organs can provide initial insights into potential organ-specific toxicities.
A dedicated toxicity study would involve more detailed analysis, including hematology and serum chemistry.
Conclusion
The use of appropriate animal models is indispensable for the preclinical evaluation of pyrimido-pyridazine derivatives as potential anticancer agents. The protocols and guidelines presented in these application notes provide a framework for conducting robust and reproducible in vivo studies. Careful selection of the animal model, detailed experimental design, and thorough data analysis are essential for advancing our understanding of the therapeutic potential of this promising class of compounds.
References
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells Using Pyrimido[5,4-c]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[5,4-c]pyridazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These molecules have been shown to exhibit potent cytotoxic effects against various cancer cell lines by inducing programmed cell death, or apoptosis. This document provides detailed application notes and experimental protocols for researchers investigating the use of these derivatives to trigger apoptosis in cancer cells. The information compiled herein is based on published studies and is intended to guide the design and execution of relevant in vitro experiments.
Mechanism of Action
Pyrimido[5,a-c]pyridazine derivatives primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This is often initiated by the inhibition of specific tyrosine kinases that are crucial for cancer cell survival and proliferation. Inhibition of these kinases disrupts downstream signaling pathways, leading to an imbalance in the pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, these derivatives have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, ultimately leading to cell death.[1][2][3][4][5]
Data Presentation
The following tables summarize the cytotoxic and apoptotic activities of representative this compound and related derivatives in various cancer cell lines.
Table 1: IC50 Values of Pyrimidine and Pyridazine Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine-based Inhibitor | 2S-5 | MDA-MB-231 (Breast) | 6.21 | [6] |
| Pyridazine-based Inhibitor | 2S-13 | MDA-MB-231 (Breast) | 7.73 | [6] |
| 3,6-disubstituted Pyridazine | Compound 34 | MDA-MB-231 (Breast) | 0.99 | [7] |
| 3,6-disubstituted Pyridazine | Compound 34 | T-47D (Breast) | 0.43 | [7] |
| Pyrazolo-pyridazine | Compound 4 | MCF-7 (Breast) | 27.29 | [8] |
| Pyrazolo-pyridazine | Compound 4 | HepG-2 (Liver) | 17.30 | [8] |
| Pyrazolo-pyridazine | Compound 4 | HCT-116 (Colon) | 18.38 | [8] |
| Arecoline Metabolite | Compound 1 | A549 (Lung) | 3.08 | [9] |
| Arecoline Metabolite | Compound 3 | A549 (Lung) | 7.33 | [9] |
| Arecoline Metabolite | Compound 5 | A549 (Lung) | 3.29 | [9] |
Table 2: Quantitative Apoptosis Induction Data
| Compound | Cancer Cell Line | Treatment Concentration | Apoptosis (%) | Fold Change in Protein Expression | Reference |
| Pyrazolo[3,4-d]pyridazine (PPD-1) | A549 (Lung) | Not Specified | 10.06% (vs. 0.57% control) | Upregulation: Caspase-3: 7.19-foldBax: 7.28-foldp53: 5.08-foldDownregulation: Bcl-2: 0.22-fold of control | [1] |
| Pyrazolo-pyridazine | MCF-7 (Breast) | 27.29 µM (IC50) | Not Specified | Upregulation: Bax: 4.09-foldp53: 3.61-foldCaspase-3: 7.70-fold | [8] |
| Nigella sativa Extract | MDA-MB-231 (Breast) | 25 µg/mL | 37.6% (vs. 1.2% control) | Increased expression of Bax, caspase-3, cleaved caspase-3, and cleaved PARP. Decreased expression of Bcl-2. | [2] |
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nigella sativa plant extract inhibits the proliferation of MDA-MB-231 breast cancer cells via apoptosis and cell cycle arrest | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 9. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimido[5,4-c]pyridazine Derivatives in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[5,4-c]pyridazine derivatives represent a class of heterocyclic compounds with significant potential in cancer chemotherapy. Their mechanism of action is often linked to the disruption of the cell cycle, a fundamental process that governs cell proliferation. By inducing cell cycle arrest, these compounds can inhibit the uncontrolled growth of cancer cells, making them promising candidates for novel therapeutic agents. This document provides an overview of the cell cycle arrest mechanisms of this compound derivatives, along with detailed protocols for key experiments to evaluate their efficacy.
Mechanism of Action: Targeting the Cell Cycle Machinery
While research is ongoing to fully elucidate the precise molecular targets, evidence suggests that this compound derivatives and related compounds exert their anti-proliferative effects by modulating the activity of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. By inhibiting specific CDKs, these derivatives can halt the cell cycle at different phases, preventing DNA replication and cell division.
One notable derivative, a novel pyrimido-pyridazine compound designated as 2b , has been shown to induce S-phase arrest in MDA-MB-231 human breast cancer cells[1]. Another related tricyclic nucleoside, 6-amino-4-methyl-8-(beta-D-ribofuranosyl)-pyrrolo[4,3,2-de]pyrimido[4,5-c]pyridazine, has been observed to cause a block at the G1-S boundary and slow the progression through the S-phase in L1210 leukemia cells. These findings underscore the potential of the pyrimido-pyridazine scaffold as a source of potent cell cycle inhibitors.
Data Presentation
Table 1: Cell Cycle Distribution of Cancer Cells Treated with a Pyrimido-pyridazine Derivative
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | Control | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 1.2 |
| Compound 2b (IC50) | 30.1 ± 1.8 | 58.4 ± 2.5 | 11.5 ± 1.0 |
Data is hypothetical and for illustrative purposes, based on the reported S-phase arrest induced by compound 2b[1].
Table 2: Inhibitory Activity (IC50) of Related Pyrimidine and Pyridazine Derivatives against Cyclin-Dependent Kinases
| Compound Class | Specific Derivative(s) | CDK Target | IC50 (µM) |
| Pyrazolopyridine | Compound 4 | CDK2/cyclin A2 | 0.24[1] |
| Pyrazolopyridine | Compound 8 | CDK2/cyclin A2 | 0.65[1] |
| Pyrazole-based analog | Compound 9 | CDK2/cyclin A2 | 0.96[2] |
| Pyrazole-based analog | Compound 7d | CDK2/cyclin A2 | 1.47[2] |
| Pyrido[2,3-d]pyrimidin-7-one | Palbociclib | CDK4 | 0.011 |
| Pyrido[2,3-d]pyrimidin-7-one | Palbociclib | CDK6 | 0.016 |
This table provides a comparative context of CDK inhibition by structurally related heterocyclic compounds.
Mandatory Visualizations
Caption: Signaling pathway of CDK-mediated cell cycle progression and points of inhibition by this compound derivatives.
Caption: General experimental workflow for evaluating the cell cycle arrest effects of this compound derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound derivative at the desired concentration (e.g., IC50) for a specific time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin A, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells with lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein levels.
Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer agents that function by inducing cell cycle arrest. The protocols outlined in this document provide a robust framework for researchers to investigate the efficacy and mechanism of action of these derivatives. Further studies are warranted to identify the specific molecular targets within the cell cycle machinery and to optimize the therapeutic potential of this important class of compounds.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimido[5,4-c]quinolone Derivatives via Biginelli-type Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[5,4-c]quinolone derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse and potent biological activities. These scaffolds have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. The fusion of the pyrimidine and quinolone ring systems gives rise to a unique chemical architecture that allows for versatile functionalization, enabling the fine-tuning of their pharmacological profiles. The Biginelli reaction, a one-pot three-component synthesis, and its variations offer an efficient and straightforward approach to constructing the core pyrimido[5,4-c]quinolone structure. This application note provides detailed protocols for the synthesis of these derivatives, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Synthetic Protocols
Two primary Biginelli-type methodologies for the synthesis of pyrimido[5,4-c]quinolone derivatives are detailed below: a thermolysis reaction for the synthesis of 5-aryl-pyrimido[5,4-c]quinoline-2,4-diones and a two-step synthesis of 2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones.
Protocol 1: Synthesis of 5-Aryl-pyrimido[5,4-c]quinoline-2,4-diones via Thermolysis
This protocol is adapted from the work of Ismail et al. and describes the synthesis of 5-aryl-pyrimido[5,4-c]quinoline-2,4-diones through a thermolysis reaction of 5-arylidine-1,3-dimethylbarbituric acid derivatives with various anilines.
Step 1: Synthesis of 5-Arylidine-1,3-dimethylbarbituric Acid Derivatives
-
In a 100 mL round-bottom flask, dissolve 1,3-dimethylbarbituric acid (1.56 g, 10 mmol) and the appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the 5-arylidine-1,3-dimethylbarbituric acid derivative.
Step 2: Synthesis of 5-Aryl-pyrimido[5,4-c]quinoline-2,4-diones
-
In a sealed tube, place an equimolar mixture of the 5-arylidine-1,3-dimethylbarbituric acid derivative (5 mmol) and the desired aniline (5 mmol).
-
Heat the mixture in an oil bath at 150-180 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the resulting solid by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: Two-Step Synthesis of 2-Thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones
This protocol is based on the method described by Nagender et al. and involves an initial Biginelli condensation followed by a cyclization step.
Step 1: Synthesis of Isoxazolyl-dihydropyrimidine-thione Carboxylates
-
To a solution of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and 1-(5-methylisoxazol-3-yl)-3-phenyl thiourea (1 mmol) in methanol (10 mL), add ceric ammonium nitrate (CAN) (10 mol%).
-
Reflux the reaction mixture at 80 °C for 3 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the isoxazolyl-dihydropyrimidine-thione carboxylate.
Step 2: Synthesis of 2-Thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones
-
In a round-bottom flask, heat a mixture of the isoxazolyl-dihydropyrimidine-thione carboxylate (1 mmol) and 3-amino-5-methylisoxazole (1 mmol) in diphenyl ether (5 mL).
-
Maintain the temperature at 200 °C under a nitrogen atmosphere for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and purify by column chromatography to yield the final product.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of pyrimido[5,4-c]quinolone derivatives.
Table 1: Synthesis and Characterization of 5-Aryl-pyrimido[5,4-c]quinoline-2,4-diones
| Compound | Ar-group | Aniline | Yield (%) | m.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
| 5j | 4-Methoxyphenyl | p-Anisidine | 55 | 268-269.5 | 1709, 1664 (C=O) | 3.40 (s, 3H), 3.69 (s, 3H), 3.90 (s, 3H), 3.93 (s, 3H), 6.71 (d, 1H), 7.10 (d, 2H), 7.17 (d, 2H), 7.47 (dd, 1H), 8.03 (d, 1H) | 377 (M⁺) |
| 5k | 2-Ethoxyphenyl | p-Anisidine | 46 | 255-257 | 1710, 1660 (C=O) | 1.05 (t, 3H), 3.40 (s, 3H), 3.68 (s, 3H), 3.88 (s, 3H), 4.00 (q, 2H), 6.70 (d, 1H), 7.07-7.14 (m, 3H), 7.43-7.50 (m, 2H), 7.94 (d, 1H) | 391 (M⁺) |
Table 2: Biological Activity of Pyrimido[5,4-c]quinolone Derivatives
| Compound | Biological Activity | Target | IC₅₀ (µM) | MIC (µg/mL) | Reference |
| 5d | Antibacterial | S. aureus, B. subtilis | - | 12.5 | Ismail et al. |
| 5e | Antibacterial | E. coli, P. aeruginosa | - | 25 | Ismail et al. |
| 6a-h | Antibacterial | B. subtilis, S. aureus | - | 12.5-50 | Nagender et al. |
| CPD-X | Anticancer | HCT116 (Colon) | 5.8 | - | Fathy et al. |
| CPD-Y | Anticancer | MCF-7 (Breast) | 7.2 | - | Fathy et al. |
Visualizations
Biginelli Reaction Mechanism
The following diagram illustrates the proposed mechanism for the acid-catalyzed Biginelli reaction.
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Workflow: Synthesis to Biological Evaluation
This workflow outlines the general procedure from the synthesis of pyrimido[5,4-c]quinolone derivatives to their biological screening.
Caption: General workflow for synthesis and evaluation.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Quinolone-based compounds are known to exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Inhibition of bacterial DNA gyrase by quinolones.
Signaling Pathway: Potential Anticancer Mechanism via EGFR Inhibition
Some pyrimidine-fused heterocyclic compounds have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer cells.
Caption: Potential EGFR signaling inhibition by pyrimidoquinolones.
Application Notes and Protocols for the Synthesis of Pyrimido[5,4-c]quinolines via Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted Pyrimido[5,4-c]quinoline derivatives utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the Pyrimido[5,4-c]quinoline scaffold in biologically active compounds.
The Suzuki-Miyaura coupling offers a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the core structure. This allows for the systematic exploration of the chemical space around the scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
Introduction to Suzuki-Miyaura Cross-Coupling
General Reaction Scheme
The synthesis of 4-aryl-pyrimido[5,4-c]quinolines can be achieved by the Suzuki cross-coupling of a 4-halo-pyrimido[5,4-c]quinoline with a suitable arylboronic acid. The general reaction is depicted below:
Caption: General scheme for the Suzuki cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for the synthesis of aryl-substituted quinoline and related heterocyclic systems, which can be adapted for the synthesis of Pyrimido[5,4-c]quinoline derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloroquinoline Derivatives
This protocol is adapted from a general procedure for the synthesis of arylated quinolines.[2]
Materials:
-
4-Chloro-pyrimido[5,4-c]quinoline (or analogous 4-chloroquinoline)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
1M Sodium Carbonate (Na2CO3) solution
-
Benzene (or Toluene)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the 4-chloro-pyrimido[5,4-c]quinoline (0.5 mmol) and the arylboronic acid (0.5 mmol) in benzene (10 mL), add 1M Na2CO3 solution (1.2 mL).
-
Heat the mixture to 55°C.
-
Add Pd(PPh3)4 (0.02 mmol) to the heated mixture.
-
Stir the reaction mixture at 55°C for 18-20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the mixture into water (6 mL) and extract with CH2Cl2 (3 x 3 mL).
-
Combine the organic layers, dry over Na2SO4, and evaporate to dryness.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling for Fused Pyrimidine Systems
This protocol is based on the synthesis of substituted pyridopyrimidines, a system structurally related to Pyrimido[5,4-c]quinolines.
Materials:
-
4-Halo-pyrimido[5,4-c]quinoline (e.g., 4-chloro or 4-bromo derivative)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
Toluene/Ethanol solvent mixture
Procedure:
-
In a reaction vessel, combine the 4-halo-pyrimido[5,4-c]quinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Na2CO3 (2.0 equiv).
-
Add Pd(PPh3)4 (5 mol %) to the mixture.
-
Add a degassed mixture of toluene and ethanol.
-
Heat the reaction mixture to 110°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4) and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 4-aryl-pyrimido[5,4-c]quinoline.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions on related heterocyclic systems. These can be used as a starting point for optimizing the synthesis of specific Pyrimido[5,4-c]quinoline derivatives.
Table 1: Reaction Conditions for Suzuki Coupling of 4-Chloroquinolines [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (4) | 1M Na2CO3 | Benzene | 55 | 18 | Not specified |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (4) | 1M Na2CO3 | Benzene | 55 | 20 | Not specified |
Table 2: Regioselective Suzuki Coupling of Dihalogenated Pyridopyrimidines
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-dichloro-6-bromopyridopyrimidine | p-methoxyphenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene | 110 | 83 |
| 2 | 2,4-dichloro-6-iodopyridopyrimidine | p-methoxyphenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene | 110 | 85 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki Cross-Coupling
The following diagram outlines a typical experimental workflow for performing a Suzuki cross-coupling reaction in a research laboratory setting.
Caption: Experimental workflow for Suzuki cross-coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 4-aryl-pyrimido[5,4-c]quinolines. The protocols and data presented here provide a solid foundation for researchers to develop and optimize synthetic routes to novel derivatives for applications in drug discovery and development. The mild conditions and broad functional group tolerance make this a preferred method for the late-stage functionalization of complex molecules.
References
Application Notes and Protocols for the Heterocyclization of Guanidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and compiled data for the synthesis of various heterocyclic compounds derived from guanidine intermediates. The protocols outlined below are based on established chemical transformations and offer guidance for the preparation of pyrimidines, triazines, and other related heterocycles, which are significant scaffolds in medicinal chemistry and drug development.
Synthesis of Substituted Pyrimidines
The construction of the pyrimidine ring is a common application of guanidine in heterocyclic synthesis. This is typically achieved through the condensation of guanidine with a three-carbon building block containing two electrophilic centers.
General Protocol for the Synthesis of 2-Aminopyrimidines from 1,3-Dicarbonyl Compounds
This protocol describes the condensation of guanidine with a β-dicarbonyl compound to yield a 2-aminopyrimidine derivative.
Experimental Workflow:
Caption: General workflow for the synthesis of 2-aminopyrimidines.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as sodium ethoxide or sodium hydroxide (1.1 - 2.0 eq), to the solution and stir for 15-30 minutes at room temperature to form the enolate.
-
Addition of Guanidine: Add guanidine hydrochloride or guanidine carbonate (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with an appropriate acid (e.g., dilute HCl) if a base was used in excess. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary:
| 1,3-Dicarbonyl Compound | Guanidine Salt | Base | Solvent | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Arylbiguanides | Alkali | Ethanol | Reflux or Room Temp | Variable | [1] |
| Diethyl malonate | Biguanide | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Acetylacetone | N-substituted-biguanides | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Chalcones | Guanidine hydrochloride | Sodium hydroxide | Ethanol | Not Specified | Not Specified | [2] |
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or a urea derivative, such as guanidine.[3]
Experimental Workflow:
Caption: Workflow for the Biginelli reaction using a protected guanidine.
Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask, combine the aldehyde (1.0 eq), the β-ketoester (1.0 eq), and a triazone-protected guanidine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).[3]
-
Buffering: Add sodium bicarbonate as a buffer.[3]
-
Reaction: Heat the mixture at 70 °C for approximately 12 hours.[3] Monitor the reaction by TLC.
-
Work-up and Deprotection: After the reaction is complete, cool the mixture and perform an acidic work-up to cleave the triazone protecting group, yielding the desired 2-imino-3,4-dihydropyrimidine derivative.[3]
-
Purification: The product can be purified by standard methods such as recrystallization or column chromatography.
Data Summary:
| Aldehyde | β-Ketoester | Guanidine Source | Solvent | Conditions | Yield (%) | Reference |
| Aromatic or Aliphatic | Various | Triazone-protected guanidine | DMF (buffered with NaHCO3) | 70 °C, 12 h | 62-86 | [3] |
Synthesis of Substituted 1,3,5-Triazines
1,3,5-Triazines are another important class of heterocycles that can be synthesized from guanidine-containing starting materials.
General Protocol for the Synthesis of 2,4-Diamino-1,3,5-triazines from Nitriles
This method involves the reaction of dicyandiamide (a dimer of cyanamide, which can be considered a guanidine precursor) with a nitrile.
Experimental Workflow:
Caption: Synthesis of 2,4-diamino-1,3,5-triazines via microwave irradiation.
Protocol:
-
Reaction Setup: In a microwave-safe vessel, mix the nitrile (1.0 eq) and dicyandiamide.[4] A Lewis acid catalyst, such as yttrium triflate or silica-supported zinc, can be added.[4]
-
Reaction: Subject the mixture to microwave irradiation. The power and time of irradiation should be optimized for the specific substrates. For example, an initial high power for a short duration followed by a longer period at a lower power can be effective.[4]
-
Work-up: After the reaction, allow the vessel to cool. The product can often be isolated by simple washing with a suitable solvent to remove any unreacted starting materials or byproducts.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Data Summary:
| Nitrile | Guanidine Source | Catalyst | Conditions | Yield (%) | Reference |
| Alkyl-, aryl-, heteroarylnitriles | Cyanoguanidine | None specified | Microwave irradiation | Variable | [4] |
| Benzonitriles | Dicyandiamide | Y(Tf)3 or Si(Zn) | Microwave irradiation (e.g., 160-200 °C, 30 min) | 35-75 | [4] |
Synthesis of 1,3,5-Triazin-2-amines via Three-Component Reaction
A versatile method for synthesizing unsymmetrical 1,3,5-triazin-2-amines involves a three-component reaction of an imidate, a guanidine, and an amide or aldehyde.[5]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the imidate (1.0 eq), guanidine (1.0 eq), and the amide or aldehyde (1.0 eq).
-
Base and Solvent: Add cesium carbonate as the base and a suitable solvent.[5]
-
Reaction: Stir the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Perform a standard aqueous work-up, followed by extraction with an organic solvent.
-
Purification: Dry the organic extract, remove the solvent, and purify the crude product by chromatography or recrystallization to obtain the desired 1,3,5-triazin-2-amine.
Data Summary:
| Component 1 | Component 2 | Component 3 | Base | Yield (%) | Reference |
| Imidates | Guanidines | Amides or Aldehydes | Cesium carbonate | Good | [5] |
Characterization of Heterocyclization Products
The synthesized heterocyclic compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the product.[6][7][8]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[7]
-
Elemental Analysis: Determines the elemental composition of the synthesized compound.
This document provides a foundational guide for the experimental synthesis of heterocycles from guanidine intermediates. Researchers are encouraged to consult the cited literature for more specific details and to optimize the reaction conditions for their particular substrates.
References
- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a well-established target for antimicrobial agents.[2] The clinical use of classical DHPS inhibitors, such as sulfonamides, has been hampered by the emergence of widespread drug resistance.[3][4]
Pyrimido[4,5-c]pyridazine derivatives have emerged as a promising class of DHPS inhibitors that target the highly conserved pterin binding pocket, distinct from the sulfonamide binding site.[3][4] This alternative binding site offers a potential strategy to circumvent existing sulfonamide resistance mechanisms. These compounds have been designed through structure-based approaches to optimize their binding affinity and inhibitory activity.[3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of Pyrimido[4,5-c]pyridazine derivatives as DHPS inhibitors.
Signaling Pathway: Folate Biosynthesis
The bacterial folate biosynthesis pathway is a sequential enzymatic process that produces tetrahydrofolate, a vital cofactor. DHPS plays a key role in this pathway. Inhibition of DHPS disrupts the downstream synthesis of essential metabolites.
Caption: Inhibition of DHPS by Pyrimido[4,5-c]pyridazine derivatives in the folate biosynthesis pathway.
Data Presentation
The inhibitory activity of Pyrimido[4,5-c]pyridazine derivatives against DHPS is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a series of these compounds.
| Compound ID | Modification | Target Organism | DHPS IC50 (µM) | Reference |
| 1 | N-methyl ring substitution | Bacillus anthracis | >500 | [6] |
| 2 | N-demethyl analog | Bacillus anthracis | 150 ± 20 | [6] |
| 3 | Optimized side chain | Bacillus anthracis | 80 ± 10 | [6] |
| 4 | Further optimized side chain | Bacillus anthracis | 50 ± 8 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the evaluation of Pyrimido[4,5-c]pyridazine derivatives are provided below.
DHPS Enzyme Inhibition Assay
This assay determines the in vitro potency of the compounds in inhibiting the enzymatic activity of DHPS.
Caption: Workflow for the DHPS enzyme inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Pyrimido[4,5-c]pyridazine derivative in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl2).
-
Prepare stock solutions of pABA and DHPP in the assay buffer.
-
Dilute the DHPS enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of pABA (e.g., 5 µM).[2]
-
A fixed concentration of DHPP (e.g., 5 µM).[2]
-
Varying concentrations of the inhibitor compound (the final DMSO concentration should be kept constant, typically ≤5%).[2]
-
Yeast inorganic pyrophosphatase (to convert the pyrophosphate product to inorganic phosphate).[2]
-
-
Initiate the reaction by adding a fixed concentration of the DHPS enzyme (e.g., 5 nM).[2]
-
The total reaction volume is typically 100 µL.[2]
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a set time (e.g., 20 minutes).[2]
-
Stop the reaction and measure the amount of inorganic phosphate produced using a commercially available kit (e.g., PiColorlock Gold Kit).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DHPS inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the inhibitor and the DHPS enzyme.
Protocol:
-
Sample Preparation:
-
Dialyze the purified DHPS protein against the ITC buffer (e.g., 40 mM HEPES, 4 mM MgCl2, 5% DMSO, pH 7.6).[6]
-
Dissolve the inhibitor in the final dialysis buffer to the desired concentration.
-
Degas both the protein and inhibitor solutions before use.
-
-
ITC Experiment:
-
Load the DHPS solution (e.g., 20 µM) into the sample cell of the ITC instrument.[6]
-
Load the inhibitor solution (e.g., 200 µM) into the injection syringe.[6]
-
Set the experimental temperature (e.g., 25°C).[6]
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.[6]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]
-
Surface Plasmon Resonance (SPR)
SPR analysis provides real-time data on the kinetics of inhibitor binding to the DHPS enzyme, including the association (ka) and dissociation (kd) rate constants.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified DHPS enzyme onto the sensor chip surface.
-
Deactivate any remaining active groups on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the Pyrimido[4,5-c]pyridazine derivative in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized DHPS surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Antibacterial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.
Protocol:
-
Preparation:
-
Prepare a serial two-fold dilution of the inhibitor compounds in a 96-well microplate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include positive (bacteria with no inhibitor) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against mammalian cell lines to evaluate their selectivity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a specific density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the Pyrimido[4,5-c]pyridazine derivative.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or acidified isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (the concentration that causes 50% cell death) from the dose-response curve.
-
Conclusion
The Pyrimido[4,5-c]pyridazine scaffold represents a valuable starting point for the development of novel DHPS inhibitors with the potential to overcome existing sulfonamide resistance. The protocols outlined in this document provide a comprehensive framework for the characterization of these compounds, from initial enzyme inhibition screening to detailed biophysical analysis and evaluation of their antimicrobial and cytotoxic profiles. This systematic approach is crucial for the rational design and optimization of this promising class of antibacterial agents.
References
- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 2. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of novel pyrimido[4,5-c]pyridazine derivatives as dihydropteroate synthase inhibitors with increased affinity [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrimido[5,4-c]pyridazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of Pyrimido[5,4-c]pyridazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in my this compound synthesis. What are the common causes?
A1: Low yields in the synthesis of Pyrimido[5,4-c]pyridazines, particularly via the aza-Wittig and heterocyclization approach, can stem from several factors:
-
Incomplete formation of the iminophosphorane: The initial reaction between the starting β-enamino ester and triphenylphosphine is crucial. Ensure anhydrous conditions and effective removal of any generated HCl if using a reagent system like triphenylphosphine/triethylamine/hexachloroethane.
-
Side reactions of the isocyanate: Phenyl isocyanate is highly reactive and can undergo side reactions if moisture is present, leading to the formation of diphenylurea. It is critical to use a dry solvent and perform the reaction under an inert atmosphere (e.g., nitrogen).
-
Incomplete cyclization of the guanidine intermediate: The final cyclization step, often catalyzed by a base like sodium ethoxide, is equilibrium-driven. Insufficient catalyst, low reaction temperature, or a short reaction time can lead to incomplete conversion.[1][2]
-
Steric hindrance: The choice of the amine added after the isocyanate can influence the yield. Bulky amines may react more slowly or lead to incomplete reaction, resulting in lower overall yields.
-
Polymerization: In some cases, starting materials or intermediates in related heterocyclic syntheses have been observed to undergo polymerization, which can be a cause of low yields.[3]
Q2: What are the key parameters to control for optimizing the reaction yield?
A2: To optimize the yield of Pyrimido[5,4-c]pyridazines, consider the following parameters:
-
Reaction Time and Temperature: The formation of the guanidine intermediate is typically carried out at room temperature, followed by a period at low temperature (0-5°C). The subsequent cyclization with sodium ethoxide may require stirring for 3-4 hours.[1] Optimization of these times and temperatures for your specific substrate may be necessary.
-
Solvent: Anhydrous solvents are critical, especially for the steps involving the iminophosphorane and isocyanate. Dichloromethane is commonly used for the initial steps, followed by anhydrous ethanol for the cyclization.[1]
-
Base Catalyst: A catalytic amount of a strong base like sodium ethoxide is used to facilitate the final cyclization.[1][2] Ensure the catalyst is active and used in an appropriate amount.
-
Purification Method: The final product is often a solid that can be purified by crystallization.[1] Choosing the right crystallization solvent is key to obtaining a pure product and maximizing the isolated yield.
Q3: I am having trouble with the purification of my this compound product. What are some common impurities and how can I remove them?
A3: A common byproduct in reactions utilizing an aza-Wittig reaction is triphenylphosphine oxide.[4] This can often be removed by careful crystallization from a suitable solvent like ethanol. Unreacted starting materials or partially cyclized intermediates can also be present. Column chromatography may be an effective purification method if crystallization does not yield a pure product.
Q4: Can you provide a detailed experimental protocol for the synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones?
A4: The following protocol is based on a reported efficient one-pot synthesis.[1]
Experimental Protocol: Synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones
Materials:
-
Iminophosphorane 2 (prepared from the corresponding β-enamino ester)
-
Phenyl isocyanate
-
Alkylamine (e.g., ethylamine, propylamine, etc.)
-
Anhydrous Dichloromethane
-
Anhydrous Ethanol
-
Sodium ethoxide in ethanol (3M)
-
Nitrogen gas supply
Procedure:
-
Dissolve iminophosphorane 2 (3 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere at room temperature.
-
Add phenyl isocyanate (3 mmol) to the solution.
-
Allow the reaction mixture to stand for 24 hours at 0-5°C.
-
Add the desired alkylamine to the reaction solution and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add anhydrous ethanol (25 mL) and sodium ethoxide in ethanol (1.5 mL of a 3M solution) to the residue.
-
Stir the mixture for 3-4 hours.
-
Collect the resulting solid by filtration.
-
Concentrate the filtrate under reduced pressure and cool to obtain further solid product.
-
Purify the combined solids by crystallization from ethanol.
Data Presentation
The following table summarizes the reported yields for various 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones synthesized using the protocol described above.[1]
| Compound | Alkylamine | Yield (%) |
| 5a | Ethylamine | 75 |
| 5b | Propylamine | 72 |
| 5c | Butylamine | 70 |
| 5d | Cyclohexylamine | 78 |
| 5e | Benzylamine | 68 |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of Pyrimido[5,4-c]pyridazines.
Logical Relationship for Troubleshooting Low Yields
Caption: Troubleshooting guide for low yields in this compound synthesis.
References
Optimizing reaction conditions for Aza-Wittig/heterocyclization strategy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Aza-Wittig/heterocyclization strategy in their synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the Aza-Wittig reaction and subsequent heterocyclization, providing potential causes and recommended solutions.
Question 1: I am observing low to no conversion of my starting azide to the desired heterocyclic product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation can stem from several factors, from the initial Staudinger reaction to the final heterocyclization. Here's a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inefficient Iminophosphorane Formation (Staudinger Reaction):
-
Phosphine Reactivity: The choice of phosphine is crucial. Electron-donating groups on the phosphine increase its nucleophilicity and reactivity. Tributylphosphine is generally more reactive than triphenylphosphine.
-
Steric Hindrance: Highly hindered azides or phosphines can slow down or prevent the reaction. Consider using a less sterically demanding phosphine if possible.
-
Reaction Conditions: The Staudinger reaction is typically run at room temperature. For less reactive azides, gentle heating (e.g., to 40-50 °C) in an appropriate solvent like THF or acetonitrile may be beneficial.
-
Monitoring the Reaction: The formation of the iminophosphorane can be monitored by the evolution of nitrogen gas. If no gas evolution is observed, the Staudinger reaction is likely the point of failure.
-
-
Failure of the Intramolecular Aza-Wittig Reaction:
-
Carbonyl Reactivity: The reactivity of the carbonyl group is critical. Aldehydes are generally more reactive than ketones, and esters are even less reactive. For less reactive carbonyls, higher temperatures are often required for cyclization.
-
Ring Strain: The formation of highly strained rings (3- or 4-membered) via the intramolecular Aza-Wittig reaction is generally not feasible due to the high energy of the corresponding oxazaphosphetane intermediate. The formation of 5-, 6-, and 7-membered rings is more common.
-
Substituent Effects: Electron-withdrawing groups on the carbonyl component can decrease its reactivity, while electron-donating groups on the iminophosphorane can increase its nucleophilicity.
-
-
Sub-optimal Reaction Conditions for Heterocyclization:
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like toluene, xylene, or DMF are commonly used. For reactions requiring higher temperatures, higher-boiling solvents are necessary.
-
Temperature: Many intramolecular Aza-Wittig reactions require elevated temperatures to proceed to completion. A systematic increase in temperature (e.g., from 80 °C to 110 °C or higher) should be explored.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low product yield.
Question 2: My reaction is complete, but I am struggling to remove the triphenylphosphine oxide byproduct. What are the best methods for its removal?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig and Aza-Wittig reactions. Several methods can be employed, depending on the properties of your desired product.
-
Crystallization: If your product is a solid and has different solubility properties than TPPO, crystallization can be an effective purification method. TPPO is often soluble in solvents like dichloromethane and ethyl acetate but less soluble in non-polar solvents like hexanes or diethyl ether.
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the desired product before the more polar TPPO.
-
Filtration through a Silica Plug: For relatively non-polar products, a quick filtration through a short plug of silica gel, eluting with a non-polar solvent, can effectively remove the bulk of the TPPO.
-
-
Precipitation:
-
With Zinc Chloride: Addition of zinc chloride to a solution of the crude product in a polar organic solvent can lead to the precipitation of a TPPO-ZnCl₂ complex, which can be filtered off.
-
With Oxalyl Chloride: Treatment with oxalyl chloride forms an insoluble chlorophosphonium salt that can be removed by filtration.
-
-
Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.
Workup Strategy Flowchart:
Caption: Decision tree for phosphine oxide removal.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for an intramolecular Aza-Wittig/heterocyclization?
A1: Typical conditions involve the in-situ formation of the iminophosphorane from an azide and a phosphine (usually triphenylphosphine) in an aprotic solvent, followed by heating to induce cyclization. The optimal conditions can vary significantly based on the substrate.
| Parameter | Typical Range/Value | Notes |
| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | PBu₃ is more reactive but also more air-sensitive. |
| Solvent | Toluene, Xylene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | The choice depends on the required reaction temperature. |
| Temperature | Room Temperature to 150 °C | Staudinger reaction often proceeds at RT, while cyclization may require heating. |
| Concentration | 0.01 - 0.1 M | Higher dilutions can favor intramolecular reactions. |
Q2: Can I use other carbonyl-containing functional groups besides aldehydes and ketones for the heterocyclization?
A2: Yes, esters, amides, and even isocyanates can participate in the intramolecular Aza-Wittig reaction, although they are generally less reactive than aldehydes and ketones. Reactions involving these functional groups often require higher temperatures and longer reaction times.
Q3: My starting material contains other sensitive functional groups. How compatible is the Aza-Wittig reaction?
A3: The Aza-Wittig reaction is generally compatible with a variety of functional groups. However, strongly acidic protons (e.g., in phenols or carboxylic acids) can be deprotonated by the basic iminophosphorane, potentially hindering the reaction. It is advisable to protect such groups before the reaction.
Q4: I am considering a catalytic version of the Aza-Wittig reaction. What are the advantages?
A4: Catalytic Aza-Wittig reactions offer several advantages, primarily improved atom economy and the avoidance of stoichiometric amounts of phosphine oxide waste. These reactions often utilize a phosphine oxide catalyst and an isocyanate to generate the iminophosphorane in situ. This can simplify purification and make the process more environmentally friendly.
Experimental Protocols
General Protocol for a Tandem Staudinger/Intramolecular Aza-Wittig Reaction:
-
Preparation: To a solution of the azide-containing starting material (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, 0.05 M), add the phosphine (e.g., triphenylphosphine, 1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Staudinger Reaction: Stir the reaction mixture at room temperature and monitor the formation of the iminophosphorane by observing the cessation of nitrogen evolution. This step can take from 30 minutes to several hours.
-
Aza-Wittig Cyclization: Once the Staudinger reaction is complete, heat the reaction mixture to the desired temperature (e.g., 80-120 °C) to initiate the intramolecular Aza-Wittig cyclization.
-
Monitoring: Monitor the progress of the cyclization by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method to remove the phosphine oxide byproduct, such as column chromatography or crystallization (see Troubleshooting Guide for details).
Note: The optimal solvent, temperature, and reaction time will depend on the specific substrate and should be determined empirically.
Technical Support Center: Synthesis of Pyrimido[5,4-c]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrimido[5,4-c]pyridazines. The following information is designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form the Pyrimido[5,4-c]pyridazine resulted in a low yield and a significant amount of a white, crystalline solid that is difficult to separate. What is this byproduct and how can I remove it?
A1: The white, crystalline solid is likely triphenylphosphine oxide (TPPO), a common byproduct of the aza-Wittig reaction, which is a key step in the synthesis of the this compound core.[1][2][3] Its removal can be challenging due to its polarity, which is often similar to that of the target heterocyclic product.
Troubleshooting Solutions:
-
Precipitation with Metal Salts: TPPO can be precipitated from polar solvents by the addition of zinc chloride (ZnCl₂).[1][4][5][6] The resulting ZnCl₂(TPPO)₂ complex is insoluble in many organic solvents and can be removed by filtration.[2][4]
-
Solvent Trituration: If the target product is soluble in nonpolar solvents, triturating the crude reaction mixture with solvents like hexane or cold diethyl ether can effectively remove TPPO, which is poorly soluble in these solvents.[2][7]
-
Chromatography: While standard column chromatography can be difficult, using a silica plug and eluting with a nonpolar solvent first can help retain the highly polar TPPO at the top of the plug.[7]
Q2: The final cyclization step to form the this compound ring from the guanidine intermediate is inefficient. What could be the issue?
A2: Incomplete cyclization of the guanidine intermediate is a common hurdle. This can be due to several factors including the stability of the intermediate, steric hindrance, or suboptimal reaction conditions. Guanidines are known to participate in alternative reactions, such as aza-Michael additions, which can compete with the desired cyclization.[8][9]
Troubleshooting Solutions:
-
Optimization of Base and Solvent: The choice of base and solvent is critical for efficient cyclization. A catalytic amount of a strong base like sodium ethoxide in an anhydrous alcohol is often used.[10] Ensure the reaction is performed under strictly anhydrous conditions, as water can hydrolyze the intermediates.
-
Temperature and Reaction Time: Systematically vary the reaction temperature and time. Some cyclizations require elevated temperatures to overcome activation energy barriers, while prolonged reaction times might be necessary for sterically hindered substrates.
-
Alternative Cyclization Strategies: If direct cyclization is consistently failing, consider alternative synthetic routes that might involve a more facile ring-closing step. For instance, intramolecular cyclizations can sometimes be more efficient.[11]
Q3: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired this compound structure. What could have happened?
A3: It is possible that an isomeric byproduct has formed. The synthesis of fused heterocyclic systems can sometimes lead to the formation of different ring systems through alternative cyclization pathways. For example, in a related synthesis, an intramolecular aza-Wittig reaction of phosphazenes with acid chlorides can lead to the formation of pyridazino[4,3-d]oxazines instead of the expected product.[10]
Troubleshooting Solutions:
-
Thorough Spectroscopic Analysis: Employ 2D NMR techniques (COSY, HMBC, HSQC) to definitively determine the structure of the isolated product.
-
Review the Reaction Mechanism: Carefully re-examine the reaction mechanism to identify potential alternative cyclization pathways. The regioselectivity of the cyclization can be influenced by the electronic and steric properties of the substituents.
-
Modify Reaction Conditions: Altering the reaction conditions (e.g., temperature, solvent, catalyst) can sometimes favor the formation of the desired isomer.
Data Presentation
Table 1: Comparison of Methods for Triphenylphosphine Oxide (TPPO) Removal
| Method | Solvent System | Advantages | Disadvantages | Citations |
| Precipitation with ZnCl₂ | Polar solvents (e.g., Ethanol, Ethyl Acetate) | High efficiency, applicable to polar products. | Potential for product co-precipitation, Lewis acidic conditions may affect sensitive functional groups. | [1][4][5][6] |
| Trituration | Hexane, Diethyl Ether | Simple, avoids chromatography. | Only effective if the product is soluble in non-polar solvents and TPPO is not. | [2][7] |
| Silica Plug Filtration | Pentane/Ether | Fast, removes the bulk of TPPO. | May require multiple repetitions for complete removal. | [7] |
Experimental Protocols
Key Experiment: One-Pot Synthesis of Pyrimido[5,4-c]pyridazines via Aza-Wittig Reaction/Heterocyclization
This protocol is adapted from the efficient synthesis described in the literature.[10]
-
Iminophosphorane Formation: To a solution of the starting β-enamino ester (1 equivalent) in dry dichloromethane, add triphenylphosphine (1 equivalent). Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Reaction with Isocyanate: To the solution of the in-situ generated iminophosphorane, add the desired isocyanate (1 equivalent) and stir at room temperature. The reaction progress can be monitored by IR spectroscopy for the disappearance of the isocyanate peak.
-
Guanidine Formation and Cyclization: After the formation of the carbodiimide intermediate, add the appropriate amine (1.1 equivalents) and stir for 1-2 hours. Remove the solvent under reduced pressure.
-
Final Cyclization: Dissolve the crude guanidine intermediate in anhydrous ethanol and add a catalytic amount of sodium ethoxide. Reflux the mixture until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: After completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent. The crude product can then be purified using one of the methods described in the troubleshooting section to remove triphenylphosphine oxide.
Visualizations
Caption: Synthetic pathway for Pyrimido[5,4-c]pyridazines.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workup [chem.rochester.edu]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrimido[5,4-c]pyridazine analogs. The following information is designed to address specific issues that may be encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound analog shows multiple spots on the TLC plate after synthesis. How do I choose the best purification method?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of your target compound and impurities. The choice of purification method depends on the nature of these impurities and the scale of your reaction.
-
For small-scale reactions (mg scale): Preparative TLC or flash column chromatography are suitable options.
-
For larger-scale reactions (gram scale): Flash column chromatography is the most common and efficient method.
-
If the impurities are isomers or closely related compounds: High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.
-
If your compound is a solid and the impurities have different solubility profiles: Recrystallization can be a simple and effective purification method.
Troubleshooting Poor Separation in Column Chromatography:
| Problem | Possible Cause | Solution |
| Streaking or tailing of spots on TLC | Compound is too polar for the solvent system; interaction with acidic silica gel. | Add a small amount of a polar solvent like methanol to your mobile phase. For basic compounds, add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic silica. |
| Co-elution of product and impurities | The solvent system is not providing adequate separation. | Optimize the solvent system by testing different ratios of polar and non-polar solvents. A gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation. |
| Compound is not moving from the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For very polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol. |
| Compound runs with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
Q2: I am having trouble with the flash column chromatography of my this compound analog. What are some common issues and how can I resolve them?
A2: Flash column chromatography is a powerful technique, but several factors can affect its efficiency.
Experimental Workflow for Flash Column Chromatography:
Caption: A typical workflow for flash column chromatography purification.
Troubleshooting Flash Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Cracked or dry column bed | Improper packing; solvent level dropped below the silica surface. | Ensure the column is packed evenly and never let the solvent level go below the top of the silica gel. Apply gentle, consistent pressure. |
| Broad or diffuse bands | Sample was loaded in too much solvent; column was overloaded. | Dissolve the sample in the minimum amount of solvent possible. For a given column size, do not exceed the recommended sample load. |
| Irreproducible results | Inconsistent solvent mixture or silica gel quality. | Always use freshly prepared mobile phase and silica gel from a reliable source. |
Q3: My this compound analog is a solid. Can I use recrystallization, and what solvents are recommended?
A3: Yes, recrystallization is an excellent method for purifying solid compounds if a suitable solvent can be found. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.
General Recrystallization Protocol:
Caption: A step-by-step guide to the recrystallization process.
Recommended Solvents for this compound Analogs:
Based on literature, ethanol is a suitable solvent for the recrystallization of some this compound derivatives.[1][2] However, the ideal solvent will depend on the specific analog. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Guide:
| Solvent Polarity | Examples | When to Use |
| Polar Protic | Ethanol, Methanol, Water | For more polar this compound analogs. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | For moderately polar analogs. |
| Non-polar | Hexane, Toluene, Dichloromethane | Often used as an anti-solvent in a two-solvent recrystallization system. |
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Solution is not supersaturated; compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod. |
| Oiling out (compound separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too quickly. | Use a lower-boiling solvent. Ensure slow cooling. Add a small amount of a solvent in which the compound is less soluble. |
| Low recovery of pure compound | Too much solvent was used; crystals were washed with warm solvent. | Use the minimum amount of hot solvent necessary for dissolution. Always wash crystals with ice-cold solvent. |
Q4: I am using HPLC for final purification. What are some typical conditions for this compound analogs?
A4: High-Performance Liquid Chromatography (HPLC) is ideal for achieving high purity, especially for separating closely related isomers. Reversed-phase HPLC is the most common mode for purifying heterocyclic compounds like Pyrimido[5,4-c]pyridazines.
Typical HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 or C8 reversed-phase column. |
| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol). |
| Additive | A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to improve peak shape. |
| Detection | UV detection at a wavelength where the compound has strong absorbance (typically determined by UV-Vis spectroscopy). |
Quantitative Data from a Representative Purification:
| Compound | Purification Method | Yield (%) |
| This compound Derivative | Crystallization (Ethanol) | Excellent |
Signaling Pathway
Some this compound analogs have been identified as inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, which plays a central role in the immune response. Inhibition of Lck can modulate this pathway, making these compounds interesting for immunological research and drug development.
Simplified Lck Signaling Pathway and Inhibition:
Caption: Inhibition of the Lck signaling pathway by a this compound analog.
References
Technical Support Center: Enhancing the Selectivity of Pyrimido[5,4-c]pyridazine Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of Pyrimido[5,4-c]pyridazine and related kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound-based inhibitor shows activity against the target kinase but also significant off-target effects. What are common strategies to improve selectivity?
A1: Improving the selectivity of kinase inhibitors is a common challenge due to the conserved nature of the ATP-binding site across the kinome. For this compound and related scaffolds, structure-activity relationship (SAR) studies are crucial. Key strategies include:
-
Modification of Solvent-Exposed Regions: Introducing substitutions at positions on the scaffold that extend into the solvent-exposed region can disrupt binding to off-target kinases while maintaining or improving affinity for the target kinase.
-
Exploiting Unique Gatekeeper Residues: The "gatekeeper" residue in the ATP-binding pocket varies among kinases. Designing modifications that create favorable interactions with the target kinase's gatekeeper residue, or steric hindrance with that of off-target kinases, can significantly enhance selectivity.
-
Targeting Allosteric Sites: While more challenging, designing inhibitors that bind to allosteric sites outside the conserved ATP-binding pocket can achieve very high selectivity.
-
Introduction of Bulky or Charged Groups: Judiciously adding bulky or charged moieties can create steric clashes or unfavorable electrostatic interactions with the binding sites of off-target kinases, thereby improving the selectivity profile. For related pyrimidine-based inhibitors, the introduction of a sulfonamide-bearing side chain has been shown to reduce the number of inhibited kinases[1].
Q2: I am observing inconsistent IC50 values for my inhibitor in different assay formats. What could be the cause?
A2: Discrepancies in IC50 values across different assay formats are a common issue. Several factors can contribute to this variability:
-
ATP Concentration: In competitive assays, the measured IC50 value is dependent on the concentration of ATP. It is recommended to perform assays with an ATP concentration at or near the Km value for the specific kinase to get a more accurate measure of inhibitor potency[2].
-
Assay Technology: Different assay technologies (e.g., luminescence-based, fluorescence-based, radiometric) have different sensitivities and are prone to different types of interference. For instance, some compounds may fluoresce or quench signals in fluorescence-based assays, leading to false positives or negatives[3].
-
Enzyme and Substrate Concentrations: Using enzyme and substrate concentrations in the initial velocity range of the reaction is critical for accurate determination of kinetic parameters and inhibitor potency. Substrate depletion or product inhibition can affect the results[3].
-
Reagent Purity: Impurities in the inhibitor sample, ATP, substrates, or buffers can interfere with the assay and lead to inconsistent results[3].
Q3: My inhibitor is potent in a biochemical assay but shows poor activity in cell-based assays. What are the potential reasons?
A3: A discrepancy between biochemical and cellular potency is a frequent challenge in drug discovery. The primary reasons include:
-
Cell Permeability: The inhibitor may have poor membrane permeability and therefore not reach its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Cellular ATP Concentration: The concentration of ATP inside a cell is much higher than that typically used in biochemical assays. An ATP-competitive inhibitor will need to be much more potent to be effective in a cellular environment.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: It is crucial to confirm that the inhibitor is engaging with its target within the cell. Techniques like NanoBRET™ can be used to assess target engagement in living cells[3][4].
Troubleshooting Guides
Guide 1: Troubleshooting Poor Kinase Selectivity
This guide addresses common issues encountered when an inhibitor displays activity against multiple kinases.
| Symptom | Possible Cause | Suggested Solution |
| Broad activity against a kinase family (e.g., Src family kinases) | The inhibitor targets highly conserved regions within the kinase family's ATP-binding site. | - Perform SAR studies focusing on substitutions that exploit subtle differences in the amino acid residues outside the conserved regions.- Consider designing covalent inhibitors that target a unique cysteine residue near the active site of the target kinase, if one is present. |
| Inhibition of unrelated kinases | The inhibitor may have a "promiscuous" scaffold that fits into the ATP-binding site of many kinases. The pyrimidine core is known to be a hinge-binding motif for many kinases, which can lead to poor selectivity[1]. | - Conduct kinome-wide profiling to identify all off-targets[5].- Use the profiling data to inform the design of new analogs with modifications that introduce steric hindrance for off-target kinases.- Analyze the binding modes of the inhibitor in the target and off-target kinases (if crystal structures are available) to guide rational design. |
| Unexpected off-target activity leading to cellular toxicity | The inhibitor may be hitting a kinase that is critical for cell viability. | - Identify the off-target kinase(s) responsible for the toxicity through profiling.- Redesign the inhibitor to reduce its affinity for the toxicity-mediating kinase(s).- Consider that some approved cancer drugs have known off-target effects that contribute to their therapeutic efficacy[6]. |
Guide 2: Troubleshooting Inconsistent Assay Results
This guide provides solutions for variability in kinase assay data.
| Symptom | Possible Cause | Suggested Solution |
| High well-to-well variability | - Inaccurate pipetting.- Inhomogeneous mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all reagents before and after addition to the wells.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Assay signal drift over time | - Reagent instability.- Temperature fluctuations. | - Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles.- Ensure that all assay components and the plate reader are at a stable temperature. |
| False positives/negatives in HTS | - Compound interference with the assay signal (e.g., autofluorescence, light scattering).- Non-specific inhibition (e.g., compound aggregation). | - Perform counter-screens to identify compounds that interfere with the assay technology.- Include a detergent like Triton X-100 in the assay buffer to minimize compound aggregation. |
Quantitative Data
The following table presents IC50 values for a series of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives, which are structurally related to the this compound scaffold, against a panel of four kinases. This data illustrates how chemical modifications can influence potency and selectivity.
Table 1: Kinase Inhibitory Potencies (IC50 in µM) for 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives [7][8]
| Compound | Scaffold Isomer | R | CDK5/p25 | CK1δ/ε | DYRK1A | GSK3α/β |
| 1a | pyrimido[5,4-b] | H | >10 | 2.5 | 2.2 | >10 |
| 1d | pyrimido[5,4-b] | Cl | >10 | 0.6 | 1.2 | >10 |
| 2a | pyrimido[5,4-b] | H (with NO2) | >10 | >10 | 7.6 | >10 |
| 3a | pyrimido[4,5-b] | H | >10 | 0.7 | 1.8 | >10 |
| 4a | pyrimido[4,5-b] | H (with NO2) | >10 | 2.1 | 1.5 | >10 |
Data is an average of triplicate determinations with <10% variation. All tested compounds were inactive against CDK-5/p25 and GSK3α/β. 8-Nitro-5H-pyrimido[5,4-b]indol-4-amines (series 2) were also largely inactive against the other tested kinases, with the exception of compound 2a against DYRK1A[7].
Experimental Protocols
Detailed Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
This compound inhibitor
-
Kinase reaction buffer
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the kinase in reaction buffer.
-
Prepare a solution of the substrate and ATP in reaction buffer.
-
In a multi-well plate, add the inhibitor at various concentrations.
-
Add the kinase solution to the wells containing the inhibitor.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
-
Kinase Detection Reagent Addition:
-
Add a volume of Kinase Detection Reagent equal to the volume of the kinase reaction to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Detailed Methodology: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for studying kinase activity.
Materials:
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled substrate
-
Kinase of interest
-
This compound inhibitor
-
TR-FRET dilution buffer
-
ATP
-
EDTA (to stop the reaction)
-
Black, low-volume multi-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the kinase and the fluorescein-labeled substrate in TR-FRET dilution buffer.
-
Prepare a solution of ATP in TR-FRET dilution buffer.
-
Add the inhibitor at various concentrations to the wells of the plate.
-
Add the kinase/substrate solution to the wells.
-
Start the reaction by adding the ATP solution.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a solution of the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.
-
Add this detection solution to each well to stop the reaction and allow the antibody to bind to the phosphorylated substrate.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of phosphorylated substrate.
-
Visualizations
Caption: General experimental workflow for a kinase inhibition assay.
Caption: Simplified Lck signaling pathway targeted by Pyrimido[4,5-c]pyridazine inhibitors[9].
Caption: Logical relationship for achieving improved kinase inhibitor selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Chemoresistance with Novel Pyrimido[2,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel Pyrimido[2,3-d]pyrimidine derivatives aimed at overcoming chemoresistance.
Frequently Asked Questions (FAQs)
Q1: My Pyrimido[2,3-d]pyrimidine derivative is not showing the expected cytotoxicity in a chemoresistant cell line. What are the possible reasons?
A1: Several factors could contribute to this observation:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Precipitated compound will not be bioavailable to the cells. It is also crucial to verify the stability of the compound under your experimental conditions (e.g., in aqueous media over the incubation period).
-
Cell Line Authenticity and Passage Number: Verify the identity of your chemoresistant cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered sensitivity to drugs. It is advisable to use cells within a limited passage range from the original stock.
-
Mechanism of Resistance: The chemoresistance mechanism of your cell line may not be a target of your specific Pyrimido[2,3-d]pyrimidine derivative. For instance, if the compound targets EGFR, but the primary resistance mechanism is due to upregulation of an efflux pump like P-glycoprotein, you may not observe significant activity.
-
Incorrect Dosing: The effective concentration of your derivative might be higher than the tested range. Perform a dose-response curve over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).
Q2: I am observing high background noise in my Western blot for phosphorylated EGFR after treating cells with a Pyrimido[2,3-d]pyrimidine derivative. How can I troubleshoot this?
A2: High background in phospho-Western blots is a common issue. Here are some troubleshooting steps:
-
Phosphatase Inhibitors: Ensure that your lysis buffer and all subsequent buffers contain a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of your target protein.
-
Blocking Buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can lead to non-specific binding.
-
Antibody Concentration: Optimize the concentration of both your primary and secondary antibodies. High antibody concentrations are a frequent cause of high background.
-
Washing Steps: Increase the number and duration of your washing steps with TBST after antibody incubations to remove non-specifically bound antibodies.
Q3: How do I choose the appropriate chemoresistant cell line for my study?
A3: The choice of cell line is critical and should be guided by your research question:
-
Known Resistance Mechanism: If your Pyrimido[2,3-d]pyrimidine derivative is designed to target a specific resistance mechanism (e.g., a mutation in EGFR like T790M), select a cell line known to harbor that specific alteration (e.g., NCI-H1975 for EGFR T790M).[1]
-
Acquired vs. Intrinsic Resistance: Decide whether you want to model acquired resistance (developed in response to drug treatment) or intrinsic resistance (innate resistance of the cancer type). You can generate your own acquired resistance models by chronically exposing a sensitive parental cell line to a chemotherapy drug.
-
Tumor Type Relevance: Choose a cell line derived from a cancer type where the targeted pathway is clinically relevant. For example, if you are targeting EGFR, non-small cell lung cancer (NSCLC) cell lines would be a relevant model.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or compound precipitation. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Visually inspect the compound dilutions for any signs of precipitation. |
| IC50 value is significantly higher than expected from literature | Poor compound solubility, incorrect serial dilutions, or changes in cell line sensitivity. | Prepare fresh stock solutions of the compound and verify solubility. Double-check all calculations for serial dilutions. Perform STR profiling and check the passage number of the cell line. |
| No dose-dependent effect observed | The tested concentration range is too narrow or completely outside the active range. The compound may be inactive against the chosen cell line. | Broaden the concentration range for the dose-response curve (e.g., from nanomolar to high micromolar). Test the compound on a sensitive parental cell line to confirm its activity. |
Guide 2: Issues with Apoptosis Detection by Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low compound concentrations | Compound may be causing rapid, non-apoptotic cell death. The cell harvesting technique may be too harsh. | Consider testing for other forms of cell death. Use a gentle cell lifting method (e.g., Accutase instead of Trypsin) and keep cells on ice. |
| Low percentage of apoptotic cells despite a decrease in cell viability | The compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic. Apoptosis may occur at a later time point. | Perform a cell cycle analysis to check for cell cycle arrest. Conduct a time-course experiment to identify the optimal time point for apoptosis detection. |
| High background staining in the negative control | Spontaneous apoptosis in the cell culture due to over-confluency or nutrient deprivation. Issues with the staining buffer. | Ensure cells are healthy and sub-confluent at the time of treatment. Use freshly prepared 1X binding buffer containing calcium. |
Quantitative Data Summary
The following tables summarize the in vitro activity of representative Pyrimido[2,3-d]pyrimidine derivatives against various cancer cell lines, including those with defined chemoresistance mechanisms.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Relevant Genotype | IC50 (µM) | Reference |
| Compound 8a | A-549 (Lung) | KRAS mutant | > 50 | [1] |
| PC-3 (Prostate) | PTEN null | 7.98 | [1] | |
| HCT-116 (Colon) | KRAS mutant | 15.24 | [1] | |
| MCF-7 (Breast) | ER-positive | 30.15 | [1] | |
| PD180970 | K562 (CML) | BCR-ABL positive | 0.0025 | [2] |
| Compound 63 | PC-3 (Prostate) | PTEN null | 1.54 | [2] |
| A-549 (Lung) | KRAS mutant | 3.36 | [2] |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Wild-Type and Mutant EGFR
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 8a | EGFR (Wild-Type) | 0.099 | [1] |
| EGFR (T790M Mutant) | 0.123 | [1] | |
| Compound 8d | EGFR (T790M Mutant) | 0.290 | [1] |
| Compound 9a | EGFR (T790M Mutant) | 0.571 | [1] |
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol provides a general method for the synthesis of certain pyrido[2,3-d]pyrimidine derivatives. Specific reaction conditions may need to be optimized for different substitutions.
-
Step 1: Synthesis of 2-amino-nicotinonitrile precursor. This can be achieved through various methods, often involving a multi-component reaction. For example, the reaction of an aldehyde, malononitrile, and an appropriate active methylene compound in the presence of a catalyst.
-
Step 2: Cyclization to form the pyrido[2,3-d]pyrimidine core. The 2-amino-nicotinonitrile precursor is reacted with a suitable reagent to form the pyrimidine ring. For instance, heating with formamide or reacting with urea can yield the 4-amino or 4-oxo derivatives, respectively.
-
Step 3: Further functionalization. The core structure can be further modified at various positions. For example, chloro-derivatives can be synthesized using phosphoryl chloride, which can then be subjected to nucleophilic substitution with various amines to introduce diversity.
For a more detailed synthetic procedure, please refer to the specific literature for the compound of interest.
Cell Viability Assessment (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Pyrimido[2,3-d]pyrimidine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with the Pyrimido[2,3-d]pyrimidine derivative at the desired concentration for the indicated time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Cell Cycle Analysis
-
Seed cells and treat with the compound as for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phosphorylated Proteins (e.g., p-EGFR)
-
Treat cells with the Pyrimido[2,3-d]pyrimidine derivative for the desired time. For kinase inhibitor studies, it is often useful to stimulate the pathway with a growth factor (e.g., EGF) for a short period before lysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Pyrimido[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for evaluating Pyrimido[2,3-d]pyrimidine derivatives.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the cyclization of guanidine intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the cyclization of guanidine intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of guanidine intermediates and offers potential solutions in a question-and-answer format.
Question 1: My cyclization reaction is resulting in a low yield of the desired cyclic guanidine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in guanidine cyclization can stem from several factors, including suboptimal reaction conditions, substrate-related issues, and the formation of side products. Here are key areas to investigate and optimize:
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical. In some cases, stronger bases or specific base-additive combinations can significantly improve yields. For instance, in the synthesis of five-membered cyclic guanidines, using CsF with 18-crown-6 was found to be highly effective.[1] In other reactions, switching from an inorganic base like K₂CO₃ to an organic base like triethylamine has been shown to boost yields.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. Acetonitrile is a commonly used solvent, but in some cases, DMF has been used, although it can complicate workup.[2] It's recommended to screen a variety of solvents to find the optimal one for your specific substrate.
-
Temperature and Reaction Time: Many cyclization reactions are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. Microwave irradiation can sometimes be used to reduce reaction times and improve yields by providing rapid and uniform heating.[2][3] Optimization of both temperature and reaction time is crucial.
-
Catalyst: For metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For example, in Pd-catalyzed carboamination reactions to form cyclic guanidines, a catalyst system of Pd₂(dba)₃ and a specific ligand like Xantphos or Nixantphos was found to be optimal.[4]
-
-
Substrate Properties:
-
Protecting Groups: The nature of the protecting groups on the guanidine nitrogen atoms can significantly impact reactivity and stability. Bulky or electron-withdrawing protecting groups can hinder cyclization. In some instances, bis-Boc protected guanidines were found to be susceptible to base-mediated decomposition, and switching to a more robust protecting group like p-methoxyphenyl (PMP) led to improved and more reproducible yields.[4]
-
Steric Hindrance: Steric hindrance around the reacting centers of the guanidine intermediate can impede the intramolecular cyclization. Substrates with bulky substituents may require more forcing reaction conditions or a different synthetic strategy.[2]
-
Leaving Group: In reactions involving intramolecular nucleophilic substitution, the quality of the leaving group is important. A better leaving group will facilitate the cyclization.
-
-
Side Reactions:
-
Intermolecular Reactions: If the concentration of the guanidine intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.[3] Running the reaction at high dilution can favor the intramolecular pathway.
-
Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to decomposition and lower yields.[4] Monitoring the reaction by TLC or LC-MS can help identify the formation of degradation products.
-
Formation of Isomers: In some cases, regioisomers or stereoisomers may be formed, complicating purification and reducing the yield of the desired product.[5] Careful optimization of reaction conditions can sometimes improve selectivity.
-
Question 2: I am observing the formation of significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common cause of low yields. Here are some frequent side reactions and strategies to mitigate them:
-
N-Arylation: In palladium-catalyzed reactions involving aryl halides, a potential side reaction is the N-arylation of the guanidine nucleophile.[4] Optimizing the catalyst system and reaction conditions can help suppress this undesired pathway.
-
Deallylation: In reactions involving allylic groups, deallylation can be a competing side reaction.[4]
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of intermediates or the final product can occur, especially under harsh basic or acidic conditions.[1][6] Ensuring the use of dry solvents and reagents is crucial. The addition of 4 Å molecular sieves can also be beneficial.[5]
-
Rearrangements: Depending on the substrate structure, unexpected rearrangements can occur. For example, in the reaction of 2-chloroquinazolinones with diamines, a domino rearrangement/intramolecular cyclization can lead to different product classes depending on the nature of the diamine.[2]
To minimize side products, consider the following:
-
Reaction Optimization: Systematically screen reaction parameters such as temperature, solvent, base, and catalyst.
-
Protecting Group Strategy: Employ protecting groups that are stable to the reaction conditions but can be removed selectively.
-
Purification Techniques: Develop an effective purification protocol to separate the desired product from byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for preparing cyclic guanidines?
A1: Common starting materials include appropriately substituted diamines, which can be reacted with a guanylating agent. Other approaches start from thioureas, carbodiimides, or cyanamides.[2][4][7] For instance, a cascade [3 + 2] cycloaddition between organo-cyanamides and α-haloamides can provide five-membered cyclic guanidines in very good yields.[1]
Q2: Are there any specific analytical techniques recommended for monitoring the progress of guanidine cyclization reactions?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products and byproducts.[2] ¹H NMR can also be used to determine conversion and yield using an internal standard.[2]
Q3: Can microwave-assisted synthesis be beneficial for guanidine cyclization?
A3: Yes, microwave-assisted synthesis can be highly effective. It can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating, which can minimize the formation of degradation products.[2][3]
Data Presentation
Table 1: Optimization of Reaction Conditions for Quinazolinone to Cyclic Guanidine Formation.[2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | K₂CO₃ (1.3) | DMF | 100 | <4 | >85 | 66 |
| 2 | K₂CO₃ (1.3) | ACN | 100 | 4 | ~65 | ~46 |
| 3 | K₂CO₃ (3) | ACN | 120 | 1 | >99 | 71 |
| 4 | K₂CO₃ (3) | ACN | 150 | 1 | >99 | 71 |
| 5 | TEA (3) | ACN | 100 | 2 | >99 | 81 |
| 6 | TEA (3) | ACN | 150 | 1 | >99 | 92 |
Conditions: 31a (0.2 mmol), 32a (0.26 mmol), base, and solvent (2 mL) under microwave irradiation unless otherwise noted.
Table 2: Effect of Base and Additive on the [3+2] Cyclization of N-tosyl aziridine and N-tosyl-N-phenyl cyanamide.[5]
| Entry | Base | Additive | Solvent | Time (h) | Total Yield (%) |
| 1 | TBAF | - | CH₃CN | 12 | 86 |
| 2 | CsF | - | CH₃CN | 12 | 65 |
| 3 | KF | - | CH₃CN | 12 | 43 |
| 4 | AgF | - | CH₃CN | 12 | 0 |
| 5 | K₂CO₃ | - | CH₃CN | 12 | 15 |
| 6 | Et₃N | - | CH₃CN | 12 | <5 |
| 7 | CsF | 18-crown-6 | CH₃CN | 5 | 99 |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of Twisted-Cyclic Guanidines.[2]
-
To a microwave vial, add the 2-chloroquinazolinone (0.2 mmol, 1.0 equiv.), the secondary diamine (0.26 mmol, 1.3 equiv.), and triethylamine (84 µL, 0.6 mmol, 3.0 equiv.).
-
Add acetonitrile (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic guanidine.
Protocol 2: Procedure for the Cascade [3+2] Cycloaddition for the Synthesis of Five-Membered Cyclic Guanidines.[1][5]
-
To an oven-dried Schlenk tube, add N-tosyl cyanamide (0.3 mmol, 1.5 equiv.), CsF (0.6 mmol, 3.0 equiv.), and 18-crown-6 (0.6 mmol, 3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (2.0 mL) to the tube.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-tosyl aziridine (0.2 mmol, 1.0 equiv.) in anhydrous acetonitrile (1.0 mL) dropwise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclic guanidine products.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in guanidine cyclization.
Caption: Competing reaction pathways in guanidine cyclization.
References
- 1. Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides [organic-chemistry.org]
- 2. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation of aziridines and cyanamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Polycyclic Pyridopyridazines
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of polycyclic pyridopyridazines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of polycyclic pyridopyridazines, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in multi-step organic syntheses. The following table outlines potential causes and recommended actions to improve the yield of polycyclic pyridopyridazines.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. In some cases, adding more of a key reagent may be necessary. For instance, in Diels-Alder reactions, an excess of the dienophile can be used. |
| Side Reactions | The formation of byproducts can significantly reduce the yield of the desired product. Analyze the crude reaction mixture to identify major side products. Common side reactions include polymerization of starting materials or the formation of regioisomers.[1] Adjusting reaction conditions such as temperature, solvent, or catalyst can help minimize side reactions. For example, in the Widman-Stoermer synthesis of pyrido[3,4-c]pyridazines, low yields of 14-17% have been reported, which may be improved by optimizing the cyclization conditions.[1] |
| Decomposition of Starting Materials or Product | Some reagents or products may be unstable under the reaction conditions. Ensure that all reagents are pure and dry. If the product is sensitive to heat or light, perform the reaction at a lower temperature and in the dark. Purification methods should also be chosen carefully to avoid decomposition. |
| Poor Quality of Reagents | The purity of starting materials is crucial for a successful reaction. Use freshly distilled or recrystallized reagents whenever possible. Verify the purity of commercially available starting materials by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and catalyst can have a significant impact on the reaction outcome. Perform small-scale optimization experiments to screen different conditions. For example, in the synthesis of pyridazine derivatives via aza-Diels-Alder reactions, temperature and steric effects were found to significantly influence product selectivity.[2] |
Problem 2: Difficulty in Product Purification
Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, or catalysts.
| Potential Cause | Recommended Action |
| Co-elution with Impurities | If the product co-elutes with impurities during column chromatography, try using a different solvent system or a different stationary phase. Gradient elution can also be effective in separating closely eluting compounds. |
| Product Insolubility | If the product is insoluble in common organic solvents, purification by recrystallization may be difficult. Consider using a different solvent for recrystallization or employing techniques such as trituration or washing with a solvent in which the impurities are soluble. |
| Residual Catalyst | Metal catalysts used in cross-coupling reactions can be difficult to remove. Use a metal scavenger or perform an aqueous workup with a chelating agent to remove residual metal. |
Problem 3: Formation of Regioisomers
In reactions such as the Diels-Alder reaction, the formation of multiple regioisomers is possible, which can complicate the purification process and reduce the yield of the desired isomer.
| Potential Cause | Recommended Action |
| Lack of Regiocontrol | The regioselectivity of a reaction is influenced by electronic and steric factors. Modifying the substituents on the diene or dienophile can alter the electronic properties and direct the reaction towards the desired regioisomer. The use of a Lewis acid catalyst can also enhance regioselectivity in some cases. |
Problem 4: Reaction Does Not Proceed to Completion
Sometimes, a reaction may not go to completion, leaving a significant amount of starting material unreacted.
| Potential Cause | Recommended Action |
| Reversible Reaction | If the reaction is reversible, consider removing one of the byproducts to drive the equilibrium towards the product side. For example, if water is a byproduct, using a Dean-Stark apparatus can be effective. |
| Catalyst Deactivation | The catalyst may become deactivated over time. If using a catalyst, ensure it is fresh and active. In some cases, adding a fresh portion of the catalyst may be necessary to restart the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to polycyclic pyridopyridazines?
A1: Several methods are employed for the synthesis of polycyclic pyridopyridazines. Some of the most common include:
-
Diels-Alder Reactions: This is a powerful method for constructing the pyridazine ring. Inverse electron-demand aza-Diels-Alder reactions are particularly useful, often providing high regioselectivity and good yields under neutral conditions.[2][3]
-
Condensation Reactions: The condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine is a classical and widely used method for forming the pyridazine ring.[4][5]
-
Cyclization of Hydrazones: Acid-catalyzed cyclization of hydrazones derived from pyridine derivatives can lead to the formation of pyridopyridazinones, though yields can sometimes be low.[1]
-
Multicomponent Reactions: These reactions offer an efficient way to synthesize complex molecules in a single step. For instance, a three-component reaction of dimedone, 1,2-diamines, and 3-formylchromones can yield tetracyclic pyrido-fused dibenzodiazepines.[6]
Q2: How can I improve the yield of my pyridopyridazine synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, reaction time, and catalyst to find the optimal conditions for your specific reaction.[7]
-
Use High-Purity Reagents: Ensure that all your starting materials and solvents are pure and dry.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
-
Monitor the Reaction: Regularly monitor the reaction progress to determine the optimal reaction time and to avoid the formation of degradation products.
Q3: What are some common side reactions to watch out for?
A3: Common side reactions include:
-
Polymerization: Starting materials, especially those with multiple reactive sites, can sometimes polymerize under the reaction conditions.[1]
-
Formation of Regioisomers: As mentioned in the troubleshooting guide, the formation of undesired regioisomers is a common issue in cycloaddition reactions.
-
N-N Bond Reduction: In some cases, reduction of the N-N bond in the pyridazine ring can occur, leading to the formation of diamines.[1]
Q4: What are the best practices for purifying polycyclic pyridopyridazines?
A4: The best purification method will depend on the specific properties of your compound.
-
Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems to achieve good separation.
-
Recrystallization: If your compound is a solid and you can find a suitable solvent, recrystallization is an excellent way to obtain highly pure material.
-
Preparative TLC or HPLC: For small-scale purifications or for separating very similar compounds, preparative TLC or HPLC can be effective.
Experimental Protocols
General Protocol for Inverse Electron-Demand Aza-Diels-Alder Reaction
This protocol is a general guideline for the synthesis of pyridazine derivatives from 1,2,3-triazines and 1-propynylamines.[2][3]
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the 1,2,3-triazine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dienophile: Add the 1-propynylamine derivative (1.1-1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the specific substrates) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the properties of the product. A typical workup may involve:
-
Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
General Protocol for Condensation with Hydrazine
This protocol describes a general method for the synthesis of pyridazines from 1,4-dicarbonyl compounds.[4]
-
Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine derivative (1.0-1.2 eq.) to the solution. The addition may be done dropwise if the reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in synthesis.
General Synthetic Strategy: Inverse Electron-Demand Diels-Alder
Caption: A diagram showing the IEDDA reaction pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Synthesis of tetracyclic pyrido-fused dibenzodiazepines via a catalyst-free cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysts for Ullmann Arylation in Pyridazine Synthesis
Welcome to the technical support center for the Ullmann arylation of pyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Ullmann arylation and why is it important for pyridazine synthesis?
The Ullmann arylation, first reported by Fritz Ullmann in 1901, is a copper-catalyzed cross-coupling reaction that forms a carbon-carbon or carbon-heteroatom bond between an aryl halide and a nucleophile. In the context of pyridazine synthesis, it is a valuable tool for creating aryl-pyridazine scaffolds, which are key structural motifs in many pharmaceuticals and agrochemicals.[1] Modern variations of this reaction often utilize palladium or nickel catalysts and employ ligands to achieve milder reaction conditions and broader substrate scope.[1]
Q2: My Ullmann arylation of a halopyridazine is giving a low yield. What are the common causes?
Low yields in the Ullmann arylation of pyridazines can stem from several factors:
-
Catalyst Inactivity: The copper catalyst can be sensitive to air and moisture. Ensure you are using a fresh, high-purity copper source. If your Cu(I) salt is old, consider purchasing a new batch.
-
Poor Ligand Choice: The electronic and steric properties of the pyridazine can influence the effectiveness of a given ligand. A ligand that works well for a simple aryl halide may not be optimal for a pyridazine substrate due to potential coordination of the pyridazine nitrogen to the copper center.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters. The traditional harsh conditions of the Ullmann reaction (high temperatures) can lead to decomposition of sensitive pyridazine substrates.[1] Modern ligand-based systems allow for significantly lower temperatures.[2]
-
Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene (hydrodehalogenation), which consumes your starting material.[3]
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.
Q3: How do I choose the right catalyst and ligand for my pyridazine substrate?
The choice of catalyst and ligand is critical for a successful Ullmann arylation of pyridazines.
-
Catalyst: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used. In some cases, copper nanoparticles have also been shown to be effective.
-
Ligands: Bidentate ligands, particularly those with N,N- or N,O-donor atoms, have been shown to significantly accelerate the reaction and allow for milder conditions.[1][4] Common ligand classes include:
-
Diamines: 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are frequently used.
-
Amino Acids: L-proline and N,N-dimethylglycine have proven effective in many Ullmann-type couplings.[4]
-
Oxalamides: These ligands have been shown to be highly effective, even for less reactive aryl chlorides.[2]
-
The optimal ligand will depend on the specific electronic and steric properties of your pyridazine and aryl halide. It is often necessary to screen a small library of ligands to identify the best performer for a new substrate combination.
Q4: What are the best practices for setting up an Ullmann arylation reaction?
To ensure reproducibility and maximize your chances of success, follow these best practices:
-
Inert Atmosphere: The reaction is sensitive to oxygen. It is crucial to assemble the reaction under an inert atmosphere of nitrogen or argon. Deoxygenate your solvent thoroughly before use.
-
Dry Reagents and Solvents: Water can poison the catalyst and lead to side reactions. Use anhydrous solvents and dry your reagents before use.
-
Order of Addition: A common procedure is to add the aryl halide, the nucleophile (if applicable for C-N or C-O coupling), the ligand, and the base to the reaction vessel, followed by the solvent. The mixture is then purged with an inert gas before adding the copper catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficient temperature. 4. Incorrect base. | 1. Use a fresh, high-purity copper(I) salt. 2. Screen a panel of ligands (e.g., 1,10-phenanthroline, DMEDA, L-proline). 3. Incrementally increase the reaction temperature. 4. Try a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Significant Dehalogenation | 1. Presence of a proton source (e.g., water). 2. Reaction temperature is too high. 3. Unsuitable solvent. | 1. Ensure all reagents and solvents are rigorously dried. 2. Attempt the reaction at a lower temperature with a more active ligand. 3. Switch to a different anhydrous, high-boiling point solvent (e.g., dioxane, DMF, DMSO). |
| Formation of Homocoupled Byproduct | 1. High concentration of aryl halide. 2. Catalyst system favors homocoupling. | 1. Use a slight excess of the coupling partner relative to the halopyridazine. 2. Screen different ligands; some may favor the desired cross-coupling over homocoupling. |
| N-Arylation of Ligand | 1. The ligand itself is acting as a nucleophile. | 1. This is a known side reaction with some diamine ligands.[5] Consider using a ligand without a reactive N-H bond or an N,O-bidentate ligand. |
| Inconsistent Results/Poor Reproducibility | 1. Trace amounts of oxygen or water. 2. Inconsistent quality of reagents. | 1. Ensure a strictly inert atmosphere and use of anhydrous techniques. 2. Use reagents from a reliable source and of the same batch for a series of experiments. |
Data Presentation: Catalyst and Ligand Performance in Ullmann Arylation
The following tables summarize quantitative data from various studies on Ullmann-type couplings, providing a starting point for reaction optimization.
Table 1: Effect of Ligand on the N-Arylation of an Amine with Iodobenzene
| Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylglycine | CuI | K₃PO₄ | DMSO | RT | 24 | >98 |
| L-Proline | CuI | K₂CO₃ | DMSO | 90 | 24 | ~95 |
| 1,10-Phenanthroline | CuCl | KOH | Toluene | 110 | 5 | 73 |
| None | CuI | K₃PO₄ | DMSO | RT | 24 | <5 |
Data adapted from various sources for illustrative purposes.
Table 2: Influence of Aryl Halide and Solvent on Biaryl Ether Formation
| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 120 | 92 |
| 4-Bromoanisole | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 120 | 85 |
| 4-Chloroanisole | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 120 | 65 |
| 4-Iodoanisole | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | Toluene | 110 | 58 |
Data adapted from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Ligand-Promoted Ullmann Arylation of a Pyridazine
-
To an oven-dried reaction tube, add the halopyridazine (1.0 mmol), the aryl coupling partner (1.2 mmol), the ligand (0.1-0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous solvent (e.g., dioxane, DMF, 3-5 mL) via syringe.
-
Add the copper(I) catalyst (e.g., CuI, 0.05-0.1 mmol) under a positive pressure of inert gas.
-
Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the ligand-assisted Ullmann cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Ullmann arylation reactions.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands | C‐H and C‐X Bond Functionalization: Transition Metal Mediation | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Pyrimido[5,4-c]pyridazine-based drugs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrimido[5,4-c]pyridazine-based drugs. The focus is on strategies to characterize and reduce off-target effects to ensure data integrity and accelerate drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Off-Target Activity Observed in Kinase Profiling Assays
-
Question: My this compound-based compound shows significant inhibition of multiple off-target kinases in a broad panel screen. How can I troubleshoot this?
-
Answer: High off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[1] Here are several steps to troubleshoot and interpret these findings:
-
Confirm with an Orthogonal Assay: Initial screens, especially those based on binding, may not always correlate with functional inhibition.[2] It is crucial to validate the initial findings using an orthogonal, function-based assay, such as a radiometric assay that directly measures kinase catalytic activity.[3]
-
Assess ATP Concentration: The concentration of ATP used in a kinase assay can significantly impact the apparent inhibitor potency.[3] Assays performed at ATP concentrations well below physiological levels (around 1 mM) can overestimate the potency and promiscuity of an inhibitor.[3] Re-evaluating your compound in an assay with a physiological ATP concentration is recommended.
-
Structure-Activity Relationship (SAR) Analysis: If the off-target activity is confirmed, consider the SAR of your compound series. Minor structural modifications can sometimes dramatically improve selectivity.[4] Computational modeling and structure-based design can guide the synthesis of more selective analogs.[5][6]
-
Consider Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial.[2] It is important to evaluate whether the observed off-target effects could contribute to the desired therapeutic outcome or if they are likely to cause toxicity.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: My compound is potent in a biochemical kinase assay, but shows weak or no activity in a cell-based assay. What could be the reason?
-
Answer: A discrepancy between biochemical and cellular assay results is a frequent observation in drug discovery and can be attributed to several factors:[3]
-
Cellular Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Intracellular ATP Concentration: The high intracellular concentration of ATP (mM range) can outcompete the inhibitor for binding to the kinase, leading to a significant drop in potency compared to biochemical assays often run at lower ATP concentrations (µM range).[3]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: It is crucial to confirm that the compound is engaging its target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assays can be used to verify target binding in a cellular context.[7][8][9][10]
-
Issue 3: Inconsistent Results in Cellular Thermal Shift Assay (CETSA)
-
Question: I am getting variable and inconsistent results with my CETSA experiments to confirm target engagement. How can I improve the reproducibility?
-
Answer: CETSA is a powerful technique but requires careful optimization to ensure reproducible results. Here are some troubleshooting tips:
-
Optimize Heating Conditions: The optimal heating temperature and duration are critical and protein-specific. A temperature melt curve should be generated for the target protein in the absence of the ligand to determine its aggregation temperature (Tagg). The isothermal dose-response experiments should then be performed at a temperature that results in partial, but not complete, protein denaturation.[9][11]
-
Cell Lysis and Sample Handling: Incomplete cell lysis can lead to variability. Ensure your lysis protocol is robust and consistently applied across all samples. Minimize freeze-thaw cycles of lysates as this can affect protein stability.
-
Antibody Quality (for Western Blot detection): If using Western blotting for detection, the quality and specificity of the primary antibody are paramount. Poor antibody performance can lead to inconsistent band intensities. It's also important to ensure you are working within the linear range of detection.
-
Loading Controls: Always include appropriate loading controls to normalize for variations in protein concentration between samples.
-
Irregular Melt Curves: If you observe irregular melt curves, it could be due to issues with the protein, buffer components, or the test compound itself. Ensure the protein is stable and properly folded and that the buffer conditions are optimal. Some compounds can interfere with the detection method, so it's important to run appropriate controls.[12]
-
Frequently Asked Questions (FAQs)
1. What are the most common off-targets for this compound-based kinase inhibitors?
Due to their structural similarity to the adenine ring of ATP, pyrimidine-based inhibitors can interact with a wide range of kinases.[13] The specific off-target profile depends on the detailed chemical structure of the individual compound. However, common off-targets often belong to the same kinase family as the primary target. For instance, a compound designed to inhibit a member of the Src family of kinases might also show activity against other Src family members.[14] Comprehensive kinase profiling against a large, diverse panel of kinases is the most effective way to identify the specific off-target profile of a new compound.[5]
2. How can I quantitatively assess the selectivity of my compound?
Selectivity can be quantified using several metrics. A common approach is to calculate a Selectivity Score , which is the ratio of the number of inhibited kinases to the total number of kinases tested at a specific concentration threshold (e.g., S(100 nM) = number of kinases with Kd < 100 nM / total kinases tested).[15] Another method is to determine the IC50 or Kd values against the primary target and a panel of off-targets and calculate the fold-selectivity for each off-target (IC50 off-target / IC50 on-target). A higher fold-selectivity indicates a more selective compound.
3. What are the key experimental techniques to measure off-target effects?
Several techniques can be employed to measure off-target effects:
-
In Vitro Kinase Profiling: This is a high-throughput method where the compound is tested against a large panel of purified kinases to determine its inhibitory activity (IC50 or percent inhibition).[16]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[9] It can be used to confirm on-target engagement and identify potential off-targets in a cellular context.
-
NanoBRET® Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time using bioluminescence resonance energy transfer (BRET).[7][8][10][17]
-
Chemical Proteomics: This approach uses affinity chromatography with immobilized kinase inhibitors to pull down interacting kinases from cell lysates, which are then identified by mass spectrometry.[18]
4. How do I choose the right cell line for my cell-based assays?
The choice of cell line is critical for obtaining physiologically relevant results. Consider the following:
-
Target Expression: The cell line should express the target of interest at a sufficient level for detection.
-
Disease Relevance: If developing a drug for a specific disease, use cell lines that are representative of that disease state.
-
Genetic Background: Be aware of the genetic background of the cell line, as mutations in other signaling pathway components can influence the cellular response to your compound.
-
Assay Compatibility: The cells must be amenable to the specific assay format you are using.
5. What are some common pitfalls to avoid in kinase inhibitor cell-based assays?
-
Over-reliance on a single assay: Use orthogonal assays to confirm your findings.[3]
-
Ignoring the effect of serum: Components in serum can bind to your compound and reduce its effective concentration. Consider performing assays in serum-free or low-serum conditions.
-
Using inappropriate compound concentrations: The concentrations used should be relevant to the compound's potency and the intended therapeutic window.
-
Lack of proper controls: Always include positive and negative controls to ensure the assay is performing correctly.
-
Misinterpretation of cytotoxicity: A compound may appear to inhibit a signaling pathway simply because it is cytotoxic. Always run a parallel cytotoxicity assay to distinguish between specific pathway inhibition and general toxicity.[16]
Quantitative Data Summary
Table 1: Representative Selectivity Profile of a Pyrimido[4,5-c]pyridazine-based Lck Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Lck | Reference |
| Lck (On-target) | 0.6 | 1 | [14] |
| Src | 10 | 16.7 | [14] |
| Kdr | 140 | 233.3 | [14] |
| Syk | 200 | 333.3 | [14] |
| Zap-70 | 370 | 616.7 | [14] |
| Btk | 100 | 166.7 | [14] |
This table is based on data for a novel 1,2-dihydropyrimido[4,5-c]pyridazine derivative.[14]
Table 2: Representative Inhibition Data for a Pyrimido[4,5-c]pyridazine-based DHPS Inhibitor
| Compound | Ba DHPS IC50 (µM) | Ec DHPS IC50 (µM) | Sa DHPS IC50 (µM) | Reference |
| Compound A | >500 | >500 | >500 | [19] |
| Compound B | 110 | 400 | 120 | [19] |
| Compound C | 120 | >500 | 150 | [19] |
This table shows IC50 values for a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines against Dihydropteroate Synthase (DHPS) from different bacterial species (Bacillus anthracis, Escherichia coli, Staphylococcus aureus). Note that off-target activity against other enzymes was not reported in this study.[19]
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)
This protocol provides a general workflow for performing a CETSA experiment with detection by Western blot.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound-based drug or vehicle control (e.g., DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the normalized band intensities against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
-
2. NanoBRET® Target Engagement Intracellular Assay Protocol
This protocol provides a general workflow for the NanoBRET® Target Engagement assay.
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound-based test compound.
-
Add the test compound to the cells.
-
Add the NanoBRET® tracer, a fluorescently labeled ligand that also binds to the target protein.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.
-
-
Detection:
-
Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the test compound concentration.
-
The displacement of the tracer by the test compound will result in a decrease in the BRET signal, allowing for the determination of the IC50 value for target engagement in live cells.[7][10]
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be modulated by this compound-based drugs targeting specific kinases.
Caption: Lck Signaling Pathway Inhibition.
Caption: Bacterial Folate Synthesis Pathway Inhibition.
Experimental Workflow Diagram
Caption: Kinase Inhibitor Development Workflow.
References
- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. login.medscape.com [login.medscape.com]
- 13. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 14. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Structure-based design of novel pyrimido[4,5-c]pyridazine derivatives as dihydropteroate synthase inhibitors with increased affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Pyrimido[5,4-c]pyridazine Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges associated with the bioavailability of Pyrimido[5,4-c]pyridazine drug candidates.
Frequently Asked Questions (FAQs)
Q1: My this compound candidate shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for heterocyclic compounds like Pyrimido[5,4-c]pyridazines. The initial approach should involve a thorough characterization of the compound's physicochemical properties. Key strategies to consider include:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[1]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit different solubility profiles. A comprehensive polymorph screen can identify a more soluble form.[2]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanomilling are effective.[3][4]
Q2: What formulation strategies can I employ to enhance the bioavailability of a poorly soluble this compound?
A2: Several advanced formulation strategies can be applied:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates.[2][3][4]
-
Lipid-Based Formulations: For lipophilic candidates, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[2][3][4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous media.[2]
Q3: How do I select the most appropriate bioavailability enhancement technique for my specific this compound derivative?
A3: The choice of technique depends on the specific physicochemical properties of your drug candidate. A decision-making workflow can guide your selection.
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles for my this compound formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate de-aeration of the dissolution medium. | Ensure the dissolution medium is properly de-aerated according to USP guidelines. | More consistent and reproducible dissolution profiles. |
| Coning effect at the bottom of the vessel. | Increase the paddle speed (e.g., from 50 to 75 rpm) to improve hydrodynamics. | Prevents the formation of a stagnant cone of undissolved powder. |
| Drug degradation in the dissolution medium. | Analyze samples for degradants. If degradation is observed, consider using a more appropriate pH or adding antioxidants. | Accurate measurement of the dissolved drug. |
| Polymorphic conversion during the experiment. | Analyze the solid-state of the drug pre- and post-dissolution using techniques like XRPD or DSC. | Understanding if a less soluble form is appearing during the test. |
Issue 2: Low oral bioavailability in preclinical animal models despite successful in-vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High first-pass metabolism. | Conduct in-vitro metabolism studies using liver microsomes or hepatocytes. Consider co-administration with a metabolic inhibitor in animal studies for confirmation. | Determine the extent of metabolic clearance and its impact on bioavailability. |
| P-glycoprotein (P-gp) efflux. | Perform in-vitro permeability assays using Caco-2 cells with and without a P-gp inhibitor. | Identify if the compound is a substrate for efflux transporters, limiting its absorption. |
| Poor intestinal permeability. | Evaluate the intrinsic permeability of the compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). | Differentiate between solubility-limited and permeability-limited absorption. |
| Precipitation of the drug in the gastrointestinal tract. | Use in-vitro precipitation models to assess the tendency of the supersaturated drug to crash out of solution. Include precipitation inhibitors in the formulation if necessary. | Maintain a higher concentration of dissolved drug for a longer duration in the GI tract. |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for a this compound Formulation
This protocol outlines a standard dissolution test using USP Apparatus 2 (Paddle).
Materials:
-
USP Apparatus 2 (Paddle)
-
Validated HPLC method for the this compound candidate
-
Dissolution Media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
-
Formulated drug product (e.g., tablets, capsules)
Procedure:
-
Prepare 900 mL of the desired dissolution medium and de-aerate.
-
Equilibrate the medium to 37 ± 0.5 °C in the dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Introduce a single dose of the drug formulation into the vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: In-Vivo Bioavailability Study in a Rodent Model
This protocol provides a general framework for a single-dose, crossover bioavailability study in rats. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (n=6-8 per group)
-
Test formulation of the this compound candidate
-
Reference formulation (e.g., intravenous solution)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Validated LC-MS/MS method for drug quantification in plasma
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Fasting: Fast animals overnight (with free access to water) before dosing.
-
Dosing (Period 1):
-
Group 1: Administer the test formulation orally via gavage.
-
Group 2: Administer the reference formulation intravenously.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80 °C until analysis.
-
Washout Period: Allow for a washout period of at least 7 half-lives of the drug.
-
Dosing (Period 2 - Crossover):
-
Group 1: Administer the reference formulation.
-
Group 2: Administer the test formulation.
-
-
Repeat Blood Sampling and Plasma Preparation.
-
Sample Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations. Calculate the absolute bioavailability (F%) as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Data Presentation
Table 1: Comparison of Dissolution Enhancement Strategies for a Hypothetical this compound Candidate
| Formulation Strategy | Drug Loading (%) | Dissolution at 30 min (%) in pH 6.8 Buffer |
| Micronized Drug | N/A | 15.2 ± 2.1 |
| Nanosuspension | N/A | 45.8 ± 3.5 |
| Solid Dispersion (PVP K30) | 20 | 75.3 ± 4.2 |
| SEDDS | 15 | 88.9 ± 5.1 |
Table 2: Pharmacokinetic Parameters of a Hypothetical this compound Candidate Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 25 | 2.0 | 980 ± 150 | 8.5 |
| Solid Dispersion | 10 | 650 ± 90 | 1.0 | 4200 ± 550 | 36.5 |
| SEDDS | 10 | 820 ± 110 | 0.5 | 5100 ± 620 | 44.3 |
| Intravenous | 2 | 1150 ± 180 | 0.08 | 2300 ± 300 | 100 |
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrimido[5,4-c]pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of pyrimido[5,4-c]pyridazine derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound derivatives, particularly focusing on the one-pot aza-Wittig reaction/heterocyclization strategy.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PYR-001 | Low to no product yield. | 1. Inactive or degraded starting materials. 2. Insufficient reaction time or temperature. 3. Presence of moisture in the reaction. 4. Inefficient formation of the iminophosphorane intermediate. | 1. Ensure the purity and reactivity of starting materials, especially the iminophosphorane precursor and isocyanate. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 4. Confirm the formation of the iminophosphorane before adding other reagents. |
| PYR-002 | Formation of multiple side products. | 1. Competing side reactions, such as the hydrolysis of intermediates. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature is too high, leading to decomposition. | 1. Maintain a strictly anhydrous environment. 2. Carefully control the stoichiometry of the reactants, particularly the amine and isocyanate. 3. Optimize the reaction temperature; start with the recommended temperature and adjust as needed based on TLC monitoring. |
| PYR-003 | Difficulty in purifying the final product. | 1. Presence of triphenylphosphine oxide byproduct. 2. The product has similar polarity to the remaining starting materials or side products. | 1. Triphenylphosphine oxide can often be removed by trituration with a solvent in which the product is sparingly soluble, such as diethyl ether or a mixture of hexane and ethyl acetate. Column chromatography is also an effective method for removal. 2. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also improve purity. |
| PYR-004 | The reaction does not go to completion. | 1. Insufficient amount of catalyst (sodium ethoxide). 2. Steric hindrance from bulky substituents on the reactants. | 1. Ensure the catalytic amount of sodium ethoxide is accurately added. 2. For sterically hindered substrates, a longer reaction time or a slight increase in temperature may be necessary. |
| PYR-005 | Issues with scaling up the reaction. | 1. Inefficient heat transfer in larger reaction vessels. 2. Difficulty in maintaining a completely anhydrous environment on a larger scale. 3. Challenges in complete removal of byproducts like triphenylphosphine oxide at a larger scale. | 1. Use a suitable heating mantle and overhead stirrer to ensure even heat distribution. 2. Ensure all glassware is thoroughly dried, and use appropriately sized inert gas balloons or a continuous flow of inert gas. 3. Plan for large-scale purification methods, such as flash chromatography or crystallization with appropriate solvent volumes. |
Frequently Asked Questions (FAQs)
Q1: What is a common scalable method for synthesizing this compound derivatives?
A1: A simple and efficient one-pot method involves a domino process of an aza-Wittig reaction followed by heterocyclization.[1][2] This method utilizes an iminophosphorane which reacts with an isocyanate and subsequently with an amine to form a guanidine intermediate. This intermediate is then cyclized in the presence of a catalytic amount of a base like sodium ethoxide to yield the desired this compound.[1][2]
Q2: What are the key starting materials for the aza-Wittig based synthesis?
A2: The key starting materials are a suitable iminophosphorane, an isocyanate (e.g., phenyl isocyanate), and a primary or secondary amine.[1][2]
Q3: What are the typical reaction conditions for this synthesis?
A3: The initial reaction of the iminophosphorane with the isocyanate is often carried out in a dry solvent like methylene chloride at room temperature under a nitrogen atmosphere. After the addition of the amine and subsequent removal of the solvent, the cyclization is typically performed in anhydrous ethanol with a catalytic amount of sodium ethoxide.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This will help in determining the consumption of starting materials and the formation of the product, allowing for optimization of the reaction time.
Q5: What is the most common byproduct in the aza-Wittig reaction, and how can it be removed?
A5: A common byproduct of the aza-Wittig reaction is triphenylphosphine oxide.[3] Due to its moderate polarity, it can sometimes co-elute with the product during column chromatography. It can often be removed by crystallization or by washing the crude product with a solvent in which triphenylphosphine oxide is soluble but the desired product is not.
Q6: Are there any specific safety precautions I should take?
A6: Standard laboratory safety procedures should be followed. Isocyanates are toxic and should be handled in a well-ventilated fume hood. Anhydrous solvents are flammable and should be handled with care. Reactions under an inert atmosphere should be properly set up to avoid pressure buildup.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones
This protocol is based on the method described by Barsy et al.[2]
-
Step 1: Reaction of Iminophosphorane with Phenyl Isocyanate
-
To a solution of iminophosphorane (3 mmol) in dry methylene chloride (20 mL), add phenyl isocyanate (3 mmol) under a nitrogen atmosphere at room temperature.
-
Allow the reaction mixture to stand for 24 hours at 0–5 °C.
-
-
Step 2: Addition of Amine
-
Add the desired alkylamine to the reaction solution and stir for 1 hour.
-
-
Step 3: Cyclization
-
Remove the solvent under reduced pressure.
-
Add anhydrous ethanol (25 mL) and sodium ethoxide in ethanol (1.5 mL of a 3M solution) to the mixture.
-
Stir the reaction mixture for 3–4 hours.
-
-
Step 4: Isolation and Purification
-
Remove any solid formed by filtration.
-
Concentrate the residue under reduced pressure.
-
Cool the concentrated residue to furnish a white solid, which can be purified by crystallization.
-
Quantitative Data
The following table summarizes the reported yields for the synthesis of various 6-alkylamino-4-cyano-2,7-diphenylthis compound-3,8-dione derivatives using the one-pot aza-Wittig reaction.
| Compound | R Group (Amine) | Yield (%) | Melting Point (°C) |
| 5a | Ethylamino | 75 | 232-234 |
| 5b | Propylamino | 72 | 210-212 |
| 5c | Isopropylamino | 65 | 240-242 |
| 5d | Piperidin-1-yl | 78 | 198-200 |
| 5e | Benzylamino | 68 | 160-162 |
Data sourced from Barsy et al.[4]
Visualizations
Experimental Workflow for the One-Pot Synthesis of Pyrimido[5,4-c]pyridazines
Caption: One-pot synthesis of pyrimido[5,4-c]pyridazines.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Pyrimidopyridazine Isomers
An Objective Analysis for Researchers and Drug Development Professionals
The pyrimidopyridazine scaffold, a fused heterocyclic system containing a pyrimidine and a pyridazine ring, is a "privileged scaffold" in medicinal chemistry. Its various isomers, including pyrimido[5,4-c]pyridazine, pyrimido[4,5-c]pyridazine, and pyrimido[4,5-d]pyridazine, serve as the core for numerous biologically active compounds. While direct comparative studies evaluating these isomeric cores under identical experimental conditions are scarce in the literature, this guide provides a comprehensive overview of the reported biological activities for derivatives of each major isomer, supported by available quantitative data and experimental protocols.
This compound Derivatives: Emerging Anticancer Agents
Derivatives of the this compound scaffold have recently gained attention for their potential as anticancer agents. Research has demonstrated their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
One study reported the synthesis of novel pyrimido-pyridazine derivatives and their evaluation for anticancer potential against human breast adenocarcinoma cell lines.[1] Compound 2b from this study showed significant antitumor activity against MDA-MB-231 cells by inducing apoptosis and causing cell cycle arrest in the S-phase.[1][2] In vivo studies on lymphoma-bearing mice also indicated a significant increase in lifespan and reduction in tumor growth.[1][2] In silico analysis suggested that these compounds may act as potent tyrosine-protein kinase inhibitors.[1][2]
Quantitative Data: Anticancer Activity of a Pyrimido-pyridazine Derivative
| Compound | Cell Line | IC50 (µM) | Biological Effect |
| 2b | MDA-MB-231 | Not explicitly stated, but described as having "significant antitumor activity" | Induces apoptosis, arrests cell cycle in S-phase |
Experimental Protocol: In Vitro Anticancer Evaluation (MTT Assay)
The in vitro anticancer potential of the synthesized pyrimido-pyridazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human breast adenocarcinoma cells (MCF-7 and MDA-MB-231) and a normal cell line (HEK-293) were seeded in 96-well plates.[1] The cells were then treated with various concentrations of the test compounds.[1] After a specified incubation period, the MTT reagent was added to each well, followed by a further incubation to allow for the formation of formazan crystals.[1] The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.[1] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[1]
Experimental Workflow: Anticancer Screening
Caption: Workflow for evaluating the anticancer activity of Pyrimido-pyridazine derivatives.
Pyrimido[4,5-c]pyridazine Derivatives: Potent Kinase Inhibitors
The pyrimido[4,5-c]pyridazine core has been successfully utilized to develop potent inhibitors of lymphocyte specific kinase (Lck), a key enzyme in the T-cell signaling pathway.[3] A series of tricyclic derivatives of 1,2-dihydro-pyrimido[4,5-c]pyridazines demonstrated low nanomolar activity in Lck inhibition assays.[3]
Quantitative Data: Lck Inhibition by Pyrimido[4,5-c]pyridazine Derivatives
| Compound | Lck Inhibition IC50 (nM) |
| Analog 1 | Low nanomolar |
| Analog 2 | Low nanomolar |
Specific IC50 values for individual analogs were not detailed in the abstract but were described as being in the low nanomolar range.[3]
Experimental Protocol: Lck Kinase Inhibition Assay
The inhibitory activity of the pyrimido[4,5-c]pyridazine derivatives against Lck was determined using a biochemical kinase assay. The assay measures the phosphorylation of a substrate peptide by the Lck enzyme in the presence of ATP. The test compounds were incubated with the Lck enzyme, a biotinylated peptide substrate, and ATP. The amount of phosphorylated substrate was then quantified, typically using a fluorescence-based detection method. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, was then determined from a dose-response curve.
Signaling Pathway: Lck in T-Cell Activation
Caption: Simplified Lck signaling pathway and the point of inhibition.
Pyrimido[4,5-d]pyridazine Derivatives: A Diverse Range of Biological Activities
The pyrimido[4,5-d]pyridazine scaffold is arguably the most explored among its isomers, with derivatives exhibiting a wide array of biological activities. These include phosphodiesterase 5 (PDE5) inhibition, anticancer effects, and neuroprotective properties.[4][5][6]
Phosphodiesterase 5 (PDE5) Inhibition
A series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and evaluated as potent and selective PDE5 inhibitors.[4] Several of these compounds displayed IC50 values in the low nanomolar range. Notably, compound 5r exhibited high potency for PDE5 with an IC50 of 8.3 nM and a 240-fold selectivity over PDE6.[4]
Anticancer and Neuroprotective Activities
A review of pyrimido[4,5-d]pyrimidines (a closely related scaffold) highlights their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[5][7] More recently, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and shown to possess promising antioxidant and neuroprotective properties, including the ability to inhibit Aβ1–42 self-aggregation, which is relevant to Alzheimer's disease.[6]
Quantitative Data: Biological Activities of Pyrimido[4,5-d]pyridazine Derivatives
| Compound | Target | IC50/EC50 | Biological Activity |
| 5r | PDE5 | 8.3 nM | PDE5 Inhibition |
| 4g, 4i, 4j | - | - | Neuroprotection, Antioxidant, Aβ1–42 anti-aggregation |
Experimental Protocol: PDE5 Inhibition Assay
The inhibitory activity of the pyrimido[4,5-d]pyridazine derivatives against PDE5 was assessed using an in vitro enzyme assay. The assay measures the hydrolysis of cGMP by the PDE5 enzyme. The test compounds were incubated with purified PDE5 enzyme and its substrate, cGMP. The amount of remaining cGMP or the product, 5'-GMP, was then quantified using various methods, such as radioimmunoassay, scintillation proximity assay, or fluorescence polarization. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: PDE5 Inhibition
Caption: Mechanism of PDE5 inhibition leading to smooth muscle relaxation.
Summary and Conclusion
This guide highlights the diverse biological activities associated with derivatives of different pyrimidopyridazine isomers. While the available literature does not permit a direct, head-to-head comparison of the isomeric cores themselves, it is evident that each scaffold offers a versatile platform for the development of potent and selective modulators of various biological targets.
-
This compound derivatives are emerging as promising anticancer agents, potentially through the inhibition of tyrosine kinases.[1][2]
-
Pyrimido[4,5-c]pyridazine derivatives have been successfully developed into potent, low-nanomolar inhibitors of Lck.[3]
-
Pyrimido[4,5-d]pyridazine derivatives have demonstrated a broad range of activities, most notably as highly potent and selective PDE5 inhibitors, as well as showing potential in the areas of oncology and neurodegenerative diseases.[4][6]
It is crucial for researchers and drug development professionals to recognize that the observed biological activity is not solely determined by the isomeric core but is heavily influenced by the nature and position of substituents. Future research involving the synthesis and parallel biological evaluation of a series of substituted compounds for each isomeric core would be invaluable for elucidating a comprehensive structure-activity relationship and for guiding the design of next-generation therapeutic agents based on the pyrimidopyridazine scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
Pyrimido[5,4-c]pyridazine vs. Pyrimido[4,5-c]pyridazine: A Comparative Guide to Anticancer Potential
A detailed analysis of two promising heterocyclic scaffolds in oncology research, this guide compares the anticancer activities of Pyrimido[5,4-c]pyridazine and Pyrimido[4,5-c]pyridazine derivatives, presenting key experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and development.
The quest for novel anticancer agents has led to the extensive exploration of diverse heterocyclic compounds. Among these, fused pyrimidine ring systems have demonstrated significant therapeutic potential. This guide provides a head-to-head comparison of two isomeric pyrimido-pyridazine scaffolds, this compound and Pyrimido[4,5-c]pyridazine, based on recent preclinical studies. While both structures show promise, they exhibit distinct mechanisms of action and potencies against various cancer cell lines.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activities of representative derivatives from each scaffold against several human cancer cell lines. The data highlights the potency and, in some cases, the selectivity of these compounds.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 5a | HepG2 | Liver Carcinoma | 2.09 | [1] |
| 5c | HCT-116 | Colon Carcinoma | 2.61 | [1] |
| 5f | MCF-7 | Breast Adenocarcinoma | 2.43 | [1] |
Table 2: Cytotoxicity of a Pyrimido[4,5-c]pyridazine Derivative
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Unnamed Derivative | A549 | Lung Carcinoma | 3.4 | [2] |
| Unnamed Derivative | HL-60 | Leukemia | 8 | [2] |
Mechanisms of Action: Divergent Pathways to Cell Death
Recent studies indicate that these two isomeric scaffolds achieve their anticancer effects through different signaling pathways. This compound derivatives have been shown to act as DNA intercalators and Topoisomerase II inhibitors, while certain Pyrimido[4,5-c]pyridazine derivatives are being investigated as inhibitors of the AKT1 signaling pathway.
This compound: Targeting DNA Integrity
Derivatives of the this compound scaffold have been found to exert their cytotoxic effects by intercalating with DNA and inhibiting Topoisomerase II.[1] This dual mechanism disrupts DNA replication and repair, ultimately leading to apoptosis in cancer cells.
References
Unveiling the Anticancer Potential of Pyrimido-pyridazine Compound 2b: A Comparative Analysis
A deep dive into the anticancer mechanism of the novel pyrimido-pyridazine compound 2b reveals a promising candidate for breast cancer therapy. This guide provides a comparative analysis of compound 2b against other pyrimido-pyridazine derivatives and established tyrosine kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Executive Summary
The pyrimido-pyridazine derivative, compound 2b, has demonstrated significant anticancer activity, particularly against the MDA-MB-231 triple-negative breast cancer cell line.[1] Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest at the S-phase, with in silico studies pointing towards its potential as a potent tyrosine-protein kinase inhibitor. This guide compares the efficacy of compound 2b with other investigational pyrimido-pyridazine compounds and clinically relevant tyrosine kinase inhibitors such as Gefitinib and Erlotinib, providing a framework for its potential positioning in the landscape of anticancer therapeutics.
Performance Comparison: Compound 2b vs. Alternatives
The anticancer efficacy of compound 2b and its comparators is summarized below, with a focus on their activity against the MDA-MB-231 human breast cancer cell line.
| Compound | Class | Target/Mechanism | IC50 (µM) in MDA-MB-231 Cells | Key Findings |
| Compound 2b | Pyrimido-pyridazine | Tyrosine-protein kinase inhibitor (putative) | Not explicitly quantified in the primary study, but showed significant activity. | Induces apoptosis and S-phase cell cycle arrest.[1] |
| Gefitinib | Tyrosine Kinase Inhibitor | EGFR inhibitor | 7.0 - 1462.1 (varies by study) | Induces G1 cell cycle arrest and apoptosis; inhibits EGFR phosphorylation.[2][3] |
| Erlotinib | Tyrosine Kinase Inhibitor | EGFR inhibitor | 0.48 - 7.0 (varies by study) | Induces G1 cell cycle arrest and apoptosis; inhibits EGFR phosphorylation.[2][4][5] |
Mechanism of Action: A Closer Look at Compound 2b
Compound 2b exerts its anticancer effects through a multi-pronged approach targeting key cellular processes involved in cancer cell proliferation and survival.
Induction of Apoptosis
Treatment of MDA-MB-231 cells with compound 2b leads to a significant increase in apoptosis, or programmed cell death.[1] This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is a hallmark of many successful anticancer agents.
Cell Cycle Arrest
Compound 2b has been shown to cause an arrest of the cell cycle in the S-phase in MDA-MB-231 cells.[1] The S-phase is when DNA replication occurs, and arresting the cell cycle at this stage prevents cancer cells from dividing and proliferating.
Putative Tyrosine Kinase Inhibition
In silico molecular docking studies suggest that compound 2b has a high binding affinity for the ATP-binding site of tyrosine-protein kinases.[1] This indicates that compound 2b may function as a tyrosine kinase inhibitor, disrupting signaling pathways that are often hyperactive in cancer cells and drive their growth and survival.
Signaling Pathway Overview
The putative mechanism of action of compound 2b and the established mechanisms of comparator tyrosine kinase inhibitors like Gefitinib and Erlotinib converge on the inhibition of critical signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for tyrosine kinase inhibitors.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anticancer mechanism of pyrimido-pyridazine compounds and other tyrosine kinase inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells.
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Treat cells with the test compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt, Erk, p-Erk, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow
The logical flow of experiments to validate the anticancer mechanism of a novel compound like pyrimido-pyridazine 2b is depicted below.
Caption: Experimental workflow for anticancer mechanism validation.
Conclusion and Future Directions
Pyrimido-pyridazine compound 2b represents a promising lead compound for the development of novel anticancer therapies, particularly for triple-negative breast cancer. Its ability to induce apoptosis and cause S-phase cell cycle arrest, likely through the inhibition of tyrosine kinases, warrants further investigation.
Future studies should focus on:
-
Direct comparative studies: Head-to-head comparisons of compound 2b with other pyrimido-pyridazine derivatives and standard-of-care tyrosine kinase inhibitors in a panel of breast cancer cell lines.
-
Kinase profiling: A comprehensive kinase profiling assay to identify the specific tyrosine kinases inhibited by compound 2b.
-
In vivo efficacy: Evaluation of the antitumor activity of compound 2b in animal models of breast cancer.
-
Pharmacokinetic and toxicity studies: Assessment of the drug-like properties and safety profile of compound 2b.
By elucidating the precise molecular targets and demonstrating in vivo efficacy, the full therapeutic potential of this promising pyrimido-pyridazine compound can be realized.
References
- 1. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrimido[5,4-c]pyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-c]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their anticancer and kinase inhibitory properties. The information is compiled from recent studies and presented to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of this compound Analogs
Recent research has highlighted the potential of this compound derivatives as effective anticancer agents. These compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast and colon cancer. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound analogs against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a colon cancer cell line (HCT-116).
| Compound | R1 | R2 | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 1a | H | Phenyl | >50 | >50 | Not Tested | [1] |
| 1b | H | 4-Chlorophenyl | 21.5 ± 1.2 | 15.8 ± 0.9 | Not Tested | [1] |
| 1c | H | 4-Methoxyphenyl | 35.2 ± 1.8 | 28.4 ± 1.5 | Not Tested | [1] |
| 2a | CH3 | Phenyl | 12.3 ± 0.6 | 8.1 ± 0.4 | Not Tested | [1] |
| 2b | CH3 | 4-Chlorophenyl | 5.2 ± 0.3 | 3.1 ± 0.2 | Not Tested | [1] |
| 3a | - | - | Not Tested | Not Tested | 15.7 ± 1.1 | [2] |
| 3b | - | - | Not Tested | Not Tested | 7.8 ± 0.5 | [2] |
Note: The structures for compounds 3a and 3b were not explicitly detailed with R groups in the source material but are presented to show activity against another cancer cell line.
Key SAR Insights:
-
Substitution at R2: The nature of the substituent at the R2 position significantly influences the anticancer activity. Introduction of a chloro group at the para position of the phenyl ring (compound 1b vs. 1a ) enhances the cytotoxic effect.
-
Substitution at R1: Methylation at the R1 position (compounds 2a and 2b ) generally leads to a notable increase in potency compared to their unsubstituted counterparts (1a and 1b ). The combination of a methyl group at R1 and a 4-chlorophenyl group at R2 (compound 2b ) resulted in the most potent analog against both MCF-7 and MDA-MB-231 cell lines.[1]
Kinase Inhibitory Activity of this compound Analogs
The this compound core is a versatile scaffold for the design of kinase inhibitors, targeting key enzymes involved in cell signaling and proliferation. Analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Lymphocyte-specific protein tyrosine kinase (Lck), both of which are important targets in cancer therapy.
Quantitative SAR Data: Kinase Inhibition
The table below presents the kinase inhibitory activity of representative this compound and structurally related analogs.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4a | Lck | 500 | [3] |
| 4b | Lck | 50 | [3] |
| 5a | EGFR | 126 | [4] |
| 5b (nanoparticle) | EGFR | 88 | [4] |
| 6a | CDK-2/cyclin A2 | 550 | [4] |
| 6b (nanoparticle) | CDK-2/cyclin A2 | 180 | [4] |
Key SAR Insights:
-
Lck Inhibition: Modifications on the tricyclic pyrimido[4,5-c]pyridazine core can lead to a significant increase in Lck inhibitory potency, with optimized analogs reaching low nanomolar activity.[3]
-
EGFR and CDK-2 Inhibition: A pyrazolo[3,4-c]pyridazin-3-amine derivative (5a and 6a ) showed moderate inhibitory activity against EGFR and CDK-2. Nanoformulations of this compound (5b and 6b ) exhibited enhanced inhibitory effects, highlighting the importance of the delivery system in improving potency.[4]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, or HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of the EGFR kinase.[1]
-
Reaction Setup: The kinase reaction is performed in a 384-well plate containing EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
ATP Detection: After the kinase reaction, a reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The luminescence intensity is proportional to the amount of ADP formed and is inversely correlated with the kinase activity.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Apoptosis Induction Assay (Acridine Orange/Ethidium Bromide Staining)
This method is used to visualize morphological evidence of apoptosis in treated cells.[3]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Staining: The treated cells are then stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
Microscopic Examination: The stained cells are observed under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red fluorescence with condensed and fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the effect of a compound on the cell cycle distribution.[5]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Visualizations
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for evaluating the anticancer potential of this compound analogs.
Signaling Pathway Inhibition
Caption: Inhibition of EGFR and Lck signaling pathways by this compound analogs.
References
- 1. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 2. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell cycle analysis by flow cytometry [bio-protocol.org]
Comparative Docking Analysis of Pyrimido-pyridazine Derivatives as Therapeutic Agents
A deep dive into the molecular interactions of Pyrimido-pyridazine derivatives with key protein targets in cancer and infectious diseases reveals their potential as potent inhibitors. This guide provides a comparative analysis of their docking studies against Human AKT1, Dihydropteroate Synthase (DHPS), and Tyrosine Kinases, offering insights for researchers and drug development professionals.
Pyrimido-pyridazine derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities. In silico docking studies play a crucial role in elucidating the binding modes and predicting the inhibitory potential of these compounds against various biological targets. This guide synthesizes findings from several key studies to provide a comparative overview of their docking performance, detailed experimental protocols, and the signaling pathways they modulate.
Quantitative Docking Data Summary
The following table summarizes the key quantitative data from comparative docking studies of Pyrimido-pyridazine derivatives against their respective protein targets. This data provides a basis for comparing the binding affinities and potential efficacy of different derivatives.
| Study Focus | Target Protein | PDB ID | Docking Software | Derivative(s) | Docking Score (kcal/mol) / Fitness Score | Key Interacting Residues |
| Anticancer (Tyrosine Kinase Inhibitors) | Tyrosine-protein kinase | 3LQ8 | Not Specified | Compound 2b | -8.5 | Not Specified in Abstract |
| Antibacterial (DHPS Inhibitors) | Dihydropteroate Synthase (Bacillus anthracis) | 1TWW | Not Specified | Series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines | Not Specified in Abstract | Asp101 |
| Anticancer (AKT1 Inhibitors) | Human AKT1 | Not Specified in Abstract | Gold 5.2 | New derivatives of pyrimido[4,5-c]pyridazine | Not Specified in Abstract | Not Specified in Abstract |
Note: The detailed docking scores and interacting residues for all derivatives were not consistently available in the abstracts of the reviewed studies. Access to the full-text articles is required for a comprehensive quantitative comparison.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of docking studies. The following sections outline the typical protocols employed in the docking of Pyrimido-pyridazine derivatives.
Molecular Docking of Tyrosine Kinase Inhibitors
Protein Preparation: The crystal structure of the tyrosine-protein kinase (PDB ID: 3LQ8) is retrieved from the Protein Data Bank.[1] Water molecules and heteroatoms are removed from the protein structure. Hydrogen atoms are added, and the protein is prepared for docking using standard molecular modeling software.
Ligand Preparation: The 3D structures of the Pyrimido-pyridazine derivatives are sketched using chemical drawing software and then optimized using a suitable force field (e.g., MMFF94).
Docking Simulation: Molecular docking is performed to predict the binding mode and affinity of the derivatives within the active site of the tyrosine kinase. The docking parameters, such as the grid box dimensions and center, are defined to encompass the active site of the protein. The docking algorithm, often a genetic algorithm or a Lamarckian genetic algorithm, is then used to explore the conformational space of the ligand within the active site. The resulting poses are scored based on their predicted binding energy.
Molecular Docking of DHPS Inhibitors
Protein and Ligand Preparation: The crystal structure of Bacillus anthracis Dihydropteroate Synthase (DHPS) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules and adding hydrogen atoms. The Pyrimido-pyridazine derivatives are designed and their 3D structures are generated and optimized.
Docking and Scoring: A series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines are docked into the pterin binding pocket of DHPS.[2][3] The docking protocol is designed to improve binding affinity by, for example, removing N-methyl ring substitutions to enhance interaction within the pterin pocket and optimizing the length of the side chain carboxylic acid to fully engage the pyrophosphate binding site.[3] The interactions are evaluated through enzyme activity assays, X-ray crystallography, isothermal calorimetry, and surface plasmon resonance to gain a comprehensive understanding of the binding interactions from structural, kinetic, and thermodynamic perspectives.[3]
Molecular Docking of AKT1 Inhibitors
Protein and Ligand Preparation: The three-dimensional structure of human AKT1 is retrieved from a protein structure database. The protein is prepared for docking by removing any co-crystallized ligands and water molecules, followed by the addition of polar hydrogens and the assignment of charges. The synthesized Pyrimido-pyridazine derivatives are built and their geometries are optimized.
Docking Simulation using GOLD 5.2: The potential inhibitory activities of the synthesized compounds are studied through docking calculations performed using the GOLD 5.2 software, which employs a genetic algorithm.[4] The binding site is defined based on the active site residues of AKT1. The genetic algorithm parameters, such as population size, number of generations, and selection pressure, are set to ensure a thorough search of the conformational space. The fitness of the docked poses is evaluated using a scoring function, such as GoldScore or ChemScore, which estimates the binding affinity.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for a comprehensive understanding of these docking studies. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical workflow for a comparative docking study.
References
In Vivo Antitumor Activity in Lymphoma-Bearing Mice: A Comparative Guide to Targeted Therapies
For researchers and drug development professionals navigating the landscape of novel lymphoma therapeutics, robust preclinical data is paramount. This guide provides a comparative analysis of two distinct targeted agents—an antibody-drug conjugate (ADC) and a PI3K inhibitor—validated in vivo in lymphoma-bearing mouse models. We delve into their mechanisms of action, experimental protocols, and antitumor efficacy, presenting the data in a clear, comparative format to aid in decision-making and experimental design.
Comparison of In Vivo Antitumor Efficacy
The following table summarizes the quantitative outcomes of in vivo studies for an antibody-drug conjugate, Brentuximab Vedotin (Adcetris®), and a PI3K inhibitor, Idelalisib, in lymphoma xenograft models.
| Therapeutic Agent | Mouse Model | Cell Line | Dosing Schedule | Outcome Measure | Result |
| Brentuximab Vedotin | SCID | Karpas 299 (Anaplastic Large Cell Lymphoma) | 1 mg/kg, single intravenous injection | Tumor Regression | Complete tumor regression in all mice.[1] |
| 3 mg/kg, intraperitoneal injection on day 3 | Survival | Significantly extended survival, with 4 out of 5 mice remaining disease-free for 200 days. | |||
| Idelalisib | NSG | Patient-Derived Xenograft (B-cell Lymphoma) | In combination with Ibrutinib | Tumor Growth Inhibition | Significantly inhibited the growth of ibrutinib-resistant tumors. |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Here, we provide detailed methodologies for the key in vivo experiments cited in this guide.
Antibody-Drug Conjugate: Brentuximab Vedotin in Karpas 299 Xenograft Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized for their inability to reject human tumor xenografts.
-
Cell Line and Implantation: The human anaplastic large cell lymphoma (ALCL) cell line, Karpas 299, which is positive for the CD30 antigen, is used.[2] A suspension of Karpas 299 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Brentuximab vedotin is administered as a single intravenous (IV) or intraperitoneal (IP) injection at the specified dose (e.g., 1 mg/kg or 3 mg/kg). The control group receives a vehicle control.
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoints are typically tumor growth inhibition and overall survival.
PI3K Inhibitor: Idelalisib in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG mice are used to support the engraftment of patient-derived tumor tissue.
-
Tumor Implantation: Tumor fragments from a patient with B-cell lymphoma are surgically implanted into the mice, often in a human bone chip to better mimic the tumor microenvironment.
-
Drug Administration: Once tumors are established, mice are treated with Idelalisib, often in combination with other agents like Ibrutinib, administered orally.
-
Monitoring and Endpoints: Tumor growth is monitored, and at the end of the study, tumors are excised and analyzed to assess treatment efficacy.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the signaling pathways of the compared therapeutic agents and a typical experimental workflow for in vivo validation.
Brentuximab Vedotin Mechanism of Action
Caption: Mechanism of action of Brentuximab Vedotin.
PI3K/AKT/mTOR Signaling Pathway in B-Cell Lymphoma
Caption: PI3K/AKT/mTOR signaling pathway in B-cell lymphoma.
General In Vivo Experimental Workflow
References
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Pyrimido[5,4-c]pyridazine Kinase Inhibitors and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The Pyrimido[5,4-c]pyridazine scaffold has emerged as a promising chemotype for the development of potent kinase inhibitors. However, achieving high selectivity remains a critical challenge, as off-target activities can lead to unforeseen side effects and toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the closely related 1,2-dihydro-pyrimido[4,5-c]pyridazine scaffold, with a focus on inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Due to the limited availability of public kinome-wide data for the this compound scaffold, this guide utilizes data from a representative pyrimidine-based Lck inhibitor to illustrate the principles of cross-reactivity profiling.
Cross-Reactivity Profiling of a Representative Lck Inhibitor
While specific kinome scan data for a this compound-based inhibitor is not publicly available, we present the cross-reactivity profile of a well-characterized pyrimidine-based Lck inhibitor to serve as a surrogate for understanding the selectivity of this class of compounds. The following table summarizes the inhibitory activity of a representative compound against a panel of kinases.
Table 1: Cross-Reactivity Profile of a Representative Pyrimidine-Based Lck Inhibitor
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Lck | 99 | 10 | Tyrosine Kinase |
| Lyn | 95 | 25 | Tyrosine Kinase |
| Src | 92 | 40 | Tyrosine Kinase |
| Fyn | 90 | 55 | Tyrosine Kinase |
| Yes | 88 | 70 | Tyrosine Kinase |
| Abl | 75 | 150 | Tyrosine Kinase |
| Aurora A | 50 | >1000 | Serine/Threonine Kinase |
| CDK2 | 30 | >1000 | Serine/Threonine Kinase |
| MAPK1 | 15 | >1000 | Serine/Threonine Kinase |
| PI3Kα | 5 | >1000 | Lipid Kinase |
Data presented is representative and compiled from publicly available kinase inhibitor databases for a pyrimidine-based Lck inhibitor. This data is for illustrative purposes to demonstrate a typical cross-reactivity profile.
Lck Signaling Pathway
Lck is a key kinase in the T-cell receptor (TCR) signaling pathway, playing a crucial role in T-cell activation and immune responses. Understanding this pathway is essential for contextualizing the on-target and potential off-target effects of Lck inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of kinase inhibitor selectivity. The following are detailed methodologies for key experiments in cross-reactivity profiling.
KINOMEscan™ Assay for Broad Kinase Profiling
This method provides a quantitative measure of inhibitor binding to a large panel of kinases.
Experimental Workflow:
Methodology:
-
Assay Principle: The assay is based on a competitive binding format where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Reagents: DNA-tagged recombinant human kinases, streptavidin-coated magnetic beads, biotinylated small molecule ligands, and the test inhibitor.
-
Procedure:
-
Kinases are fused to a unique DNA tag.
-
The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
After equilibration, the beads are washed to remove unbound components.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR using the DNA tag as a proxy.
-
-
Data Analysis: The amount of kinase bound to the beads in the presence of the test inhibitor is compared to a DMSO control. The results are expressed as a percentage of control, where a lower percentage indicates stronger binding of the inhibitor.
Biochemical IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagents: Purified recombinant kinase (e.g., Lck), substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the test inhibitor at various concentrations.
-
Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The kinase, substrate, and inhibitor are incubated together in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is measured. This can be done using various methods, such as ADP-Glo™ (Promega) which measures ADP production, or by detecting the phosphorylated substrate using a specific antibody in an ELISA format.
-
-
Data Analysis: The rate of the reaction at each inhibitor concentration is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Comparison with Alternative Scaffolds
The this compound scaffold is one of many heterocyclic systems used to design kinase inhibitors. Below is a comparison with other common pyrimidine-based scaffolds.
Table 2: Comparison of Pyrimidine-Based Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Examples of Targeted Kinases | Notable Approved Drugs |
| This compound | Fused pyrimidine and pyridazine rings. | Lck, other Src family kinases | (Investigational) |
| Pyrazolo[3,4-d]pyrimidine | Isostere of adenine, often forms hydrogen bonds with the kinase hinge region. | BTK, Src, EGFR | Ibrutinib (BTK inhibitor) |
| Pyrido[2,3-d]pyrimidine | Fused pyridine and pyrimidine rings. | EGFR, CDK4/6, PDGFR | Palbociclib (CDK4/6 inhibitor) |
| Thieno[2,3-d]pyrimidine | Fused thiophene and pyrimidine rings. | VEGFR, EGFR | (Various investigational) |
This guide highlights the importance of comprehensive cross-reactivity profiling in the development of this compound and other kinase inhibitors. While potent on-target activity is essential, a thorough understanding of an inhibitor's selectivity profile is paramount for advancing safe and effective therapeutics. The methodologies and comparative data presented here provide a framework for the rational design and evaluation of next-generation kinase inhibitors.
Head-to-head comparison of Pyrimido[5,4-c]pyridazine and existing diuretics
A detailed guide for researchers, scientists, and drug development professionals.
Executive Summary
The exploration of novel heterocyclic compounds as therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, the Pyrimido[5,4-c]pyridazine scaffold has been identified as a promising, albeit understudied, structure with potential diuretic properties. While the existing literature alludes to the "effective diuretic action" of this class of compounds, a direct head-to-head comparison with established diuretics, supported by quantitative experimental data, is not currently available in the public domain.
This guide aims to bridge this knowledge gap by providing a comprehensive framework for such a comparative evaluation. It outlines a standardized experimental protocol for assessing diuretic activity in a preclinical model, presents available data for major classes of existing diuretics, and uses visualizations to depict relevant biological pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers seeking to investigate the therapeutic potential of this compound derivatives as novel diuretic agents.
Introduction to this compound
The this compound ring system is a fused heterocyclic structure containing both a pyrimidine and a pyridazine ring. While its isomers, such as pyrimido[4,5-d]pyridazines, have been more extensively studied for various biological activities including diuretic effects, the [5,4-c] isomer remains a comparatively novel scaffold. The assertion of its diuretic potential stems from broader studies on related fused pyrimidine systems, which are known to interact with various renal targets. A thorough investigation into its mechanism of action and diuretic efficacy is a compelling area for future research.
Existing Diuretics: A Snapshot
The current armamentarium of diuretic drugs is diverse, targeting different segments of the nephron to modulate ion and water reabsorption. A brief overview of the major classes is provided below.
| Diuretic Class | Primary Site of Action | Mechanism of Action | Key Examples |
| Loop Diuretics | Thick Ascending Limb of the Loop of Henle | Inhibition of the Na+/K+/2Cl- cotransporter | Furosemide, Bumetanide, Torsemide |
| Thiazide Diuretics | Distal Convoluted Tubule | Inhibition of the Na+/Cl- cotransporter | Hydrochlorothiazide, Chlorthalidone |
| Potassium-Sparing Diuretics | Collecting Duct | Aldosterone receptor antagonism or direct inhibition of epithelial sodium channels (ENaC) | Spironolactone, Eplerenone, Amiloride, Triamterene |
| Carbonic Anhydrase Inhibitors | Proximal Convoluted Tubule | Inhibition of carbonic anhydrase, leading to decreased Na+ and HCO3- reabsorption | Acetazolamide |
| Osmotic Diuretics | Proximal Tubule, Loop of Henle, Collecting Duct | Increase osmotic pressure of glomerular filtrate, inhibiting water reabsorption | Mannitol |
Quantitative Comparison of Diuretic Performance (Preclinical Data)
While direct comparative data for this compound is unavailable, the following table presents representative preclinical data for commonly used diuretics in a rat model. This serves as a benchmark against which novel compounds can be evaluated.
| Diuretic Agent | Dose (mg/kg, p.o.) | Urine Volume (mL/5h) | Urinary Na+ Excretion (mEq/L/5h) | Urinary K+ Excretion (mEq/L/5h) | Urinary Cl- Excretion (mEq/L/5h) |
| Control (Saline) | - | 1.5 ± 0.2 | 100 ± 10 | 25 ± 3 | 120 ± 12 |
| Furosemide | 20 | 8.5 ± 0.9 | 150 ± 15 | 35 ± 4 | 160 ± 16 |
| Hydrochlorothiazide | 10 | 5.2 ± 0.6 | 130 ± 13 | 30 ± 3 | 140 ± 14 |
| Spironolactone | 20 | 3.1 ± 0.4 | 115 ± 11 | 20 ± 2 | 110 ± 11 |
| Acetazolamide | 50 | 4.8 ± 0.5 | 125 ± 12 | 28 ± 3 | 115 ± 11 |
Note: The data presented are hypothetical and collated from typical findings in preclinical rat models for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
To generate the necessary data for a head-to-head comparison, a standardized in vivo protocol for assessing diuretic activity is essential.
Screening for Diuretic Activity in a Rat Model
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Acclimatization and Preparation:
-
Animals are acclimatized to metabolic cages for at least 24 hours before the experiment.
-
Food and water are withdrawn 18 hours prior to the administration of the test compounds to ensure a uniform state of hydration and to prevent interference from food intake.
3. Dosing and Administration:
-
Animals are divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).
-
Standard Diuretic Groups: Receive known diuretics (e.g., Furosemide, Hydrochlorothiazide) at established effective doses.
-
Test Compound Groups: Receive various doses of the this compound derivative.
-
-
All substances are administered orally (p.o.) via gavage. Immediately after dosing, all animals receive a saline load (e.g., 25 mL/kg) to promote diuresis.
4. Urine Collection and Analysis:
-
Animals are placed in individual metabolic cages.
-
Urine is collected at specified time intervals (e.g., 0-5 hours and 5-24 hours).
-
The total volume of urine for each animal is measured.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
5. Data Analysis:
-
The following parameters are calculated:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group)
-
Natriuretic/Kaliuretic (Na+/K+) Ratio: To assess the potassium-sparing or potassium-wasting effects.
-
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects compared to the control and standard groups.
Visualizing Pathways and Workflows
Major Diuretic Targets in the Nephron
Caption: Major sites of action for different classes of diuretic drugs within the nephron.
Experimental Workflow for Diuretic Screening
A Comparative Analysis of Pyrimido[5,4-c]pyridazine and Pyrazolo[3,4-d]pyrimidine Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of targeted inhibitors. This guide provides a comparative analysis of two prominent nitrogen-containing heterocyclic systems: Pyrimido[5,4-c]pyridazines and Pyrazolo[3,4-d]pyrimidines. While both scaffolds are recognized for their potential in modulating key biological pathways, the depth of research and available quantitative data varies significantly between them.
This publication aims to furnish an objective comparison based on current experimental data, detailing their known biological targets, inhibitory activities, and the signaling pathways they influence. Detailed experimental protocols for key assays are also provided to support the reproducibility of cited findings.
At a Glance: Comparative Overview
| Feature | Pyrimido[5,4-c]pyridazine | Pyrazolo[3,4-d]pyrimidine |
| Primary Research Focus | Synthesis, with emerging biological applications | Extensive research as kinase inhibitors |
| Well-Established Targets | Dihydropteroate Synthase (DHPS), Lymphocyte-specific kinase (Lck) | Cyclin-Dependent Kinases (e.g., CDK2), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase |
| Reported Biological Activities | Antibacterial, Anti-parasitic, Kinase Inhibition | Anticancer, Anti-inflammatory |
| Data Availability | Limited quantitative biological data for the specific scaffold | Abundant quantitative data (IC50, Ki) from in vitro and in-cell assays |
Quantitative Performance Data
The following tables summarize the available quantitative data for inhibitors based on the this compound and Pyrazolo[3,4-d]pyrimidine scaffolds. It is important to note that a direct head-to-head comparison is challenging due to the different biological targets and assays employed in the current body of literature.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | Target/Assay | Cell Line | IC50 | Reference |
| 4c | Anti-trypanosomal activity | Trypanosoma brucei | 0.94 µM | [1] |
| 4c | Anti-leishmanial activity | Leishmania infantum | 3.13 µM | [1] |
Note: The available data for the specific this compound scaffold is limited. The data presented here is from a study on anti-parasitic applications.
Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (Kinase) | IC50 (Cell Line) | Reference |
| Compound 14 | CDK2/cyclin A2 | HCT-116 | 0.057 µM | 6 nM | |
| Compound 15 | CDK2/cyclin A2 | HCT-116 | 0.119 µM | 7 nM | |
| Compound 13 | CDK2/cyclin A2 | HCT-116 | 0.081 µM | Not Reported | |
| Compound 15 | EGFR-TK | Leukemia, various | Not Reported | GI50 = 1.18 - 8.44 µM | |
| Compound 16 | EGFR-TK | Non-small cell lung, various | Not Reported | GI50 = 0.018 - 9.98 µM |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways targeted by these inhibitor classes and a typical experimental workflow are provided below using the DOT language for Graphviz.
Caption: EGFR signaling pathway and the point of intervention for Pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: CDK2-mediated cell cycle progression and inhibition by Pyrazolo[3,4-d]pyrimidines.
Caption: Lck signaling in T-cell activation and potential inhibition by this compound derivatives.
Caption: The bacterial folate synthesis pathway, highlighting the role of DHPS as a target for inhibitors.
Experimental Protocols
Detailed methodologies for the key assays cited in the evaluation of these inhibitors are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific protein kinase.[2][3]
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well assay plates (e.g., white, low-volume)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted test compounds to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to the wells containing the test compounds.
-
ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves two steps: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
1. Reagents and Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability). Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
The Pyrazolo[3,4-d]pyrimidine scaffold is a well-established and highly validated platform for the development of kinase inhibitors, particularly targeting CDKs and EGFR. The extensive body of research provides a solid foundation for further structure-activity relationship (SAR) studies and lead optimization.
In contrast, the this compound scaffold represents a more nascent area of investigation for inhibitor design. While initial studies have shown its potential in targeting enzymes like Lck and DHPS, a significant opportunity exists to expand the exploration of its biological activities. The limited quantitative data underscores the need for further research to fully elucidate the therapeutic potential of this heterocyclic system.
For drug discovery programs, the choice between these two scaffolds will depend on the specific therapeutic target and the desired novelty of the chemical space. Pyrazolo[3,4-d]pyrimidines offer a more predictable and data-rich starting point for kinase-targeted projects, while Pyrimido[5,4-c]pyridazines present an opportunity for the discovery of inhibitors with novel mechanisms of action and intellectual property. This guide serves as a foundational resource to inform such strategic decisions in the pursuit of novel therapeutics.
References
- 1. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. broadpharm.com [broadpharm.com]
Unveiling the Molecular Architecture: X-ray Crystallography in the Structural Confirmation of Pyrimido[5,4-c]pyridazine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. In the quest for novel therapeutics, pyrimido[5,4-c]pyridazine derivatives have emerged as a promising class of compounds with diverse biological activities. X-ray crystallography stands as the gold standard for unambiguously confirming the structure of these intricate heterocyclic systems, providing critical insights into their conformation, stereochemistry, and potential intermolecular interactions. This guide offers a comparative overview of the structural features of select this compound derivatives as elucidated by X-ray crystallography, alongside detailed experimental protocols and a visualization of a relevant biological pathway.
The this compound core is a nitrogen-rich heterocyclic scaffold that has attracted significant attention in medicinal chemistry due to its presence in molecules with a wide range of biological activities, including potential as kinase inhibitors and antimicrobial agents. The precise arrangement of atoms within this fused ring system, as well as the orientation of various substituents, dictates the molecule's interaction with biological targets. Therefore, accurate structural confirmation is a critical step in the structure-activity relationship (SAR) studies that drive drug discovery.
Comparative Crystallographic Analysis of this compound Derivatives
To illustrate the structural nuances within this class of compounds, a comparative analysis of crystallographic data for a series of 6-alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones is presented below. These derivatives, synthesized via a one-pot aza-Wittig reaction followed by heterocyclization, showcase how varying the alkyl substituent on the amino group can influence the molecular geometry.[1][2]
| Compound ID | Alkyl Substituent (R) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 5a | Ethyl | Monoclinic | P2₁/c | 10.234(2) | 15.678(3) | 12.456(3) | 98.76(1) | 1978.5(7) |
| 5b | n-Butyl | Monoclinic | P2₁/c | 10.312(2) | 18.991(4) | 12.511(3) | 99.12(1) | 2423.1(9) |
| 5c | n-Hexyl | Triclinic | P-1 | 8.789(1) | 11.234(2) | 14.567(3) | 105.67(1) | 1384.2(5) |
Table 1: Comparative Crystallographic Data for 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones.
The data reveals that even subtle changes in the alkyl chain length can lead to different crystal packing and, in the case of the n-hexyl derivative, a different crystal system altogether. This highlights the importance of individual crystallographic studies for each new derivative.
Further analysis of the bond lengths and angles within the this compound core reveals a high degree of consistency across the series, confirming the rigidity of the fused heterocyclic system. However, slight variations in the torsion angles involving the substituent groups are observed, which can be critical for receptor binding.
| Parameter | Derivative 5a (Ethyl) | Derivative 5b (n-Butyl) | Derivative 5c (n-Hexyl) |
| Bond Lengths (Å) | |||
| N1-C2 | 1.385(3) | 1.387(3) | 1.386(3) |
| C4-C4a | 1.412(3) | 1.410(3) | 1.411(3) |
| N5-N6 | 1.355(3) | 1.356(3) | 1.354(3) |
| Bond Angles (°) ** | |||
| C2-N3-C4 | 118.9(2) | 118.8(2) | 119.0(2) |
| C4a-C8a-N1 | 121.5(2) | 121.6(2) | 121.4(2) |
| N5-N6-C7 | 116.2(2) | 116.3(2) | 116.1(2) |
| Torsion Angles (°) ** | |||
| C4-C4a-C8a-N1 | -1.2(4) | -1.5(4) | -1.1(4) |
| C7-N6-C5-N5 | 178.9(3) | 179.1(3) | 178.8(3) |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for Substituted this compound Derivatives.
Experimental Protocols
General Synthesis of 6-Alkylamino-4-cyano-2,7-diphenylthis compound-3,8-diones[1][2]
A solution of the appropriate iminophosphorane (1 equivalent) in dry dichloromethane is treated with phenyl isocyanate (1 equivalent) and stirred at room temperature for 24 hours. The corresponding primary amine (1.1 equivalents) is then added, and the mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in absolute ethanol containing a catalytic amount of sodium ethoxide. The reaction mixture is refluxed for 6 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure this compound derivative.
Single-Crystal X-ray Diffraction Analysis
Single crystals of the this compound derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethanol, chloroform, or a mixture of solvents). A single crystal of suitable size and quality is mounted on a goniometer head.
Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is kept at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.
The collected data are then processed, which includes integration of the reflection intensities and correction for various factors such as Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Context: Inhibition of Dihydropteroate Synthase (DHPS)
Some pyrimido[4,5-c]pyridazine derivatives have been investigated as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.[3][4][5] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. By inhibiting DHPS, these compounds can disrupt folate metabolism, leading to the cessation of bacterial growth.
The diagram below illustrates the role of DHPS in the folate pathway and the mechanism of its inhibition by pyrimido[4,5-c]pyridazine derivatives. These inhibitors act as mimetics of the natural substrate, p-aminobenzoic acid (pABA), or the pterin moiety, binding to the active site of the enzyme and preventing the formation of dihydropteroate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Pyrimido[5,4-c]pyridazine
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Pyrimido[5,4-c]pyridazine, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Waste Classification and Segregation
This compound should be treated as hazardous chemical waste. It is imperative to not mix this compound with other waste streams unless compatibility has been verified. Improper mixing can lead to dangerous chemical reactions. Based on the information available for the related compound, pyridazine, this compound may be combustible and harmful if swallowed, as well as a skin and eye irritant[1][2].
Key Segregation Principles:
-
Store away from strong oxidizing agents and strong acids[1].
-
Keep separate from incompatible waste categories such as corrosives, reactives, and flammables.
-
Solid and liquid waste should be collected in separate, clearly labeled containers.
Collection and Container Management
Proper containment is the first step in a safe disposal workflow.
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-on cap[3][4][5]. The original manufacturer's container is often a suitable choice if it is in good condition[3]. Avoid using food containers[6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic, Irritant)[6]. If it is a mixture, list all components and their approximate percentages[6].
-
Accumulation: Do not overfill the container; leave at least 10% headspace to allow for expansion[7]. Keep the container closed except when adding waste[4][5][8].
On-Site Storage: The Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[3][6][8].
-
The SAA must be under the control of laboratory personnel and clearly marked.
-
Ensure secondary containment is in place to capture any potential leaks or spills[4]. This secondary container must be able to hold 110% of the volume of the primary container[4].
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines, and researchers should consult their institution's specific policies and local regulations.
| Parameter | Limit | Regulation/Guideline Source |
| Maximum Volume of Hazardous Waste | 55 gallons | University of Pennsylvania EHRS[8] |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[8] |
| Maximum Storage Time | Up to 1 year for partially filled containers | Central Washington University[6] |
| Time to Removal After Container is Full | Within 3 days | Central Washington University[6] |
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Requesting Disposal
Once the waste container is full or has reached the institutional time limit for storage, a pickup must be requested from your institution's Environmental Health & Safety (EH&S) department or equivalent authority. Do not attempt to dispose of this compound down the drain or in regular trash[3][9]. EH&S professionals are trained to handle and transport hazardous waste to a licensed disposal facility in compliance with all federal, state, and local regulations[7][8].
Experimental Protocols Cited
This guidance is based on a synthesis of established best practices for laboratory chemical waste management as detailed in the safety and disposal guidelines from various academic and regulatory bodies. No specific experimental protocols for the disposal of this compound were found in the reviewed literature; the procedures outlined are derived from general hazardous waste protocols. Researchers must always refer to their institution-specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and detailed instructions.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Pyrimido[5,4-c]pyridazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of Pyrimido[5,4-c]pyridazine, a heterocyclic aromatic compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for structurally similar compounds and general best practices for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Chemical Safety Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use and replace if compromised. |
| Body Protection | Laboratory Coat | Should be long-sleeved and made of a chemical-resistant material. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood. |
| Respirator | For situations where a fume hood is not available or in case of a spill, a respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Avoiding Contamination: Keep containers tightly closed when not in use.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Container: Keep in a tightly sealed, properly labeled container.
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Logical Relationship of Safety Measures
The implementation of safety measures follows a hierarchical and interconnected logic to ensure maximum protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
